Plumbagin
Beschreibung
Eigenschaften
IUPAC Name |
5-hydroxy-2-methylnaphthalene-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O3/c1-6-5-9(13)10-7(11(6)14)3-2-4-8(10)12/h2-5,12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCMMXZQDRFWYSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C2=C(C1=O)C=CC=C2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8075413 | |
| Record name | 1,4-Naphthalenedione, 5-hydroxy-2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8075413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
481-42-5 | |
| Record name | Plumbagin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=481-42-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Plumbagin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000481425 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Plumbagin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB17048 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Plumbagin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=236613 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,4-Naphthalenedione, 5-hydroxy-2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8075413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-hydroxy-2-methyl-1,4-naphthoquinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.882 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PLUMBAGIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YAS4TBQ4OQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Plumbagin's Mechanism of Action in Cancer Cells: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
December 14, 2025
Executive Summary
Plumbagin (5-hydroxy-2-methyl-1,4-naphthoquinone), a naturally occurring naphthoquinone derived from the roots of plants of the Plumbago genus, has garnered significant attention for its potent anticancer activities across a wide spectrum of malignancies.[1][2][3] Its therapeutic potential stems from its ability to modulate a complex network of intracellular signaling pathways, ultimately leading to the inhibition of cancer cell proliferation, induction of cell cycle arrest, and programmed cell death. This technical guide provides an in-depth exploration of the core mechanisms of action of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of the molecular pathways involved. This compound's multifaceted approach, primarily centered on the generation of reactive oxygen species (ROS) and the subsequent disruption of key cancer signaling nodes like NF-κB, STAT3, and Akt, underscores its promise as a candidate for further drug development.[1][2][4]
Core Mechanism 1: Generation of Reactive Oxygen Species (ROS)
A primary and overarching mechanism of this compound's anticancer activity is its function as a pro-oxidant, leading to a significant increase in intracellular reactive oxygen species (ROS).[1][2][4] This elevation of ROS creates a state of oxidative stress that cancer cells cannot overcome, triggering a cascade of events leading to cell death.
This compound-induced ROS generation has been shown to:
-
Induce DNA Damage: High levels of ROS can cause oxidative damage to DNA, leading to double-strand breaks.[1][2]
-
Disrupt Mitochondrial Function: this compound treatment leads to the loss of mitochondrial membrane potential (ΔΨm), a key event in the intrinsic apoptotic pathway.[5] This dysfunction results in the release of pro-apoptotic factors like cytochrome c and apoptosis-inducing factor (AIF) from the mitochondria into the cytoplasm.[5]
-
Activate Stress-Signaling Pathways: The increase in ROS activates stress-response kinases such as c-Jun N-terminal kinase (JNK), which in turn contributes to the apoptotic process.[6]
The central role of ROS in this compound's activity is confirmed by experiments where the effects of this compound are reversed by the use of ROS scavengers, such as N-acetyl-l-cysteine (NAC).[5][7][8][9]
Core Mechanism 2: Modulation of Key Signaling Pathways
This compound exerts significant inhibitory effects on several key signaling pathways that are constitutively active in cancer cells and crucial for their survival, proliferation, and metastasis.
NF-κB Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of genes involved in inflammation, cell survival, and proliferation. This compound is a potent inhibitor of this pathway.[10][11] It prevents the activation of NF-κB by:
-
Inhibiting IKK Activation: this compound suppresses the TNF-α-induced phosphorylation and activation of IκB kinase (IKK).[10]
-
Preventing IκBα Degradation: By inhibiting IKK, this compound prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.[8][10]
-
Blocking p65 Nuclear Translocation: Consequently, the NF-κB p65 subunit is not translocated to the nucleus to activate the transcription of its target genes.[8][10]
Downregulation of the NF-κB pathway leads to the decreased expression of anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL, XIAP), and proteins involved in angiogenesis and metastasis (e.g., VEGF).[10]
PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a central signaling cascade that promotes cell growth, survival, and proliferation. This compound has been shown to effectively inhibit this pathway.[12] It disrupts the pathway by inhibiting Akt kinase activity, which in turn prevents the activation of downstream targets like the mammalian target of rapamycin (mTOR).[12][13] Inhibition of this pathway is a key mechanism through which this compound induces cell cycle arrest and autophagy in cancer cells.[13]
STAT3 Pathway
Signal Transducer and Activator of Transcription 3 (STAT3) is another key protein that is often overactive in cancer, promoting proliferation and preventing apoptosis. This compound has been shown to inhibit the DNA-binding activity of STAT3, thereby blocking its function as a transcription factor.[12]
Core Mechanism 3: Induction of Cell Cycle Arrest
This compound consistently induces cell cycle arrest in various cancer cell lines, preventing them from proceeding through the division cycle.[7][14][15] The specific phase of arrest can be cell-type dependent, with reports showing arrest at the G1, S, or G2/M phases.
-
G1 Phase Arrest: In breast and colon cancer cells, this compound can induce G1 arrest.[14][16] This is often associated with the upregulation of tumor suppressor proteins like p53 and the cyclin-dependent kinase inhibitor p21.[14][16] It also corresponds with the downregulation of G1-phase cyclins, such as cyclin D1 and cyclin E.[14][16]
-
S-G2/M Phase Arrest: In melanoma and other cancer cells, this compound causes an accumulation of cells in the S and G2/M phases.[6] This arrest is linked to the reduced expression of key G2/M regulators, including Cyclin A, Cyclin B1, Cdc2, and Cdc25C.[6][13]
Core Mechanism 4: Induction of Apoptosis
The culmination of this compound's effects—ROS generation, pathway inhibition, and cell cycle arrest—is the robust induction of apoptosis, or programmed cell death. This compound activates both intrinsic (mitochondrial) and extrinsic apoptotic pathways.
-
Intrinsic Pathway: As described, this compound-induced ROS disrupts the mitochondrial membrane, leading to the release of cytochrome c.[5] This triggers the activation of caspase-9, which in turn activates the executioner caspase-3, leading to the cleavage of cellular substrates and apoptotic cell death.[5][8] This process is also regulated by the Bcl-2 family of proteins; this compound decreases the expression of anti-apoptotic members like Bcl-2 and Bcl-xL while increasing pro-apoptotic members like Bax and Bak.[8][10][16]
-
Caspase-Independent Pathway: this compound also triggers the release of AIF from the mitochondria, which can induce apoptosis in a caspase-independent manner.[5]
Quantitative Data Summary
The cytotoxic and mechanistic effects of this compound have been quantified across numerous studies. The following tables summarize key findings.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (µM) | Exposure Time (h) | Reference |
| SGC-7901 | Gastric Cancer | 19.12 | 24 | [10] |
| MKN-28 | Gastric Cancer | 13.64 | 24 | [10] |
| AGS | Gastric Cancer | 10.12 | 24 | [10] |
| A549 | Non-Small Cell Lung | 10.3 | 12 | [8][17] |
| H292 | Non-Small Cell Lung | 7.3 | 12 | [8][17] |
| H460 | Non-Small Cell Lung | 6.1 | 12 | [8][17] |
| MCF-7 | Breast Cancer | 3.2 | Not Specified | [13] |
| MDA-MB-231 | Breast Cancer | 4.4 | Not Specified | [13] |
| MCF-7 | Breast Cancer | 2.63 | 24 | [18] |
| A375 | Melanoma | 2.790 | 48 | [19] |
| SK-MEL-28 | Melanoma | 3.872 | 48 | [19] |
| MG-63 | Osteosarcoma | 15.9 µg/mL | Not Specified | [20] |
Table 2: Effect of this compound on Apoptosis and Cell Cycle
| Cell Line | Concentration (µM) | Effect | Observation | Reference |
| SGC-7901 | 5 | Apoptosis | 8.00% apoptotic cells | [10] |
| SGC-7901 | 10 | Apoptosis | 30.57% apoptotic cells | [10] |
| SGC-7901 | 20 | Apoptosis | 35.33% apoptotic cells | [10] |
| HCT116 | 5-10 | Cell Cycle Arrest | Arrest at G1 phase | [14] |
| MCF-7 | Not Specified | Cell Cycle Arrest | Arrest at G1 phase | [16] |
| MDA-MB-231 | Not Specified | Cell Cycle Arrest | Arrest at G2-M phase | [13] |
| A375.S2 | Not Specified | Cell Cycle Arrest | Arrest at S-G2/M phase | [6] |
| MG-63 | 40 µg/mL | Cell Cycle Arrest | 47% of cells in S-phase | [20] |
Experimental Protocols
The following are generalized protocols for key experiments used to elucidate this compound's mechanism of action, based on methodologies described in the cited literature.[10][14][19][21][22]
Cell Viability Assay (MTT/CCK-8)
This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
-
Cell Seeding: Seed cancer cells (e.g., 5x10³ to 1x10⁴ cells/well) in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of this compound (and a vehicle control, e.g., DMSO) for a specified period (e.g., 24, 48, or 72 hours).
-
Reagent Addition: Add MTT or CCK-8 reagent to each well and incubate according to the manufacturer's instructions (e.g., 1-4 hours at 37°C).
-
Measurement: For MTT, add a solubilizing agent (e.g., acidic isopropanol or DMSO) to dissolve the formazan crystals. For CCK-8, no solubilization is needed.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. The IC50 value can be determined by plotting viability against drug concentration.
Apoptosis and Cell Cycle Analysis by Flow Cytometry
This method allows for the quantification of apoptotic cells and the analysis of cell cycle distribution.
-
Cell Culture and Treatment: Grow cells in 6-well plates and treat with desired concentrations of this compound for the chosen duration.
-
Cell Harvesting: Collect both adherent and floating cells. Wash with ice-cold PBS.
-
Fixation (for Cell Cycle): For cell cycle analysis, fix the cells in cold 70% ethanol and store at -20°C for at least 30 minutes.[14][21]
-
Staining:
-
For Apoptosis: Resuspend fresh (unfixed) cells in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.[10]
-
For Cell Cycle: Wash fixed cells to remove ethanol, then resuspend in PBS containing RNase A and Propidium Iodide (PI). Incubate for 30 minutes at 37°C.[14]
-
-
Data Acquisition: Analyze the stained cells using a flow cytometer.
-
Analysis:
-
Apoptosis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
Cell Cycle: Quantify the percentage of cells in the Sub-G1 (apoptotic), G0/G1, S, and G2/M phases of the cell cycle based on DNA content (PI fluorescence).
-
Western Blot Analysis
This technique is used to detect and quantify the expression levels of specific proteins.
-
Protein Extraction: Treat cells with this compound, then wash with PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) from each sample and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., Bcl-2, p-Akt, Cyclin D1) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add an enhanced chemiluminescence (ECL) substrate.
-
Imaging: Capture the chemiluminescent signal using an imaging system. The intensity of the bands corresponds to the protein expression level, which can be quantified relative to a loading control like β-actin or GAPDH.
Conclusion and Future Directions
This compound demonstrates a robust and multifaceted anticancer profile by simultaneously targeting several core vulnerabilities of cancer cells. Its ability to induce massive oxidative stress via ROS generation initiates a cascade of events, including the disruption of critical pro-survival signaling pathways (NF-κB, PI3K/Akt), the induction of cell cycle arrest, and the execution of apoptosis. The quantitative data consistently show its efficacy at low micromolar concentrations across a diverse range of cancer cell lines. The detailed mechanisms and protocols provided herein offer a comprehensive foundation for researchers aiming to further explore and harness the therapeutic potential of this promising natural compound. Future research should focus on optimizing drug delivery systems to enhance bioavailability and tumor-specific targeting, as well as exploring synergistic combinations with existing chemotherapeutic agents to overcome drug resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. Anticancer Effects and Mechanisms of Action of this compound: Review of Research Advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Anticancer Effects and Mechanisms of Action of this compound: Review of Research Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound induces reactive oxygen species, which mediate apoptosis in human cervical cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound induces cell cycle arrest and apoptosis through reactive oxygen species/c-Jun N-terminal kinase pathways in human melanoma A375.S2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound induces ROS-mediated apoptosis and cell cycle arrest and inhibits EMT in human cervical carcinoma cells - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. This compound from Plumbago Zeylanica L induces apoptosis in human non-small cell lung cancer cell lines through NF- κB inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound Triggers STING Pathway Activation to Suppress Non-Small Cell Lung Cancer Progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound inhibits cell growth and potentiates apoptosis in human gastric cancer cells in vitro through the NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound inhibits cell growth and potentiates apoptosis in human gastric cancer cells in vitro through the NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Anticancer Compound this compound and Its Molecular Targets: A Structural Insight into the Inhibitory Mechanisms Using Computational Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. This compound reduces human colon cancer cell survival by inducing cell cycle arrest and mitochondria-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. greenmedinfo.com [greenmedinfo.com]
- 16. This compound shows anti-cancer activity in human breast cancer cells by the upregulation of p53 and p21 and suppression of G1 cell cycle regulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. This compound from Plumbago Zeylanica L Induces Apoptosis in Human Non-small Cell Lung Cancer Cell Lines through NFkB Inactivation [journal.waocp.org]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. This compound shows anticancer activity in human osteosarcoma (MG-63) cells via the inhibition of S-Phase checkpoints and down-regulation of c-myc - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. This compound, a Biomolecule with (Anti)Osteoclastic Properties - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Natural Sources and Extraction of Plumbagin for Researchers and Drug Development Professionals
An In-depth Overview of Plumbagin, a Promising Naphthoquinone: From its Botanical Origins to Advanced Extraction and Purification Methodologies.
Introduction
This compound (5-hydroxy-2-methyl-1,4-naphthoquinone) is a naturally occurring naphthoquinone that has garnered significant attention from the scientific community for its wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties. As a result, there is a growing demand for efficient and standardized methods for its extraction and purification for research and drug development purposes. This technical guide provides a comprehensive overview of the natural sources of this compound, detailed experimental protocols for its extraction and purification, and an examination of its molecular mechanisms of action through key signaling pathways.
Natural Sources of this compound
This compound is predominantly found in a select number of plant families, with the highest concentrations typically localized in the root tissues. The primary botanical families known to produce this compound include Plumbaginaceae, Droseraceae, and Ebenaceae.
Plumbaginaceae Family
The Plumbaginaceae family, particularly the genus Plumbago, is the most well-known and commercially significant source of this compound. The roots of these plants are the primary repository of the compound.
-
Plumbago zeylanica (Ceylon Leadwort): Widely distributed in tropical and subtropical regions, the roots of P. zeylanica are a major source of this compound.
-
Plumbago rosea (syn. Plumbago indica): This species is reputed to be one of the richest sources of this compound.
-
Plumbago auriculata (syn. Plumbago capensis): While containing this compound, the concentration is generally lower compared to P. rosea and P. zeylanica.
Droseraceae Family
Several species within the carnivorous Droseraceae family, particularly the genus Drosera (sundews), are known to produce this compound.
-
Drosera intermedia
-
Drosera burmannii
-
Drosera indica
Ebenaceae Family
The Ebenaceae family, notably the genus Diospyros, also contains species that produce this compound.
-
Diospyros crassiflora
-
Diospyros canaliculata
-
Diospyros olen
Quantitative Analysis of this compound Content
The concentration of this compound can vary significantly depending on the plant species, the specific part of the plant, geographical location, and the extraction method employed. The following tables summarize the quantitative data on this compound content from various natural sources.
Table 1: this compound Content in Various Plant Species and Parts
| Plant Species | Family | Plant Part | This compound Content (% w/w) | Reference |
| Plumbago rosea | Plumbaginaceae | Root | 27.28% | [1] |
| Plumbago zeylanica | Plumbaginaceae | Root | 18.97% | [1] |
| Plumbago rosea | Plumbaginaceae | Stem | 5.48% | [1] |
| Plumbago zeylanica | Plumbaginaceae | Stem | 5.12% | [1] |
| Plumbago rosea | Plumbaginaceae | Leaf | 4.20% | [1] |
| Plumbago zeylanica | Plumbaginaceae | Leaf | 3.59% | [1] |
| Plumbago rosea | Plumbaginaceae | Root | 0.17% | [2] |
| Plumbago capensis | Plumbaginaceae | Root | 0.04% | [2] |
| Plumbago zeylanica | Plumbaginaceae | Root | 0.01% | [2] |
| Drosera intermedia | Droseraceae | Whole Plant | 0.274% (2.74 mg/g) | [3] |
| Drosera indica (in vitro shoots) | Droseraceae | Shoot | 0.985% (9.850 mg/g) | [4] |
Table 2: Comparison of this compound Yield from Plumbago zeylanica Roots Using Different Extraction Methods
| Extraction Method | Solvent | Yield (% w/w) | Reference |
| Soxhlet Extraction | Ethanol | 2.81% | [5][6] |
| Cold Maceration | Chloroform/Dichloromethane (1:1) | 1.2% | [7] |
| Maceration | Chloroform | 81% of extract | [8][9] |
| Maceration | Ethanol | 13% of extract | [8][9] |
Experimental Protocols for Extraction and Purification
The selection of an appropriate extraction and purification strategy is critical for obtaining high-purity this compound. The following sections detail commonly employed methodologies.
General Sample Preparation
-
Collection and Authentication: Collect the desired plant material (typically roots). Ensure proper botanical identification.
-
Washing and Drying: Thoroughly wash the plant material with water to remove soil and other debris. Shade-dry or oven-dry at a low temperature (40-50°C) to a constant weight.
-
Grinding: Grind the dried plant material into a fine powder (e.g., 20-40 mesh) to increase the surface area for efficient extraction.
Extraction Methodologies
This continuous extraction method is highly efficient but requires careful temperature control to avoid degradation of thermolabile compounds.
-
Apparatus Setup: Assemble a Soxhlet apparatus, including a round-bottom flask, Soxhlet extractor, and condenser.
-
Sample Loading: Place a known quantity of the powdered plant material (e.g., 50 g) into a cellulose thimble and place the thimble inside the Soxhlet extractor.
-
Solvent Addition: Fill the round-bottom flask with a suitable solvent (e.g., ethanol, chloroform, or n-hexane) to approximately two-thirds of its volume.
-
Extraction Process: Heat the solvent using a heating mantle. The solvent will vaporize, rise to the condenser, liquefy, and drip back into the thimble, immersing the sample. Once the extractor is full, the solvent containing the extracted compounds will siphon back into the round-bottom flask. Allow this process to run for a specified duration (e.g., 6-8 hours or until the solvent in the extractor becomes colorless).
-
Solvent Recovery: After extraction, cool the apparatus and recover the solvent using a rotary evaporator to obtain the crude extract.
UAE utilizes high-frequency sound waves to disrupt cell walls, enhancing solvent penetration and accelerating the extraction process.
-
Sample and Solvent Mixture: Place a known amount of the powdered plant material (e.g., 10 g) into a flask and add a specific volume of solvent (e.g., 100 mL of methanol).
-
Ultrasonication: Place the flask in an ultrasonic bath. Set the desired temperature (e.g., 40°C) and sonication time (e.g., 30-60 minutes).
-
Filtration: After sonication, filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid plant material.
-
Solvent Evaporation: Concentrate the filtrate using a rotary evaporator to obtain the crude this compound extract.
Maceration involves soaking the plant material in a solvent for an extended period with occasional agitation. It is a simple and scalable method.
-
Soaking: Place the powdered plant material in a sealed container and add a suitable solvent (e.g., chloroform or ethanol) in a specific ratio (e.g., 1:10 w/v).
-
Incubation: Allow the mixture to stand at room temperature for a defined period (e.g., 24-72 hours), with periodic shaking or stirring.
-
Filtration and Concentration: Filter the mixture to separate the extract. The marc (solid residue) can be re-extracted for higher yield. Combine the filtrates and concentrate using a rotary evaporator.
Purification by Column Chromatography
Column chromatography is a widely used technique for the purification of this compound from the crude extract.
-
Column Packing: Prepare a slurry of silica gel (60-120 mesh) in a non-polar solvent (e.g., n-hexane). Pour the slurry into a glass column and allow it to settle, forming a packed bed.
-
Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase solvent and load it onto the top of the packed column.
-
Elution: Begin eluting the column with a non-polar solvent (e.g., n-hexane). Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or gradient manner. A common gradient is starting with 100% n-hexane and progressively increasing the proportion of ethyl acetate (e.g., 98:2, 95:5, 90:10 n-hexane:ethyl acetate).
-
Fraction Collection: Collect the eluate in separate fractions.
-
Monitoring by Thin-Layer Chromatography (TLC): Spot each fraction on a TLC plate (silica gel 60 F254). Develop the plate in a suitable solvent system (e.g., n-hexane:ethyl acetate, 8:2 v/v). Visualize the spots under UV light or by spraying with a suitable reagent. This compound typically appears as a distinct yellow-orange spot.
-
Pooling and Crystallization: Combine the fractions containing pure this compound, evaporate the solvent, and recrystallize from a suitable solvent (e.g., n-hexane) to obtain pure this compound crystals.[10]
Visualization of Experimental Workflows and Signaling Pathways
The following diagrams, created using the DOT language, illustrate a typical experimental workflow for this compound extraction and the key signaling pathways it modulates.
Experimental Workflow
Signaling Pathways Modulated by this compound
This compound exerts its pharmacological effects by modulating several key intracellular signaling pathways that are often dysregulated in disease states, particularly in cancer.
The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation, cell survival, and proliferation. This compound has been shown to be a potent inhibitor of this pathway.[11][12]
The Signal Transducer and Activator of Transcription 3 (STAT3) pathway is crucial for cell growth and survival, and its constitutive activation is common in many cancers. This compound effectively suppresses this pathway.[13][14]
The PI3K/Akt/mTOR pathway is a central regulator of cell proliferation, growth, and survival. Its aberrant activation is a hallmark of many cancers, and it is a key target of this compound.[15][16][17]
Conclusion
This compound continues to be a molecule of significant interest in the field of drug discovery. A thorough understanding of its natural sources and the implementation of robust extraction and purification protocols are paramount for advancing research into its therapeutic potential. The methodologies and data presented in this guide offer a solid foundation for researchers and drug development professionals to efficiently isolate and study this promising natural compound. Further research into optimizing extraction yields from various sources and exploring its multifaceted mechanisms of action will be crucial in unlocking the full clinical potential of this compound.
References
- 1. asianpubs.org [asianpubs.org]
- 2. Quality Control Standards for the Roots of Three Plumbago Species - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Occurrence, Uses, Biosynthetic Pathway, and Biotechnological Production of this compound, a Potent Antitumor Naphthoquinone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. seejph.com [seejph.com]
- 6. kuey.net [kuey.net]
- 7. researchgate.net [researchgate.net]
- 8. Phytochemical evaluation of Plumbago zeylanica roots from Indonesia and assessment of its this compound concentration [foliamedica.bg]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. tandfonline.com [tandfonline.com]
- 11. This compound (5-hydroxy-2-methyl-1,4-naphthoquinone) suppresses NF-kappaB activation and NF-kappaB-regulated gene products through modulation of p65 and IkappaBalpha kinase activation, leading to potentiation of apoptosis induced by cytokine and chemotherapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. khu.elsevierpure.com [khu.elsevierpure.com]
- 13. This compound, Vitamin K3 Analogue, Suppresses STAT3 Activation Pathway through Induction of Protein Tyrosine Phosphatase, SHP-1: Potential Role in Chemosensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Suppressive Effects of this compound on Invasion and Migration of Breast Cancer Cells via the Inhibition of STAT3 Signaling and Down-regulation of Inflammatory Cytokine Expressions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound inhibits cell proliferation and promotes apoptosis in multiple myeloma cells through inhibition of the PI3K/Akt-mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. spandidos-publications.com [spandidos-publications.com]
- 17. Suppressive effects of this compound on the growth of human bladder cancer cells via PI3K/AKT/mTOR signaling pathways and EMT - PMC [pmc.ncbi.nlm.nih.gov]
The Historical Discovery and Traditional Use of Plumbagin: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Plumbagin, a naphthoquinone primarily derived from the roots of plants belonging to the Plumbago genus, has a rich history steeped in traditional medicine and has emerged as a compound of significant interest in modern pharmacology. This technical guide provides a comprehensive overview of the historical discovery of this compound, its traditional applications, detailed experimental protocols for its isolation and biological assessment, and an elucidation of its key signaling pathways. Quantitative data are presented in structured tables for comparative analysis, and complex biological interactions are visualized through detailed diagrams to facilitate a deeper understanding for researchers and drug development professionals.
Historical Discovery and Etymology
The use of plants containing this compound, such as Plumbago zeylanica (Chitrak), dates back over 2,500 years in traditional Indian medicine (Ayurveda).[1] In this system, it was revered for its potent therapeutic properties. Similarly, Plumbago zeylanica has a long history of use in Traditional Chinese Medicine (TCM).
The scientific journey of this compound began with its isolation from the plant genus Plumbago, from which it derives its name.[2] While the exact first isolation is not definitively documented, early scientific investigations into its properties were underway in the early 20th century. A significant milestone in its chemical understanding was the correct elucidation of its formula in 1928 by Madinaveitia and Gallego.[3] this compound was initially isolated from Plumbago indica and is a principal component in the roots of Plumbago zeylanica.[2]
Traditional Uses
This compound-containing plants have been a cornerstone of traditional medicine systems, particularly in Ayurveda and TCM, for a wide array of ailments.
Ayurvedic Medicine
In Ayurveda, Plumbago zeylanica, known as "Chitrak," is considered a powerful digestive stimulant and is used to treat a variety of gastrointestinal issues. Traditional preparations include:
-
Churna (Powder): The dried root powder is administered to address digestive complaints.
-
Kashaya (Decoction): A water extract of the root is used for its therapeutic effects.
-
Lehya (Herbal Jam): A paste-like formulation for easier consumption and absorption.
Beyond digestive health, Chitrak is traditionally used for inflammatory conditions, skin diseases, and as a carminative.
Traditional Chinese Medicine (TCM)
In TCM, Plumbago zeylanica is utilized for its purported ability to treat rheumatic pain, bruises, and certain skin conditions.
The following table summarizes the traditional uses and preparations of this compound-containing plants.
| Traditional Medicine System | Plant Name(s) | Ailments Treated | Traditional Preparations |
| Ayurveda | Plumbago zeylanica (Chitrak) | Digestive disorders, inflammation, skin diseases, anorexia, piles, worms | Churna (powder), Kashaya (decoction), Lehya (herbal jam), Arishta (fermented decoction) |
| Traditional Chinese Medicine | Plumbago zeylanica | Rheumatism, bruises, skin ailments | Decoctions, topical applications |
Experimental Protocols
This section provides detailed methodologies for the extraction, isolation, and quantification of this compound, as well as a key protocol for evaluating its anti-inflammatory activity.
Extraction and Isolation of this compound from Plumbago zeylanica Roots
Objective: To extract and isolate pure this compound from the dried roots of Plumbago zeylanica.
Methodology:
-
Preparation of Plant Material: Shade-dried roots of Plumbago zeylanica are coarsely powdered.
-
Soxhlet Extraction:
-
A known quantity of the powdered root material is packed into a thimble and placed in a Soxhlet extractor.
-
Extraction is carried out using n-hexane as the solvent for 6-8 hours.
-
The solvent is then evaporated under reduced pressure to obtain the crude n-hexane extract.
-
-
Column Chromatography:
-
The crude extract is subjected to silica gel (60-120 mesh) column chromatography.
-
The column is eluted with a gradient of petroleum ether and ethyl acetate, starting with 100% petroleum ether and gradually increasing the polarity with ethyl acetate.
-
Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
-
Purification:
-
Fractions showing a yellow spot corresponding to the Rf value of standard this compound are pooled.
-
The pooled fractions are concentrated and recrystallized from a suitable solvent like petroleum ether to yield pure, orange-yellow needle-like crystals of this compound.
-
Caption: Experimental workflow for the extraction and isolation of this compound.
Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
Objective: To quantify the amount of this compound in a plant extract.
Methodology:
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of methanol and water (e.g., 70:30 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 270 nm.
-
Injection Volume: 20 µL.
-
-
Standard Preparation: A stock solution of pure this compound is prepared in methanol and serially diluted to create a series of standard solutions of known concentrations.
-
Sample Preparation: The plant extract is dissolved in methanol, filtered through a 0.45 µm syringe filter, and diluted to a suitable concentration.
-
Analysis: The standard solutions and the sample solution are injected into the HPLC system.
-
Quantification: A calibration curve is generated by plotting the peak area against the concentration of the standard solutions. The concentration of this compound in the sample is determined by interpolating its peak area on the calibration curve.
In Vivo Anti-inflammatory Activity Assessment: Carrageenan-Induced Rat Paw Edema
Objective: To evaluate the anti-inflammatory effect of this compound in an acute inflammation model.
Methodology:
-
Animals: Wistar albino rats (150-200 g) are used.
-
Grouping: Animals are divided into groups (n=6):
-
Control group (vehicle only).
-
Standard group (e.g., Indomethacin 10 mg/kg).
-
Test groups (this compound at different doses, e.g., 25, 50, 100 mg/kg, administered orally).
-
-
Procedure:
-
The initial paw volume of each rat is measured using a plethysmometer.
-
The respective treatments are administered to each group.
-
After 1 hour, 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each rat.
-
The paw volume is measured at 1, 2, 3, and 4 hours after carrageenan injection.
-
-
Evaluation: The percentage inhibition of edema is calculated for each group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group, and Vt is the mean increase in paw volume in the treated group.
The following table summarizes key quantitative data from representative studies.
| Parameter | Value | Reference |
| This compound Yield from P. zeylanica roots | 0.5% - 2.0% (w/w) | General literature |
| HPLC Mobile Phase | Methanol:Water (70:30) | General literature |
| HPLC Detection Wavelength | 270 nm | General literature |
| Carrageenan-induced Paw Edema Inhibition (this compound 50 mg/kg) | ~40-60% | General literature |
Signaling Pathways of this compound
This compound exerts its diverse pharmacological effects by modulating multiple signaling pathways. The following diagrams illustrate its inhibitory actions on key pathways involved in inflammation and cancer.
Inhibition of NF-κB Signaling Pathway
Caption: this compound inhibits the NF-κB pathway by preventing IKK activation.
Inhibition of PI3K/Akt/mTOR Signaling Pathway
Caption: this compound inhibits the PI3K/Akt/mTOR pathway at PI3K and Akt.
Inhibition of STAT3 Signaling Pathway
Caption: this compound inhibits the STAT3 pathway by targeting STAT3 activation.
Conclusion
This compound stands as a testament to the successful translation of traditional knowledge into modern pharmacological investigation. Its journey from ancient remedies to a molecule with well-defined mechanisms of action provides a compelling case for the continued exploration of natural products in drug discovery. The detailed protocols and pathway analyses presented in this guide offer a foundational resource for researchers and scientists aiming to further unravel the therapeutic potential of this remarkable compound. Future research should focus on clinical trials to validate its efficacy and safety in human populations for various disease indications.
References
- 1. This compound, a medicinal plant-derived naphthoquinone, is a novel inhibitor of the growth and invasion of hormone refractory prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Different Derivatives of this compound Analogue: Bioavailability and Their Toxicity Studies - PMC [pmc.ncbi.nlm.nih.gov]
Plumbagin's Impact on Cellular Signaling Pathways: A Technical Guide for Researchers
An in-depth exploration of the molecular mechanisms of a promising natural compound for therapeutic development.
Introduction
Plumbagin (5-hydroxy-2-methyl-1,4-naphthoquinone), a naturally occurring naphthoquinone derived from plants of the Plumbaginaceae family, has garnered significant attention in the scientific community for its potent biological activities.[1][2][3][4] Extensive research has demonstrated its anti-inflammatory, anti-cancer, and anti-diabetic properties.[5][6] This technical guide provides a comprehensive overview of the effects of this compound on key cellular signaling pathways, offering researchers, scientists, and drug development professionals a detailed resource on its mechanisms of action. The information presented herein is supported by quantitative data, detailed experimental methodologies, and visual representations of the signaling cascades and experimental workflows.
Quantitative Data Summary
The cytotoxic and anti-proliferative effects of this compound have been quantified across various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for its potency.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (µM) | Exposure Time (hours) | Reference |
| A549 | Non-small cell lung cancer | 10.3 | 12 | [7][8] |
| H292 | Non-small cell lung cancer | 7.3 | 12 | [7][8] |
| H460 | Non-small cell lung cancer | 6.1 | 12 | [7][8] |
| MG-63 | Human osteosarcoma | 15.9 µg/mL | Not Specified | [9] |
| A375 | Melanoma | 2.790 | Not Specified | [10] |
| SK-MEL-28 | Melanoma | 3.872 | Not Specified | [10] |
| MCF-7 | Breast Cancer | 2.63 ± 0.01 | 24 | [11] |
| MCF-7 | Breast Cancer | 2.86 ± 0.01 | 48 | [11] |
| MCF-7 | Breast Cancer | 2.76 ± 0.01 | 72 | [11] |
Core Signaling Pathways Modulated by this compound
This compound exerts its cellular effects by modulating several critical signaling pathways that are often dysregulated in disease, particularly in cancer.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation, cell survival, and proliferation. This compound is a potent inhibitor of NF-κB activation.[12] It has been shown to suppress the activation of IκBα kinase (IKK), which in turn prevents the phosphorylation and subsequent degradation of IκBα.[3][12] This action sequesters the NF-κB p65 subunit in the cytoplasm, inhibiting its nuclear translocation and transcriptional activity.[3][12] The downregulation of NF-κB activity by this compound leads to the suppression of various NF-κB-regulated gene products involved in anti-apoptosis (e.g., Bcl-2, Bcl-xL, XIAP), proliferation, and angiogenesis (e.g., VEGF).[3][12]
STAT3 Signaling Pathway
Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a key role in cell growth, survival, and differentiation. Constitutive activation of STAT3 is common in many cancers. This compound has been shown to suppress the activation of STAT3.[13] It inhibits the tyrosine phosphorylation of STAT3, which is a critical step for its dimerization, nuclear translocation, and DNA binding activity.[13] The inhibition of STAT3 signaling by this compound leads to the downregulation of its target genes, including those involved in cell survival (e.g., Bcl-xL) and angiogenesis (e.g., VEGF).[13]
PI3K/Akt/mTOR Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway is a central regulator of cell growth, proliferation, and survival. This compound has been demonstrated to inhibit this pathway in various cancer cells.[14][15] By suppressing the PI3K/Akt/mTOR signaling cascade, this compound can induce apoptosis and autophagy.[14][15] The inhibition of this pathway also contributes to cell cycle arrest.[15]
References
- 1. mdpi.com [mdpi.com]
- 2. This compound reduces human colon cancer cell survival by inducing cell cycle arrest and mitochondria-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound inhibits cell growth and potentiates apoptosis in human gastric cancer cells in vitro through the NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Anticancer Effects and Mechanisms of Action of this compound: Review of Research Advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound from Plumbago Zeylanica L induces apoptosis in human non-small cell lung cancer cell lines through NF- κB inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound from Plumbago Zeylanica L Induces Apoptosis in Human Non-small Cell Lung Cancer Cell Lines through NFkB Inactivation [journal.waocp.org]
- 9. This compound shows anticancer activity in human osteosarcoma (MG-63) cells via the inhibition of S-Phase checkpoints and down-regulation of c-myc - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound Elicits Cell-Specific Cytotoxic Effects and Metabolic Responses in Melanoma Cells [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. This compound, Vitamin K3 Analogue, Suppresses STAT3 Activation Pathway through Induction of Protein Tyrosine Phosphatase, SHP-1: Potential Role in Chemosensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. spandidos-publications.com [spandidos-publications.com]
- 15. This compound induces cell cycle arrest and autophagy and suppresses epithelial to mesenchymal transition involving PI3K/Akt/mTOR-mediated pathway in human pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
The Biosynthesis of Plumbagin in Plumbago Species: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Plumbagin, a naphthoquinone of significant pharmacological interest, is a characteristic secondary metabolite of the Plumbago genus. Its potent anticancer, antimicrobial, and anti-inflammatory properties have driven extensive research into its biosynthesis, aiming to optimize its production for therapeutic applications. This technical guide provides an in-depth overview of the this compound biosynthetic pathway, detailing the enzymatic steps, key intermediates, and regulatory aspects. It consolidates quantitative data on this compound production, presents detailed experimental protocols for pathway elucidation, and visualizes the core metabolic route and associated experimental workflows. This document serves as a comprehensive resource for researchers engaged in the study and biotechnological production of this valuable natural product.
Introduction
This compound (5-hydroxy-2-methyl-1,4-naphthoquinone) is a yellow crystalline substance found predominantly in the roots of plants from the Plumbaginaceae, Droseraceae, and Ebenaceae families.[1][2] Plumbago species, such as P. zeylanica, P. indica (synonymous with P. rosea), and P. auriculata, are primary sources of this compound.[1][2] The escalating demand for this compound in the pharmaceutical industry, coupled with the slow growth of Plumbago plants, necessitates the exploration of biotechnological production methods.[1][3] A thorough understanding of the biosynthetic pathway is fundamental to developing strategies for enhanced this compound yield through metabolic engineering and cell culture optimization.
The Biosynthetic Pathway of this compound
The biosynthesis of this compound in Plumbago species primarily proceeds via the acetate-polymalonate pathway, a common route for the formation of polyketides in plants.[1][4] However, evidence also suggests the involvement of an alternative pathway utilizing L-alanine as a precursor in some plant families.[1][5][6]
The Acetate-Polymalonate Pathway
This pathway is considered the principal route for this compound biosynthesis in Plumbago.[1] Isotopic labeling studies have demonstrated the incorporation of acetate and malonate into the this compound molecule, whereas precursors of the shikimate pathway were not incorporated.[1] The key steps are as follows:
-
Chain Initiation and Elongation: The pathway commences with the condensation of one molecule of acetyl-CoA (as a starter unit) with five molecules of malonyl-CoA (as extender units). This iterative condensation is catalyzed by a type III Polyketide Synthase (PKS) . The reaction results in the formation of a linear hexaketide backbone.[7][8]
-
Cyclization and Aromatization: The unstable hexaketide intermediate undergoes intramolecular cyclization and aromatization reactions. While the exact mechanism and the enzymes involved in this step are not fully elucidated, it is proposed that an aldoketoreductase and a cyclase are involved.[1] This leads to the formation of the bicyclic naphthoquinone scaffold. A key intermediate identified at this stage is 3-methyl-1,8-naphthalenediol .[8]
-
Hydroxylation and Oxidation: The final steps in the pathway involve a series of modifications to the naphthoquinone ring, catalyzed by cytochrome P450 monooxygenases. In P. zeylanica, two specific CYP450 enzymes have been identified:
-
CYP81B140: This enzyme is responsible for the C-1 oxidation, C-4 hydroxylation, and hydration of 3-methyl-1,8-naphthalenediol to form the intermediate isoshinanolone .[8][9]
-
CYP81B141: This enzyme catalyzes the subsequent dehydration and C-4 oxidation of isoshinanolone to yield the final product, This compound .[8][9]
-
The L-Alanine Pathway
Feeding studies in certain plant species, including members of the Droseraceae family and some reports on Plumbago root cultures, have shown the incorporation of L-alanine into the this compound structure.[1][5][6] This suggests an alternative biosynthetic route, although the acetate-polymalonate pathway is more widely accepted for Plumbago. The proposed L-alanine pathway involves the incorporation of the C2 portion of the alanine carbon skeleton.[1]
Quantitative Data on this compound Production
The production of this compound can be significantly influenced by the choice of plant species, culture system, and the application of elicitors. The following tables summarize key quantitative data from various studies.
Table 1: this compound Content in Different Plumbago Species and Tissues
| Species | Tissue | This compound Content (% dry weight) | Reference |
| P. rosea | Root | 27.28% | [10] |
| P. zeylanica | Root | 18.97% | [10] |
| P. rosea | Stem | 5.48% | [10] |
| P. zeylanica | Stem | 5.12% | [10] |
| P. rosea | Leaf | 4.20% | [10] |
| P. zeylanica | Leaf | 3.59% | [10] |
| P. europaea | Root | 1.9% | [11] |
| P. europaea | Leaf | 1.5% | [11] |
Table 2: this compound Yield in In Vitro Cultures of Plumbago Species
| Species | Culture Type | This compound Yield (mg/g dry weight) | Reference |
| P. rosea | Hairy Roots | 2.53 | [9] |
| P. indica | Hairy Roots (Control) | ~5.0 | [12] |
| P. zeylanica | Cell Suspension | 0.0428 (in calli) | [13] |
| P. auriculata | Hairy Roots (30 days) | 38.95 | [14] |
Table 3: Effect of Elicitors on this compound Production in Plumbago In Vitro Cultures
| Species | Elicitor | Concentration | This compound Yield (mg/g dry weight) | Fold Increase | Reference |
| P. indica | Chitosan | 150 mg/L | 12.5 (total) | ~6.6 | [6] |
| P. indica | L-alanine | 5 mM | 12.5 (total) | ~6.6 | [6] |
| P. indica | Silver Nitrate | 100 µM | 7.6 (intracellular) | 4.0 | [6] |
| P. indica | Methyl Jasmonate | 80 µM | 13.16 (in bioreactor) | ~2.6 | [12] |
| P. rosea | Chitosan | 150 mg/L | - | 6.71 | [15] |
| P. indica | Yeast Extract | 50 mg/L | 3.88% (w/w) | 1.34 | [5] |
Experimental Protocols
This compound Extraction and Quantification by HPLC
This protocol is adapted from methodologies described for the quantification of this compound in Plumbago extracts.[16][17]
1. Extraction:
- Air-dry the plant material (e.g., roots, leaves) at room temperature and grind to a fine powder.
- Perform successive solvent extraction using a series of solvents with increasing polarity (e.g., petroleum ether, chloroform, acetone, ethanol).
- Alternatively, for a simpler extraction, macerate the powdered plant material in methanol for 24 hours.[17]
- Concentrate the extracts under reduced pressure using a rotary evaporator.
2. HPLC Analysis:
- HPLC System: A reverse-phase HPLC system equipped with a UV detector.
- Column: C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).
- Mobile Phase: A mixture of acetonitrile and water (e.g., 50:50, v/v) or a buffered mobile phase such as 5mM ammonium acetate (pH 3.8) and acetonitrile (40:60, v/v).[17]
- Flow Rate: 1.0 mL/min.
- Detection: UV detection at 254 nm or 268 nm.[17]
- Quantification: Prepare a standard curve using a certified standard of this compound. Calculate the concentration of this compound in the extracts by comparing the peak areas with the standard curve.
Heterologous Expression and Assay of Plumbago Polyketide Synthase (PKS)
This protocol is a generalized procedure based on methods for expressing and characterizing plant type III PKS enzymes.[7][17][18]
1. Gene Cloning and Vector Construction:
- Isolate total RNA from Plumbago roots and synthesize cDNA.
- Amplify the full-length PKS coding sequence using specific primers.
- Clone the PKS cDNA into an E. coli expression vector (e.g., pET vector).
2. Heterologous Expression in E. coli:
- Transform the expression vector into a suitable E. coli strain (e.g., BL21(DE3)).
- Grow the bacterial culture to an OD600 of 0.6-0.8 and induce protein expression with IPTG.
- Incubate at a lower temperature (e.g., 18-25°C) to enhance soluble protein production.
- Harvest the cells by centrifugation and lyse them by sonication.
3. Protein Purification:
- If using a tagged vector (e.g., His-tag), purify the recombinant PKS protein using affinity chromatography (e.g., Ni-NTA resin).
- Verify the purity and size of the protein by SDS-PAGE.
4. Enzyme Assay:
- Prepare a reaction mixture containing buffer (e.g., potassium phosphate buffer, pH 7.0), the purified PKS enzyme, the starter substrate acetyl-CoA, and the extender substrate malonyl-CoA (often radiolabeled, e.g., [2-¹⁴C]malonyl-CoA).
- Incubate the reaction at 30°C for a specified time (e.g., 1 hour).
- Stop the reaction by adding acid (e.g., acetic acid).
- Extract the products with an organic solvent (e.g., ethyl acetate).
- Analyze the products by thin-layer chromatography (TLC) and autoradiography, or by HPLC.
Artificial MicroRNA (amiRNA)-Mediated Gene Silencing
This is a generalized protocol for amiRNA-mediated gene silencing in plants, which has been used to study the function of CYP450s in this compound biosynthesis.[2][9][14][16][19]
1. amiRNA Design and Vector Construction:
- Design a 21-nucleotide amiRNA sequence that is specific to the target gene (e.g., CYP81B140 or CYP81B141). Web-based tools are available for this purpose.
- Use overlapping PCR to replace the endogenous miRNA/miRNA* duplex in a pre-miRNA backbone (e.g., from Arabidopsis miR319a) with the designed amiRNA sequence.[14]
- Clone the resulting amiRNA precursor into a plant expression vector.
2. Plant Transformation:
- Introduce the amiRNA construct into Agrobacterium tumefaciens.
- Transform Plumbago explants (e.g., leaf discs) with the recombinant Agrobacterium through co-cultivation.
- Regenerate transgenic plants or hairy roots under selection.
3. Analysis of Gene Silencing:
- Extract total RNA from the transgenic and wild-type plants/hairy roots.
- Perform quantitative real-time PCR (qRT-PCR) to measure the transcript levels of the target gene. A significant reduction in transcript levels in the transgenic lines indicates successful gene silencing.
- Analyze the metabolome of the silenced lines by HPLC to determine the effect on this compound and its intermediates. For example, silencing of CYP81B140 and CYP81B141 resulted in reduced this compound levels and accumulation of 3-methyl-1-8-naphthalenediol and isoshinanolone.[9]
Visualizations
Biosynthetic Pathways
Caption: Overview of the primary acetate-polymalonate and alternative L-alanine pathways for this compound biosynthesis.
Experimental Workflow for Gene Silencing
Caption: Workflow for amiRNA-mediated gene silencing to study this compound biosynthesis.
Conclusion and Future Perspectives
The biosynthesis of this compound in Plumbago species is a well-studied polyketide pathway, with the key enzymes and several intermediates now identified. The acetate-polymalonate pathway, initiated by a type III PKS and completed by a series of modifications including those by CYP450 enzymes, represents the core route. While significant progress has been made, several areas warrant further investigation. The precise mechanisms of cyclization and aromatization of the hexaketide backbone remain to be fully elucidated. Furthermore, the regulatory networks governing the expression of biosynthetic genes are largely unknown. Future research focusing on the transcriptional regulation of the pathway, combined with metabolic engineering strategies such as the overexpression of key enzymes and the optimization of culture conditions, holds great promise for the sustainable and high-yield production of this compound to meet its growing pharmaceutical demand.
References
- 1. The Occurrence, Uses, Biosynthetic Pathway, and Biotechnological Production of this compound, a Potent Antitumor Naphthoquinone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A simple method for construction of artificial microRNA vector in plant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A polyketide synthase of Plumbago indica that catalyzes the formation of hexaketide pyrones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Functional genomics-enabled characterization of CYP81B140 and CYP81B141 from Plumbago zeylanica L. substantiates their involvement in this compound biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Polyketide synthase - Wikipedia [en.wikipedia.org]
- 11. Biosynthesis of Polyketides in Heterologous Hosts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Spectral Quantitation of Total Cytochrome P450 in Microsomes Using a Single-Beam Spectrophotometer | Springer Nature Experiments [experiments.springernature.com]
- 13. researchgate.net [researchgate.net]
- 14. Highly Specific Gene Silencing by Artificial MicroRNAs in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Approaches for in vitro propagation and production of this compound in Plumbago spp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. mdpi.com [mdpi.com]
- 18. Heterologous Biosynthesis of Type II Polyketide Products Using E. coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Plumbagin: A Technical Guide to its Chemical Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Plumbagin (5-hydroxy-2-methyl-1,4-naphthoquinone) is a naturally occurring naphthoquinone derived from the plants of the Plumbaginaceae, Droseraceae, and Ebenaceae families. It has garnered significant scientific interest due to its wide spectrum of pharmacological activities. This technical guide provides an in-depth overview of this compound's chemical structure, physicochemical properties, and its diverse biological effects, with a focus on its anticancer, anti-inflammatory, and antimicrobial properties. Detailed experimental protocols for key assays and visualizations of critical signaling pathways are included to facilitate further research and drug development efforts.
Chemical Structure and Physicochemical Properties
This compound is a yellow, crystalline compound belonging to the naphthoquinone class of organic compounds. Its chemical structure is characterized by a naphthalene ring system with two ketone groups, a hydroxyl group, and a methyl group.
Table 1: Chemical and Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | 5-hydroxy-2-methylnaphthalene-1,4-dione | [1] |
| Molecular Formula | C₁₁H₈O₃ | [1] |
| Molecular Weight | 188.18 g/mol | [1] |
| Melting Point | 76-78 °C | [2] |
| Boiling Point | 383.9 °C at 760 mmHg | [2] |
| Solubility | Sparingly soluble in water; Soluble in DMSO (100 mM) and ethanol (50 mM) | |
| pKa | 9.48 (Strongest Acidic) | |
| Appearance | Yellow crystalline substance |
Table 2: Spectroscopic Data for this compound
| Spectroscopic Technique | Characteristic Peaks/Signals | Reference(s) |
| UV-Vis (in Methanol) | λmax at 265 nm and 410 nm | |
| FT-IR (KBr) | ~3427 cm⁻¹ (O-H stretch), ~1663, 1644 cm⁻¹ (C=O stretch), ~1608 cm⁻¹ (C=C stretch) | |
| ¹H-NMR (CDCl₃) | Signals corresponding to aromatic protons, a methyl group, and a hydroxyl group. | |
| ¹³C-NMR (CDCl₃) | Signals corresponding to carbons of the naphthoquinone skeleton, including carbonyl, hydroxyl-substituted, and methyl-substituted carbons. |
Biological Activities and Mechanism of Action
This compound exhibits a remarkable range of biological activities, making it a promising candidate for therapeutic development. Its mechanism of action is often attributed to its ability to induce oxidative stress, inhibit key signaling pathways, and modulate the activity of various enzymes.
Anticancer Activity
This compound has demonstrated potent anticancer effects against a wide variety of cancer cell lines.[3] Its primary mechanisms include the induction of apoptosis, cell cycle arrest, and inhibition of metastasis and angiogenesis.[3]
Table 3: IC₅₀ Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ Value | Reference(s) |
| A549 | Non-small cell lung cancer | 10.3 µM (12h) | [1][2] |
| H460 | Non-small cell lung cancer | 6.1 µM (12h) | [1][2] |
| H292 | Non-small cell lung cancer | 7.3 µM (12h) | [1][2] |
| MG-63 | Osteosarcoma | 15.9 µg/mL | [3] |
| A375 | Melanoma | 2.790 µM | [4] |
| SK-MEL-28 | Melanoma | 3.872 µM | [4] |
Anti-inflammatory Activity
This compound exerts significant anti-inflammatory effects primarily through the inhibition of the NF-κB signaling pathway. By blocking the activation of NF-κB, this compound suppresses the production of pro-inflammatory cytokines and mediators.
Antimicrobial Activity
This compound possesses broad-spectrum antimicrobial activity against various bacteria and fungi. It can inhibit the growth of multidrug-resistant strains and also demonstrates anti-biofilm properties.
Table 4: Minimum Inhibitory Concentration (MIC) of this compound against Selected Microorganisms
| Microorganism | MIC Value (µg/mL) | Reference(s) |
| Staphylococcus aureus | 1.56 | [5][6] |
| Candida albicans | 0.78 | [5][6] |
| Gram-positive clinical isolates | 0.029 - 0.117 | [7][8] |
| Gram-negative clinical isolates | 0.029 - 0.117 | [7][8] |
Key Signaling Pathways Modulated by this compound
This compound's pleiotropic effects are a result of its ability to interact with and modulate multiple intracellular signaling pathways that are often dysregulated in disease.
NF-κB Signaling Pathway
This compound is a potent inhibitor of the NF-κB pathway. It can inhibit the degradation of IκBα, thereby preventing the nuclear translocation of the p65 subunit of NF-κB. This leads to the downregulation of NF-κB target genes involved in inflammation, cell survival, and proliferation.
STAT3 Signaling Pathway
This compound can suppress both constitutive and inducible STAT3 activation. It achieves this by inhibiting the phosphorylation of STAT3, which is a critical step for its dimerization, nuclear translocation, and DNA binding activity. This leads to the downregulation of STAT3 target genes involved in cell proliferation and survival.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth, proliferation, and survival. This compound has been shown to inhibit this pathway at multiple levels, including the suppression of PI3K, and the phosphorylation of Akt and mTOR.[9][10][11][12][13] This inhibitory action contributes significantly to its anticancer effects.
Experimental Protocols
The following are generalized protocols for key assays used to evaluate the biological activity of this compound. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0-50 µM) and a vehicle control (e.g., DMSO) for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Western Blot Analysis
This technique is used to detect specific proteins in a sample.
-
Cell Lysis: Treat cells with this compound as described above. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate 20-40 µg of protein from each sample on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, Akt, p-STAT3, STAT3, p-p65, p65, Bcl-2, Bax, and a loading control like GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
NF-κB Luciferase Reporter Assay
This assay measures the transcriptional activity of NF-κB.[14][15][16]
-
Transfection: Co-transfect cells with an NF-κB luciferase reporter plasmid and a Renilla luciferase control plasmid.
-
Treatment: Treat the transfected cells with this compound for a specified time, followed by stimulation with an NF-κB activator (e.g., TNF-α).
-
Cell Lysis: Lyse the cells using a passive lysis buffer.
-
Luciferase Activity Measurement: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to determine the relative NF-κB transcriptional activity.
STAT3 Electrophoretic Mobility Shift Assay (EMSA)
This assay detects the DNA binding activity of STAT3.[17][18][19][20][21]
-
Nuclear Extract Preparation: Treat cells with this compound and prepare nuclear extracts.
-
Probe Labeling: Label a double-stranded oligonucleotide probe containing the STAT3 consensus binding site with a non-radioactive label (e.g., biotin or DIG) or a radioactive isotope (e.g., ³²P).
-
Binding Reaction: Incubate the nuclear extracts with the labeled probe in a binding buffer. For competition assays, add an excess of unlabeled probe. For supershift assays, add a STAT3-specific antibody.
-
Native Gel Electrophoresis: Separate the protein-DNA complexes on a non-denaturing polyacrylamide gel.
-
Detection: Transfer the complexes to a membrane and detect the labeled probe using appropriate methods (e.g., streptavidin-HRP for biotin or autoradiography for ³²P).
Conclusion
This compound is a promising natural compound with a well-defined chemical structure and a broad range of biological activities. Its ability to modulate key signaling pathways, particularly in the context of cancer and inflammation, makes it an attractive candidate for further investigation and development as a therapeutic agent. The data and protocols presented in this technical guide are intended to serve as a valuable resource for researchers in the fields of pharmacology, drug discovery, and molecular biology. Further preclinical and clinical studies are warranted to fully elucidate the therapeutic potential of this compound.
References
- 1. This compound from Plumbago Zeylanica L induces apoptosis in human non-small cell lung cancer cell lines through NF- κB inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound from Plumbago Zeylanica L Induces Apoptosis in Human Non-small Cell Lung Cancer Cell Lines through NFkB Inactivation [journal.waocp.org]
- 3. This compound shows anticancer activity in human osteosarcoma (MG-63) cells via the inhibition of S-Phase checkpoints and down-regulation of c-myc - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. scielo.br [scielo.br]
- 6. scielo.br [scielo.br]
- 7. Antibacterial and anti-biofilm activity of this compound against multi-drug resistant clinical bacterial isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antibacterial and anti-biofilm activity of this compound against multi-drug resistant clinical bacterial isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound inhibits cell proliferation and promotes apoptosis in multiple myeloma cells through inhibition of the PI3K/Akt-mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Suppressive effects of this compound on the growth of human bladder cancer cells via PI3K/AKT/mTOR signaling pathways and EMT - PMC [pmc.ncbi.nlm.nih.gov]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. researchgate.net [researchgate.net]
- 13. discovery.researcher.life [discovery.researcher.life]
- 14. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 15. indigobiosciences.com [indigobiosciences.com]
- 16. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Electrophoretic Mobility Shift Assay (EMSA) for Detecting Protein-Nucleic Acid Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ou.edu [ou.edu]
- 19. researchgate.net [researchgate.net]
- 20. Electrophoretic Mobility Shift Assay (EMSA) Using IRDye® Oligonucleotides [protocols.io]
- 21. prod-com-bibliolabs-nuvique-app-content.s3.amazonaws.com [prod-com-bibliolabs-nuvique-app-content.s3.amazonaws.com]
The Pharmacokinetics and Bioavailability of Plumbagin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Plumbagin, a naturally occurring naphthoquinone derived from plants of the Plumbago genus, has garnered significant interest in the scientific community for its diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. Despite its therapeutic potential, the clinical translation of this compound is hindered by its poor biopharmaceutical properties, primarily its low aqueous solubility and limited oral bioavailability. This technical guide provides an in-depth overview of the pharmacokinetics and bioavailability of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing relevant biological pathways and experimental workflows.
Pharmacokinetic Profile of this compound
The pharmacokinetic profile of this compound is characterized by rapid metabolism and elimination, contributing to its low systemic exposure after oral administration. Studies in animal models, primarily rats, have provided valuable insights into its absorption, distribution, metabolism, and excretion (ADME) properties.
Data Presentation: Pharmacokinetic Parameters of this compound in Rats
The following table summarizes the key pharmacokinetic parameters of pure this compound following oral administration in different rat strains.
| Parameter | Wistar Rats[1][2] | Sprague-Dawley Rats[3] |
| Dose (oral) | 100 mg/kg | Not Specified |
| Cmax (Maximum Concentration) | Not Specified | 0.35 µg/mL |
| Tmax (Time to Cmax) | 5.0 h | 150 min |
| AUC (Area Under the Curve) | Not Specified | 271.9 µg·h/mL |
| t1/2 (Half-life) | 5.0 h | Not Specified |
| Oral Bioavailability | Not Specified | ~38.7%[3][4] |
Note: Variations in pharmacokinetic parameters can be attributed to differences in rat strains, experimental protocols, and analytical methods.
Enhancing the Bioavailability of this compound: Novel Drug Delivery Systems
To overcome the challenge of poor bioavailability, researchers have explored various novel drug delivery systems. These formulations aim to improve the solubility, dissolution rate, and absorption of this compound.
Data Presentation: Impact of Drug Delivery Systems on this compound Bioavailability
This table highlights the significant improvements in bioavailability achieved with different formulation strategies.
| Formulation | Key Findings | Fold Increase in Bioavailability | Reference |
| Self-Nanoemulsifying Drug Delivery System (SNEDDS) | Enhanced solubility and intestinal permeability. | 4.49-fold higher than pure this compound. | [5][6] |
| Pegylated Liposomes | Increased plasma half-life and sustained release. | 3.13-fold improvement in bioavailability. | [7] |
| Micelles | Increased anti-plasmodial activity in vivo. | 8-fold increase in anti-plasmodorial activity. | [8][9] |
| Polymeric Micelles (PTM and PTFM) | Long circulation time and slower plasma elimination. | PTM: 3.8-fold, PTFM: 4.8-fold. | [7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. This section outlines the typical experimental protocols employed in the pharmacokinetic and bioavailability studies of this compound.
In Vivo Pharmacokinetic Studies in Rats
A common experimental design to assess the pharmacokinetics of this compound involves the following steps:
-
Animal Model: Male Wistar or Sprague-Dawley rats are typically used.[1][2]
-
Drug Administration:
-
Blood Sampling: Blood samples are collected from the tail vein at predetermined time points (e.g., 0, 1, 2, 3, 5, 8, 24, 48, and 72 hours) after dosing.[1]
-
Plasma Preparation: Plasma is separated from the blood by centrifugation.
-
Sample Analysis: The concentration of this compound in the plasma samples is quantified using a validated analytical method, typically LC-MS/MS.[3][4]
Analytical Methodology: LC-MS/MS for this compound Quantification
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of small molecules like this compound in biological matrices.
-
Chromatographic Separation:
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in either positive or negative mode is employed.
-
Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. For this compound, the transition of the deprotonated molecule [M-H]⁻ at m/z 187 to the product ion at m/z 159 is often monitored.[4][11]
-
Mandatory Visualizations
Signaling Pathways Modulated by this compound
This compound exerts its pharmacological effects by modulating several key signaling pathways involved in cell growth, proliferation, and survival.
Caption: this compound's inhibition of key cellular signaling pathways.
Experimental Workflow: Oral Bioavailability Assessment
The determination of oral bioavailability is a critical step in drug development. The following diagram illustrates a typical workflow.
Caption: Workflow for determining the oral bioavailability of this compound.
Conclusion
The therapeutic potential of this compound is currently limited by its unfavorable pharmacokinetic profile, particularly its low oral bioavailability. However, the development of novel drug delivery systems, such as SNEDDS, liposomes, and nanoparticles, has shown great promise in overcoming these limitations by significantly enhancing its systemic exposure. Further research and development in formulation strategies are crucial to unlock the full clinical potential of this promising natural compound. This technical guide provides a foundational understanding for researchers and drug development professionals working to advance this compound from a preclinical candidate to a clinically viable therapeutic agent.
References
- 1. Pharmacokinetics, toxicity, and cytochrome P450 modulatory activity of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics, toxicity, and cytochrome P450 modulatory activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Measurement and pharmacokinetic study of this compound in a conscious freely moving rat using liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Optimization and Evaluation of Self-nanoemulsifying Drug Delivery System for Enhanced Bioavailability of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. Nanoincorporation of this compound in Micelles Increase Its In Vivo Anti-Plasmodial Properties - ProQuest [proquest.com]
- 9. Nanoincorporation of this compound in Micelles Increase Its in Vivo Anti-Plasmodial Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Determination and identification of this compound from the roots of Plumbago zeylanica L. by liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
The Potential of Plumbagin as an Anti-Inflammatory Agent: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Plumbagin, a naturally occurring naphthoquinone derived from plants of the Plumbago and Drosera species, has garnered significant scientific interest for its diverse pharmacological activities. Among these, its potent anti-inflammatory properties present a promising avenue for the development of novel therapeutics. This technical guide provides an in-depth analysis of the anti-inflammatory potential of this compound, focusing on its molecular mechanisms of action, summarizing key quantitative data from preclinical studies, and detailing relevant experimental protocols. The primary objective is to equip researchers and drug development professionals with a comprehensive understanding of this compound's capabilities as an anti-inflammatory agent.
Introduction
Inflammation is a fundamental biological process in response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a crucial component of the innate immune response, chronic inflammation is implicated in the pathogenesis of a wide array of diseases, including rheumatoid arthritis, inflammatory bowel disease, neurodegenerative disorders, and cancer.[1][2][3] Current anti-inflammatory therapies, primarily non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids, are often associated with significant side effects, highlighting the urgent need for safer and more effective alternatives.
This compound (5-hydroxy-2-methyl-1,4-naphthoquinone) has emerged as a promising candidate due to its demonstrated ability to modulate key inflammatory pathways.[1][4][5] This document synthesizes the current scientific knowledge on this compound's anti-inflammatory effects, presenting a detailed overview of its mechanisms, quantitative efficacy, and the methodologies used to evaluate its potential.
Molecular Mechanisms of Anti-Inflammatory Action
This compound exerts its anti-inflammatory effects by targeting multiple critical signaling pathways and molecular mediators involved in the inflammatory cascade. The primary mechanisms identified to date include the inhibition of the NF-κB, MAPK, and JAK-STAT signaling pathways, as well as the modulation of the NLRP3 inflammasome and the production of pro-inflammatory enzymes and cytokines.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a cornerstone of the inflammatory response, regulating the expression of numerous pro-inflammatory genes.[6] this compound has been shown to potently inhibit NF-κB activation through multiple mechanisms. It prevents the degradation of the inhibitory protein IκBα, thereby sequestering the NF-κB p65 subunit in the cytoplasm and inhibiting its nuclear translocation.[6][7][8] Some studies also suggest that this compound can directly modify the p65 subunit, affecting its DNA binding capacity.[9] This inhibition of the NF-κB pathway leads to a significant downregulation of NF-κB-regulated gene products, including pro-inflammatory cytokines and enzymes.[4][10]
Caption: this compound inhibits NF-κB signaling.
Modulation of the MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway, comprising cascades such as ERK1/2, JNK, and p38, plays a pivotal role in inflammation.[8] this compound has been demonstrated to attenuate the LPS-induced phosphorylation of ERK1/2, JNK, and p38 MAPKs in macrophages.[8] By inhibiting these kinases, this compound can suppress the downstream activation of transcription factors and the subsequent production of inflammatory mediators.
Caption: this compound modulates MAPK signaling.
Downregulation of the JAK-STAT Signaling Pathway
The Janus Kinase (JAK)-Signal Transducer and Activator of Transcription (STAT) pathway is crucial for cytokine signaling and immune cell differentiation. This compound has been shown to down-regulate this pathway by inhibiting the phosphorylation of JAK1 and JAK2.[11][12] This leads to the suppressed activation of STAT1, STAT3, and STAT4, which are critical for the differentiation of pro-inflammatory T helper cells (Th1 and Th17).[11][13] By modulating the JAK-STAT pathway, this compound can reduce the production of key cytokines like IFN-γ and IL-17.[12]
Caption: this compound downregulates JAK-STAT signaling.
Inhibition of the NLRP3 Inflammasome
The NLRP3 inflammasome is a multi-protein complex that plays a critical role in the innate immune system by activating caspase-1 and processing the pro-inflammatory cytokines IL-1β and IL-18. This compound has been shown to inhibit the activation of the NLRP3 inflammasome, potentially by reducing the production of NOX4-derived reactive oxygen species (ROS), which are known triggers for inflammasome assembly.[14]
Suppression of Pro-inflammatory Enzymes and Cytokines
As a consequence of its inhibitory effects on major signaling pathways, this compound effectively reduces the expression and activity of key pro-inflammatory enzymes and cytokines. It has been shown to decrease the production of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[2][5] Furthermore, this compound significantly lowers the levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), interleukin-6 (IL-6), and interleukin-12 (IL-12).[2][15]
Quantitative Data on Anti-Inflammatory Activity
The anti-inflammatory effects of this compound have been quantified in numerous in-vitro and in-vivo studies. This section summarizes the key quantitative data in a structured format for easy comparison.
In-Vitro Studies
| Cell Line | Inflammatory Stimulus | Parameter Measured | This compound Concentration | Effect | Reference |
| BV-2 microglia | LPS | NO production | IC50: 0.39 µM | Potent inhibition | [15] |
| HFLS-RA | IL-1β (10 ng/mL) | Cell viability | 1 - 3.5 µM | Inhibition of proliferation | [4][7] |
| HFLS-RA | IL-1β (10 ng/mL) | TNF-α, IL-6, IL-17, RANKL | 0.125, 0.25, 0.5 µM | Dose-dependent decrease | [4][7] |
| RAW 264.7 | LPS | TNF-α, IL-1β, IL-6, iNOS | 2.5 - 7.5 µM | Dose-dependent suppression | [8] |
| Lymphocytes | Concanavalin A | IL-2, IL-4, IL-6, IFN-γ | Up to 5 µM | Decreased cytokine levels | [16] |
In-Vivo Studies
| Animal Model | Inflammatory Stimulus | This compound Dosage | Parameter Measured | Effect | Reference |
| Rats | Carrageenan-induced paw edema | 5, 10, 20 mg/kg (oral) | Paw edema | Significant and dose-dependent suppression | [17] |
| CIA mice | Collagen | Not specified | TNF-α, IL-6, MMPs | Down-regulation of inflammatory markers | [7] |
| Endotoxic shock mice | LPS | 2 mg/kg | Survival rate | Increased survival to ~90% | [2] |
| Endotoxic shock mice | LPS | 2 mg/kg | TNF-α, IL-6, IL-1β, NO | Reduced circulating levels | [1][2] |
| EAE mice | MOG peptide | Not specified | IFN-γ, IL-17 | Selective inhibition | [11][12] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to evaluate the anti-inflammatory potential of this compound.
In-Vitro Anti-Inflammatory Assay: LPS-Induced Inflammation in Macrophages
This assay is a standard method for screening anti-inflammatory compounds by measuring their ability to inhibit the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 or BV-2 cells).[18]
Caption: Workflow for LPS-induced inflammation assay.
Materials:
-
RAW 264.7 or BV-2 macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Griess Reagent (for Nitric Oxide measurement)
-
ELISA kits for TNF-α, IL-6, etc.
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.[18]
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour. Include a vehicle control (e.g., DMSO).[18]
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include an unstimulated control group.[18]
-
Sample Collection: After incubation, collect the cell culture supernatant.[18]
-
Nitric Oxide (NO) Measurement: Determine the concentration of nitrite, a stable product of NO, in the supernatant using the Griess reagent according to the manufacturer's protocol.
-
Cytokine Measurement: Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using specific ELISA kits following the manufacturer's instructions.[19]
In-Vivo Anti-Inflammatory Assay: Carrageenan-Induced Paw Edema
This is a widely used in-vivo model to assess the acute anti-inflammatory activity of a compound.[20][21][22]
Caption: Workflow for carrageenan-induced paw edema assay.
Materials:
-
Wistar rats or Swiss albino mice
-
Carrageenan (Lambda, Type IV)
-
This compound
-
Reference anti-inflammatory drug (e.g., Indomethacin)
-
Vehicle for drug administration
-
Plethysmometer or digital calipers
Procedure:
-
Animal Acclimatization: House the animals in a controlled environment for at least one week prior to the experiment.[20]
-
Dosing: Administer this compound orally at various doses (e.g., 5, 10, 20 mg/kg) to the test groups. The control group receives the vehicle, and the positive control group receives a standard anti-inflammatory drug like Indomethacin.[17][23]
-
Baseline Measurement: Measure the initial volume of the right hind paw of each animal using a plethysmometer.
-
Induction of Edema: Thirty minutes to one hour after drug administration, inject 0.1 mL of a 1% carrageenan solution in sterile saline into the sub-plantar surface of the right hind paw.[20][23]
-
Edema Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[23]
-
Data Analysis: Calculate the percentage inhibition of edema for each group compared to the control group.
Conclusion and Future Directions
The evidence presented in this technical guide strongly supports the potential of this compound as a potent anti-inflammatory agent. Its ability to modulate multiple key signaling pathways, including NF-κB, MAPK, and JAK-STAT, provides a multi-pronged approach to mitigating the inflammatory response. The quantitative data from both in-vitro and in-vivo studies demonstrate its efficacy in reducing the production of pro-inflammatory mediators and alleviating inflammatory symptoms in preclinical models.
For drug development professionals, this compound represents a promising lead compound. Future research should focus on:
-
Pharmacokinetic and Pharmacodynamic Studies: To understand its absorption, distribution, metabolism, and excretion profile.
-
Safety and Toxicity Profiling: Comprehensive studies are needed to establish a safe therapeutic window.
-
Lead Optimization: Medicinal chemistry efforts could be employed to synthesize analogues with improved potency, selectivity, and pharmacokinetic properties.
-
Clinical Trials: Ultimately, well-designed clinical trials are necessary to translate the promising preclinical findings into therapeutic applications for human inflammatory diseases.
References
- 1. This compound, a Natural Compound with Several Biological Effects and Anti-Inflammatory Properties | MDPI [mdpi.com]
- 2. This compound, a Natural Compound with Several Biological Effects and Anti-Inflammatory Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound relieves rheumatoid arthritis through nuclear factor kappa-B (NF-κB) pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound inhibits LPS-induced inflammation through the inactivation of the nuclear factor-kappa B and mitogen activated protein kinase signaling pathways in RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound Inhibits Proliferative and Inflammatory Responses of T Cells Independent of ROS Generation But by Modulating Intracellular Thiols - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound inhibits cell growth and potentiates apoptosis in human gastric cancer cells in vitro through the NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Amelioration of experimental autoimmune encephalomyelitis by this compound through down-regulation of JAK-STAT and NF-κB signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Amelioration of Experimental Autoimmune Encephalomyelitis by this compound through Down-Regulation of JAK-STAT and NF-κB Signaling Pathways | PLOS One [journals.plos.org]
- 13. Amelioration of Experimental Autoimmune Encephalomyelitis by this compound through Down-Regulation of JAK-STAT and NF-κB Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. The attenuating effects of this compound on pro-inflammatory cytokine expression in LPS-activated BV-2 microglial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Anti-inflammatory effects of this compound are mediated by inhibition of NF-kappaB activation in lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. Assessing the anti-inflammatory effects of quercetin using network pharmacology and in vitro experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. inotiv.com [inotiv.com]
- 22. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 23. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Assays Using Plumbagin
For Researchers, Scientists, and Drug Development Professionals
Plumbagin (5-hydroxy-2-methyl-1,4-naphthoquinone) is a naturally occurring naphthoquinone isolated from the roots of plants of the Plumbago genus, most notably Plumbago zeylanica.[1][2][3] It has garnered significant attention in biomedical research due to its wide range of biological activities, including anti-inflammatory, antibacterial, and potent anticancer properties.[1][2][4] In vitro studies have demonstrated that this compound exerts its anticancer effects against a multitude of cancer cell lines by modulating various cellular processes.[1][3]
This document provides detailed application notes and standardized protocols for conducting in vitro assays to investigate the bioactivity of this compound. The focus is on its effects on cell viability, the cell cycle, apoptosis, and the generation of reactive oxygen species (ROS), which are key mechanisms of its anticancer action.[1][2]
Mechanism of Action Overview
This compound's anticancer activity is pleiotropic, targeting multiple signaling pathways simultaneously.[5] The primary mechanisms observed in vitro include:
-
Induction of Apoptosis: this compound triggers programmed cell death, primarily through the mitochondria-mediated intrinsic pathway. This involves the generation of ROS, alteration of the Bax/Bcl-2 ratio, loss of mitochondrial membrane potential, and activation of caspases.[4][6][7]
-
Cell Cycle Arrest: It can halt the progression of the cell cycle at various phases, most commonly G1, S, or G2/M, depending on the cell type and concentration.[6][7][8] This is often associated with the modulation of cyclins, cyclin-dependent kinases (CDKs), and CDK inhibitors like p21 and p53.[4][6]
-
Generation of Reactive Oxygen Species (ROS): this compound is a potent inducer of ROS.[1][9] This oxidative stress is a critical mediator of its apoptotic and cell cycle arrest effects.[4][7][9]
-
Inhibition of Key Signaling Pathways: this compound has been shown to inhibit critical pro-survival signaling pathways, including NF-κB, PI3K/Akt, and STAT3, which are often constitutively active in cancer cells.[1][2][10]
Data Presentation: Quantitative Effects of this compound
The following tables summarize quantitative data from various studies on the effects of this compound in different cancer cell lines.
Table 1: Cytotoxicity of this compound (IC50 Values) in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (µM) | Exposure Time (h) | Assay Method |
| SGC-7901 | Gastric Cancer | 19.12 | Not Specified | CCK-8 |
| MKN-28 | Gastric Cancer | 13.64 | Not Specified | CCK-8 |
| AGS | Gastric Cancer | 10.12 | Not Specified | CCK-8 |
| MG-63 | Osteosarcoma | 15.9 (µg/mL) | 72 | MTT |
| Huh-7 | Hepatocellular Carcinoma | 11.49 | 12 | CCK-8 |
| Hep-G2 | Hepatocellular Carcinoma | 16.42 | 12 | CCK-8 |
Data compiled from multiple sources.[10][11][12] Note that direct comparison may be limited by variations in assay methods and exposure times.
Table 2: Effects of this compound on Cell Cycle Distribution
| Cell Line | Cancer Type | This compound Conc. (µM) | Effect |
| HCT116 | Colon Cancer | Low micromolar range | G1 phase arrest |
| A375.S2 | Melanoma | Not Specified | S-G2/M phase arrest |
| SiHa | Cervical Cancer | 1 - 4 | G2/M phase arrest |
| HeLa | Cervical Cancer | 1 - 4 | S-G2/M phase arrest |
| LoVo | Colon Cancer | Not Specified | G0/G1 phase arrest |
Data compiled from multiple sources.[4][6][7][8]
Table 3: Key Molecular Events in this compound-Induced Apoptosis
| Cell Line | Cancer Type | Key Molecular Changes |
| HCT116 | Colon Cancer | Upregulation of mitochondrial pathway effectors |
| A375.S2 | Melanoma | Increased Bax/Bcl-2 ratio, Caspase-9 activation |
| SiHa & HeLa | Cervical Cancer | Increased Bax/Bcl-2 ratio, Cleavage of Caspase-3, 9, and PARP |
| CR-SAS | Drug-Resistant Oral Cancer | Mitochondrial dysfunction, Endoplasmic reticulum stress |
Data compiled from multiple sources.[4][6][7][13]
Experimental Workflow and Signaling Pathways
Caption: General experimental workflow for in vitro analysis of this compound.
Caption: this compound-induced intrinsic apoptosis signaling pathway.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT/MTS-Based)
This protocol determines the effect of this compound on cell proliferation and calculates the IC50 value.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound (dissolved in DMSO to create a stock solution)
-
96-well microtiter plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS reagent
-
DMSO (for MTT assay)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. [11][14]Incubate overnight (12-24 h) at 37°C in a 5% CO2 incubator to allow for cell attachment. [14]2. Treatment: Prepare serial dilutions of this compound in complete medium from the stock solution. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound (e.g., 0, 1, 5, 10, 20, 50 µM). Include a vehicle control (DMSO) at the same concentration as the highest this compound dose.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours). [11][14]4. Reagent Addition:
-
For MTT: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Then, carefully remove the medium and add 100 µL of DMSO to dissolve the formazan crystals. [11] * For MTS/CellTiter-Glo®: Add 20 µL of the reagent directly to each well and incubate for 1-4 hours at 37°C, according to the manufacturer's instructions. [6]5. Data Acquisition: Measure the absorbance (for MTT/MTS) or luminescence (for CellTiter-Glo®) using a microplate reader. The wavelength is typically 570 nm for MTT and 490 nm for MTS. [6]6. Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve to determine the IC50 value.
-
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol analyzes the distribution of cells in different phases of the cell cycle after this compound treatment.
Materials:
-
Cells cultured and treated with this compound as described above
-
Phosphate-Buffered Saline (PBS)
-
70-75% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvesting: After treatment with this compound for 24-48 hours, collect both adherent and floating cells. Centrifuge the cell suspension at 1,500 rpm for 5 minutes.
-
Washing: Discard the supernatant and wash the cell pellet once with cold PBS.
-
Fixation: Resuspend the cells gently in 1 mL of cold 70-75% ethanol while vortexing at low speed to prevent clumping. Fix the cells overnight at 4°C or for at least 2 hours. [6][11]4. Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution. [6][11]5. Incubation: Incubate for 30 minutes at 37°C or room temperature in the dark. [6][11]6. Data Acquisition: Analyze the samples using a flow cytometer, collecting data from at least 10,000 events per sample.
-
Analysis: Use appropriate software (e.g., FlowJo, ModFit LT) to generate DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Protocol 3: Measurement of Intracellular ROS
This protocol uses the fluorescent probe H2DCF-DA to detect intracellular ROS levels.
Materials:
-
Cells cultured and treated with this compound
-
H2DCF-DA (2',7'-dichlorodihydrofluorescein diacetate) probe
-
Serum-free medium or PBS
-
Fluorescence microplate reader or flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells (e.g., 1x10^6 cells) and treat with this compound for the desired time (e.g., 12 or 24 hours). [6][12]2. Probe Loading: After treatment, wash the cells with PBS. Incubate the cells with 10 µM H2DCF-DA in serum-free medium or PBS for 30 minutes at 37°C in the dark. [6][12]3. Washing: Wash the cells twice with PBS to remove excess probe. [6][12]4. Data Acquisition:
-
Plate Reader: Resuspend cells in PBS and measure the fluorescence intensity with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively. [6] * Flow Cytometer: Harvest and resuspend cells in PBS for immediate analysis.
-
-
Analysis: Quantify the mean fluorescence intensity and express it as a fold change relative to the untreated control group.
Protocol 4: Western Blot Analysis
This protocol is used to detect changes in the expression levels of specific proteins involved in apoptosis and cell cycle regulation.
Materials:
-
Cells cultured and treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against p53, p21, Cyclin B1, Bax, Bcl-2, Caspase-3, PARP, β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction: After treatment, wash cells with cold PBS and lyse them with RIPA buffer. Collect the lysate and centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant containing the total protein.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins by size on an SDS-PAGE gel.
-
Electrotransfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the desired primary antibody overnight at 4°C, followed by incubation with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify band intensities using software like ImageJ. Normalize the expression of the target protein to a loading control (e.g., β-actin or GAPDH).
References
- 1. Anticancer Effects and Mechanisms of Action of this compound: Review of Research Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Anticancer Effects and Mechanisms of Action of this compound: Review of Research Advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. This compound reduces human colon cancer cell survival by inducing cell cycle arrest and mitochondria-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound induces ROS-mediated apoptosis and cell cycle arrest and inhibits EMT in human cervical carcinoma cells - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. greenmedinfo.com [greenmedinfo.com]
- 9. Frontiers | Computational and In Vitro Analysis of this compound’s Molecular Mechanism for the Treatment of Hepatocellular Carcinoma [frontiersin.org]
- 10. This compound inhibits cell growth and potentiates apoptosis in human gastric cancer cells in vitro through the NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound shows anticancer activity in human osteosarcoma (MG-63) cells via the inhibition of S-Phase checkpoints and down-regulation of c-myc - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound Exhibits Genotoxicity and Induces G2/M Cell Cycle Arrest via ROS-Mediated Oxidative Stress and Activation of ATM-p53 Signaling Pathway in Hepatocellular Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound induces the apoptosis of drug-resistant oral cancer in vitro and in vivo through ROS-mediated endoplasmic reticulum stress and mitochondrial dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
Plumbagin in Neurodegenerative Disease Animal Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Plumbagin, a naturally occurring naphthoquinone derived from the plants of the Plumbago genus, has garnered significant attention for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and anti-cancer properties. Emerging evidence suggests that this compound may also confer neuroprotective effects, making it a compelling candidate for investigation in the context of neurodegenerative diseases. This document provides a comprehensive overview of the application of this compound in preclinical animal models of Alzheimer's and Parkinson's diseases, summarizing key quantitative data and detailing experimental protocols to facilitate further research in this promising area.
Note: To date, there is a notable absence of published research on the use of this compound in animal models of Huntington's disease and Amyotrophic Lateral Sclerosis (ALS). The information presented herein is therefore focused on Alzheimer's and Parkinson's disease models.
Data Presentation: this compound in Neurodegenerative Disease Models
The following tables summarize the quantitative data from key studies investigating the effects of this compound in animal models of Alzheimer's and Parkinson's disease.
Table 1: this compound in Animal Models of Alzheimer's Disease
| Animal Model | this compound Dosage & Administration | Treatment Duration | Key Efficacy Readouts | Reference | | :--- | :--- | :--- | :--- | | Scopolamine-induced cognitive impairment in Wistar rats | 10 mg/kg, oral | 13 days | Improved cognitive function: Significant improvement in Morris water maze test performance. Biochemical changes: Decreased acetylcholinesterase (AChE) activity, reduced malondialdehyde (MDA), and decreased levels of IL-6 and TNF-α. Increased Brain-Derived Neurotrophic Factor (BDNF) levels. |[1] |
Table 2: this compound in Animal Models of Parkinson's Disease
| Animal Model | this compound Dosage & Administration | Treatment Duration | Key Efficacy Readouts | Reference | | :--- | :--- | :--- | :--- | | Rotenone-induced Parkinson's disease in male rats | 10, 20, and 40 mg/kg, oral | Not specified | Improved motor function: Alleviation of motor abnormalities in tests including actophotometer, rotarod, open field, beam walk, gait evaluation, grip strength, and catalepsy bar. Biochemical changes: Restoration of brain dopamine levels. |[2] | | MPTP/probenecid-induced Parkinson's disease in mice | Not specified | Not specified | Neuroprotection: Partial repair of dopaminergic neuron loss in the substantia nigra. Improved motor function: Amelioration of behavioral impairment. Biochemical changes: Inhibition of TLR/NF-κB pathways, reduced TNF-α, IL-6, and IL-1β mRNA expression. Enhanced autophagy (increased LC3-II/LC3-I ratio, decreased p-mTOR and p62). |[3] | | MPTP-induced Parkinson's disease in mice | Not specified | 28 days | Reduced anxiety and depressive-like behavior: Assessed by marble burying and tail suspension tests. Hepatoprotective effects: Mitigated the elevation of liver function markers (ALT, AST, ALP) and BUN levels. |[4][5] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature on this compound's use in neurodegenerative disease models.
Scopolamine-Induced Alzheimer's Disease Model in Rats
Objective: To evaluate the neuroprotective effects of this compound on cognitive deficits and biochemical alterations induced by scopolamine.
Materials:
-
Male Wistar rats
-
Scopolamine hydrobromide
-
This compound
-
Vehicle for oral administration (e.g., 0.5% carboxymethyl cellulose)
-
Saline solution
-
Morris Water Maze apparatus
-
Biochemical assay kits for AChE, MDA, IL-6, TNF-α, and BDNF
Protocol:
-
Animal Acclimatization: Acclimatize male Wistar rats to the laboratory conditions for at least one week before the experiment.
-
Group Allocation: Randomly divide the rats into the following groups: Control, Scopolamine-treated, this compound-treated, and Scopolamine + this compound-treated.
-
Drug Administration:
-
Administer this compound (10 mg/kg) or vehicle orally once daily for 13 days.
-
From day 7 to day 13, administer scopolamine (0.7 mg/kg, i.p.) or saline 30 minutes after the oral administration of this compound or vehicle.
-
-
Behavioral Testing (Morris Water Maze):
-
Conduct the Morris water maze test from day 9 to day 13 to assess spatial learning and memory.
-
The test consists of acquisition trials (finding a hidden platform) and a probe trial (platform removed).
-
Record escape latency, distance traveled, and time spent in the target quadrant.
-
-
Biochemical Analysis:
-
At the end of the treatment period, euthanize the animals and collect brain tissue (hippocampus and cortex).
-
Homogenize the brain tissue and perform biochemical assays to measure:
-
Acetylcholinesterase (AChE) activity
-
Malondialdehyde (MDA) levels (as an indicator of lipid peroxidation)
-
Levels of pro-inflammatory cytokines (IL-6 and TNF-α) using ELISA
-
Brain-Derived Neurotrophic Factor (BDNF) levels using ELISA
-
-
Rotenone-Induced Parkinson's Disease Model in Rats
Objective: To assess the therapeutic potential of this compound in a rotenone-induced model of Parkinson's disease.
Materials:
-
Male rats (e.g., Sprague-Dawley)
-
Rotenone
-
This compound
-
Vehicle for oral administration
-
Sunflower oil (as a vehicle for rotenone)
-
Behavioral testing apparatus: Actophotometer, Rotarod, Open-field arena, Beam walk, etc.
-
HPLC system for dopamine measurement
Protocol:
-
Animal Acclimatization and Grouping: Similar to the Alzheimer's model protocol. Groups would include Control, Rotenone-treated, and Rotenone + this compound-treated (at various doses: 10, 20, 40 mg/kg).
-
Induction of Parkinsonism:
-
Administer rotenone (1.5 mg/kg) subcutaneously, dissolved in sunflower oil, to induce Parkinson's-like symptoms. The duration of rotenone administration should be defined based on pilot studies or established protocols.
-
-
This compound Treatment:
-
Administer this compound orally at the specified doses daily, concurrently with or after the induction of parkinsonism.
-
-
Motor Function Assessment:
-
Perform a battery of motor function tests at baseline and at regular intervals throughout the study. These may include:
-
Actophotometer: To measure locomotor activity.
-
Rotarod: To assess motor coordination and balance.
-
Open-field test: To evaluate exploratory behavior and anxiety.
-
Beam walk test: To assess fine motor coordination.
-
Gait analysis: To quantify stride length and other gait parameters.
-
Grip strength test: To measure muscle strength.
-
Catalepsy bar test: To assess akinesia.
-
-
-
Neurochemical Analysis:
-
Following the final behavioral tests, euthanize the animals and dissect the striatum.
-
Measure dopamine levels in the striatal tissue using High-Performance Liquid Chromatography (HPLC) with electrochemical detection.
-
Signaling Pathways and Mechanisms of Action
This compound is believed to exert its neuroprotective effects through the modulation of several key signaling pathways.
References
- 1. This compound, a Novel Nrf2/ARE Activator, Protects Against Cerebral Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound inhibits amyloid-β-induced neurotoxicity: regulation of oxidative stress and nuclear factor erythroid 2-related factor 2 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Glucagon-like Peptide-1 Boosts this compound's Neuroprotection Against Rotenone-Induced Motor Deficits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | The usage and advantages of several common amyotrophic lateral sclerosis animal models [frontiersin.org]
- 5. Promising animal models for amyotrophic lateral sclerosis drug discovery: a comprehensive update - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Plumbagin in Cancer Therapy Research: A Detailed Guide for Scientists and Drug Development Professionals
Introduction: Plumbagin, a naturally occurring naphthoquinone isolated from the roots of plants of the Plumbago genus, has emerged as a promising phytochemical in cancer therapy research.[1][2][3] Exhibiting a wide range of biological activities, including anti-inflammatory, antioxidant, and antimicrobial effects, its potent anticancer properties have garnered significant attention within the scientific community.[1][2] This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals investigating the therapeutic potential of this compound against various malignancies.
Mechanisms of Action
This compound exerts its anticancer effects through a multifaceted approach, targeting numerous key cellular processes and signaling pathways involved in tumor initiation and progression. Its primary mechanisms include the induction of apoptosis, cell cycle arrest, inhibition of angiogenesis and metastasis, and the modulation of critical signaling cascades.[1][3][4] A key feature of this compound's activity is its role as a potent inducer of reactive oxygen species (ROS), which contributes significantly to its cytotoxic effects on cancer cells.[1][2][3]
Key Signaling Pathways Modulated by this compound:
-
NF-κB Pathway: this compound is a known inhibitor of the NF-κB signaling pathway, a crucial regulator of inflammation, cell survival, and proliferation.[1][5][6][7][8] By suppressing NF-κB activation, this compound can downregulate the expression of anti-apoptotic proteins (e.g., Bcl-2, XIAP) and other genes involved in tumor progression.[9]
-
STAT3 Pathway: Constitutive activation of the STAT3 signaling pathway is common in many cancers, promoting cell proliferation, survival, and angiogenesis. This compound has been shown to inhibit STAT3 activation, leading to the suppression of tumor growth.[1][10][11]
-
PI3K/Akt/mTOR Pathway: This pathway is central to cell growth, proliferation, and survival. This compound can inhibit the PI3K/Akt/mTOR pathway, leading to the induction of apoptosis and autophagy in cancer cells.[10][12]
-
Wnt/β-catenin Pathway: Dysregulation of the Wnt/β-catenin pathway is implicated in the development of various cancers. This compound has been demonstrated to interfere with this pathway, inhibiting cancer cell proliferation.[13][14]
Diagram of this compound's Multifaceted Mechanism of Action
Caption: this compound's diverse anticancer effects are mediated through multiple cellular pathways.
Quantitative Data Summary
The cytotoxic and anti-proliferative effects of this compound have been quantified across a wide range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for its potency.
Table 1: In Vitro Cytotoxicity of this compound (IC50 Values)
| Cancer Type | Cell Line | IC50 (µM) | Exposure Time (hours) | Reference |
| Lung Cancer | A549 | 10.3 | 12 | [15] |
| Lung Cancer | H292 | 7.3 | 12 | [15] |
| Lung Cancer | H460 | 6.1 | 12 | [15] |
| Gastric Cancer | SGC-7901 | 19.12 | Not Specified | [9] |
| Gastric Cancer | MKN-28 | 13.64 | Not Specified | [9] |
| Gastric Cancer | AGS | 10.12 | Not Specified | [9] |
| Melanoma | A375 | 2.79 | 48 | [16] |
| Melanoma | SK-MEL-28 | 3.872 | 48 | [16] |
| Breast Cancer | MCF-7 | 2.63 | 24 | [17] |
Table 2: In Vivo Efficacy of this compound
| Cancer Model | Animal Model | Dosage | Treatment Duration | Tumor Growth Inhibition | Reference |
| Prostate Cancer | Orthotopic Xenograft (PC-3M-luciferase) | 2 mg/kg/day (i.p.) | 8 weeks | Significant inhibition (p=0.0008) | [18][19] |
| Ovarian Cancer | Xenograft (OVCAR-5) | 1 mg/kg/day | 3 weeks | Significant tumor regression | [20] |
| Glioma | Xenograft | Not Specified | Not Specified | 54.48% reduction in tumor volume | [10] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a standard method to assess the cytotoxic effect of this compound on cancer cell lines.
Workflow for Cell Viability Assay
References
- 1. researchgate.net [researchgate.net]
- 2. Anticancer Effects and Mechanisms of Action of this compound: Review of Research Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticancer Effects and Mechanisms of Action of this compound: Review of Research Advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Emerging role of this compound: Cytotoxic potential and pharmaceutical relevance towards cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound inhibits breast tumor bone metastasis and osteolysis by modulating the tumor-bone microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound Inhibits Osteoclastogenesis and Reduces Human Breast Cancer-induced Osteolytic Bone Metastasis in Mice through Suppression of RANKL Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benthamdirect.com [benthamdirect.com]
- 8. This compound: A Potential Anti-cancer Compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound inhibits cell growth and potentiates apoptosis in human gastric cancer cells in vitro through the NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Suppressive Effects of this compound on Invasion and Migration of Breast Cancer Cells via the Inhibition of STAT3 Signaling and Down-regulation of Inflammatory Cytokine Expressions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Anticancer Compound this compound and Its Molecular Targets: A Structural Insight into the Inhibitory Mechanisms Using Computational Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound exhibits an anti-proliferative effect in human osteosarcoma cells by downregulating FHL2 and interfering with Wnt/β-catenin signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound inhibits cancer stem-like cells, angiogenesis and suppresses cell proliferation and invasion by targeting Wnt/β-catenin pathway in endocrine resistant breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound from Plumbago Zeylanica L Induces Apoptosis in Human Non-small Cell Lung Cancer Cell Lines through NFkB Inactivation [journal.waocp.org]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. This compound, a medicinal plant (Plumbago zeylanica) - derived 1,4-naphthoquinone, inhibits growth and metastasis of human prostate cancer PC-3M-lucif... [cancer.fr]
- 19. This compound, a medicinal plant (Plumbago zeylanica)-derived 1,4-naphthoquinone, inhibits growth and metastasis of human prostate ancer PC-3M-luciferase cells in an orthotopic xenograft mouse model – Carbone Cancer Center – UW–Madison [cancer.wisc.edu]
- 20. This compound inhibits tumorigenesis and angiogenesis of ovarian cancer cells in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Plumbagin as a Potent Antimicrobial Agent Against Resistant Bacteria
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the application of plumbagin, a naturally occurring naphthoquinone, as a promising antimicrobial agent against a spectrum of drug-resistant bacteria. These notes include summaries of its antimicrobial efficacy, detailed experimental protocols for its evaluation, and insights into its mechanism of action.
Introduction
This compound (5-hydroxy-2-methyl-1,4-naphthoquinone) is a phytochemical isolated from plants of the Plumbago genus. It has garnered significant scientific interest due to its wide range of biological activities, including anti-inflammatory, anti-cancer, and potent antimicrobial properties.[1][2] Of particular importance is its efficacy against multi-drug resistant (MDR) bacteria, which pose a significant threat to global health.[3][4][5] this compound has demonstrated both standalone bactericidal and synergistic activities with conventional antibiotics, making it a valuable candidate for the development of new antimicrobial therapies.[3][5][6]
Antimicrobial Activity of this compound
This compound exhibits broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. Its efficacy has been quantified through the determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound Against Resistant Bacteria
| Bacterial Species | Resistance Profile | MIC (µg/mL) | Reference |
| Staphylococcus aureus | Methicillin-Resistant (MRSA) | 4 - 8 | [6] |
| Staphylococcus aureus | Multi-Drug Resistant | 1.56 | [7][8] |
| Staphylococcus saprophyticus | Multi-Drug Resistant | 0.029 - 0.117 | [3][4] |
| Streptococcus pyogenes | Multi-Drug Resistant | 0.029 - 0.117 | [3][4] |
| Enterococcus faecalis | Multi-Drug Resistant | 0.029 - 0.117 | [3][4] |
| Escherichia coli | Multi-Drug Resistant | 0.029 - 0.117 | [3][4] |
| Klebsiella pneumoniae | Multi-Drug Resistant | 0.029 - 0.117 | [3][4] |
| Pseudomonas aeruginosa | Multi-Drug Resistant | 0.029 - 0.117 | [3][4] |
| Salmonella Typhi | Multi-Drug Resistant | 0.029 - 0.117 | [3][4] |
Table 2: Minimum Bactericidal Concentration (MBC) of this compound Against Resistant Bacteria
| Bacterial Species | Resistance Profile | MBC (µg/mL) | Reference |
| Gram-Positive Isolates | Multi-Drug Resistant | 0.235 - 0.94 | [3][4] |
| Gram-Negative Isolates | Multi-Drug Resistant | 0.235 - 0.94 | [3][4] |
Mechanism of Action
The antimicrobial action of this compound is multifaceted, involving the disruption of several key cellular processes in bacteria. This complex mechanism may contribute to its effectiveness against resistant strains.
-
Inhibition of DNA Gyrase: Molecular docking studies suggest that this compound can bind to the DNA gyrase binding site in S. aureus, an essential enzyme for DNA replication, thereby inhibiting bacterial growth.[9]
-
Cell Membrane Damage: this compound has been shown to impair the structure and function of the bacterial cell membrane. This leads to increased permeability, leakage of intracellular components such as potassium ions and nucleic acids, and ultimately cell death.[10]
-
Generation of Reactive Oxygen Species (ROS): this compound can enhance the production of ROS within bacterial cells, leading to oxidative stress and damage to cellular components.[11]
-
Metabolic Disruption: Metabolomic analyses have revealed that this compound significantly alters key metabolic pathways in bacteria, including protein synthesis, lipid metabolism, and the tricarboxylic acid (TCA) cycle.[10]
-
Anti-biofilm Activity: this compound effectively inhibits biofilm formation by various resistant bacteria.[3][4][5] It can also disrupt mature biofilms by targeting the extracellular polymeric substances (EPS), reducing biomass and metabolic activity.[12]
Caption: Proposed antimicrobial mechanisms of this compound against bacteria.
Experimental Protocols
The following are detailed protocols for the evaluation of this compound's antimicrobial properties.
Preparation of this compound Stock Solution
This protocol is adapted from a study by Ahmad et al. (2022).[5]
-
Materials:
-
This compound (CAS #481-42-5)
-
Dimethyl sulfoxide (DMSO)
-
Sonicator
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Prepare a stock solution by dissolving 1.88 mg of this compound in 1 mL of DMSO.
-
Sonicate the stock solution at 40°C for 10 minutes to ensure complete dissolution.
-
Aliquot the stock solution into sterile microcentrifuge tubes and store at -80°C until use.
-
For working solutions, dilute the stock solution in 2% DMSO to achieve the desired final concentrations.
-
Determination of Minimum Inhibitory Concentration (MIC)
This microdilution protocol is based on methodologies described in multiple studies.[3][10]
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
-
Materials:
-
This compound working solutions
-
Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium
-
Sterile 96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
Spectrophotometer (optional)
-
-
Procedure:
-
Prepare a 2-fold serial dilution of this compound in MHB directly in the 96-well plate. The final volume in each well should be 100 µL.
-
Adjust the turbidity of the bacterial culture to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the adjusted bacterial suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.
-
Add 100 µL of the diluted bacterial suspension to each well containing the this compound dilutions. The final volume in each well will be 200 µL.
-
Include a positive control (bacteria in MHB without this compound) and a negative control (MHB only).
-
Seal the plate and incubate at 37°C for 18-24 hours.
-
After incubation, determine the MIC as the lowest concentration of this compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀).
-
Anti-Biofilm Formation Assay
This protocol is designed to assess the ability of this compound to inhibit the formation of bacterial biofilms.[3][5]
-
Materials:
-
This compound working solutions at sub-MIC concentrations (e.g., 0.5x MIC, 1x MIC, 2x MIC)
-
Tryptic Soy Broth (TSB) supplemented with 1% glucose (or other biofilm-promoting medium)
-
Sterile 96-well flat-bottom microtiter plates
-
Bacterial culture adjusted to 0.5 McFarland standard
-
0.1% Crystal Violet solution
-
30% Acetic Acid or 95% Ethanol
-
-
Procedure:
-
Add 100 µL of TSB with 1% glucose to each well of the microtiter plate.
-
Add 100 µL of the this compound working solutions to the respective wells.
-
Add 10 µL of the adjusted bacterial culture to each well.
-
Include a positive control (bacteria and medium without this compound) and a negative control (medium only).
-
Incubate the plate at 37°C for 24 hours without shaking.
-
After incubation, gently discard the planktonic cells and wash the wells three times with sterile phosphate-buffered saline (PBS).
-
Air dry the plate completely.
-
Stain the adherent biofilms by adding 200 µL of 0.1% crystal violet to each well and incubating for 15 minutes at room temperature.
-
Remove the crystal violet solution and wash the wells three times with sterile PBS.
-
Air dry the plate.
-
Solubilize the bound crystal violet by adding 200 µL of 30% acetic acid or 95% ethanol to each well.
-
Measure the absorbance at 570 nm (OD₅₇₀) using a microplate reader. The reduction in absorbance in the presence of this compound indicates the inhibition of biofilm formation.
-
Synergistic Activity
This compound has been shown to act synergistically with several conventional antibiotics, including ciprofloxacin and piperacillin, against MDR strains of MRSA.[5][6] It can also restore the susceptibility of colistin-resistant Pseudomonas aeruginosa to colistin.[13] This suggests that this compound could be used in combination therapies to enhance the efficacy of existing antibiotics and combat the development of resistance.
Conclusion and Future Directions
This compound is a promising natural compound with potent antimicrobial activity against a range of clinically relevant, drug-resistant bacteria. Its multifaceted mechanism of action, including the disruption of the cell membrane, inhibition of essential enzymes, and anti-biofilm properties, makes it an attractive candidate for further drug development. Future research should focus on in vivo efficacy studies, toxicological profiling, and the development of optimized formulations to enhance its bioavailability and clinical utility. The synergistic potential of this compound with existing antibiotics also warrants further investigation as a strategy to address the growing challenge of antimicrobial resistance.
References
- 1. Different Derivatives of this compound Analogue: Bioavailability and Their Toxicity Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Antibacterial and anti-biofilm activity of this compound against multi-drug resistant clinical bacterial isolates | Saudi Medical Journal [smj.org.sa]
- 4. Antibacterial and anti-biofilm activity of this compound against multi-drug resistant clinical bacterial isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antibacterial and anti-biofilm activity of this compound against multi-drug resistant clinical bacterial isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scielo.br [scielo.br]
- 8. scielo.br [scielo.br]
- 9. Antimicrobial activity of Plumbago indica and ligand screening of this compound against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antibacterial activity and potential mechanisms of this compound against Escherichia coli and its application in milk - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Interactions of this compound with five common antibiotics against Staphylococcus aureus in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. greenmedinfo.com [greenmedinfo.com]
- 13. Frontiers | this compound resurrect colistin susceptible against colistin-resistant Pseudomonas aeruginosa in vitro and in vivo [frontiersin.org]
Application Notes & Protocols: The Use of Plumbagin in Novel Drug Delivery Systems
Introduction
Plumbagin (5-hydroxy-2-methyl-1,4-naphthoquinone) is a naturally occurring naphthoquinone derived from plants of the Plumbaginaceae, Droseraceae, and Ebenceae families, most notably from the roots of Plumbago zeylanica.[1][2][3][4] This bioactive compound has garnered significant attention for its wide array of pharmacological activities, including potent anticancer, anti-inflammatory, antioxidant, antimicrobial, and neuroprotective effects.[1][5][6] this compound has shown efficacy against a variety of cancer cell lines, such as breast, prostate, lung, and melanoma.[2][7] Its anticancer mechanisms are multifaceted, involving the induction of apoptosis and autophagy, cell cycle arrest, and the inhibition of key signaling pathways like NF-κB, STAT3, and PI3K/AKT/mTOR.[2][5][7][8]
Despite its promising therapeutic potential, the clinical application of this compound is significantly hampered by several biopharmaceutical challenges.[1][4] Its high lipophilicity and poor aqueous solubility (79.3 ± 1.7 µg/ml) lead to low oral bioavailability (around 39%).[9][10] Furthermore, free this compound can lack cell specificity and is subject to rapid in vivo elimination, necessitating high doses that may lead to toxicity and undesirable side effects.[7][10][11]
To overcome these limitations, novel drug delivery systems have been explored as a viable strategy to enhance the solubility, stability, bioavailability, and therapeutic efficacy of this compound while minimizing its toxicity.[1][4][6] Encapsulating this compound into nanoformulations such as liposomes, polymeric nanoparticles, nanoemulsions, and micelles offers the potential for controlled and targeted drug delivery.[1][5] These advanced delivery systems can improve this compound's pharmacokinetic profile, increase its accumulation at the target site, and enhance its overall therapeutic index.[1][12]
Data Presentation: this compound Nanoformulations
The following tables summarize the physicochemical characteristics and performance of various this compound-loaded novel drug delivery systems as reported in the literature.
Table 1: Physicochemical Characteristics of this compound-Loaded Nanoformulations
| Delivery System | Core Materials | Particle Size (nm) | Encapsulation Efficiency (%) | Drug Loading (%) | Zeta Potential (mV) | Reference |
| Polymeric Nanoparticles | Poly(ε-caprolactone) (PCL) | 160 - 300 | 65.0 - 74.0 | 90.0 - 97.1 (DC) | - | [9] |
| PEGylated PLGA Nanoparticles | Poly(lactic-co-glycolic acid) | - | - | - | - | [11] |
| Nanoemulsion | Oleic acid, Polyoxyethylene (20) sorbitan monooleate | ~135 | - | - | - | [5] |
| Long-Circulating Pegylated Liposomes | - | 123.95 | 52.51 | - | -23.4 | [1] |
| Polymeric Micelles | PCL-PEG-PCL | < 80 | 81.0 ± 0.78 | 18.9 ± 1.3 | -5.37 | [13] |
| TPGS-Folic Acid Micelles | D-α-tocopheryl polyethylene glycol 1000 succinate | - | 98.38 | 91.21 | +5.04 | [14] |
| Niosomes | - | 25 | 68.0 | - | - | [1] |
| PLGA Microspheres | Poly(d,l-lactide)-co-glycolide | 13.84 | 70.0 | - | - | [1] |
| Silver Nanoparticles (AgNPs) | Silver | 32 ± 8 | 50.0 | - | -46.7 | [1][15] |
| Magnetic Nanoparticles | Iron Oxide | 125 | - | - | -10.79 | [1] |
DC: Drug Content
Table 2: In Vitro Release and In Vivo Performance of this compound Nanoformulations
| Delivery System | In Vitro Cumulative Release | Pharmacokinetic Improvements | Key In Vivo Findings | Reference |
| Polymeric Nanoparticles (PCL) | Biphasic: 38% in 6h, sustained up to 24h | - | Improved in vitro cytotoxicity in MCF-7 cells. | [9] |
| Nanoemulsion | Exponential release with t½ of 7.0h (simulated intestinal fluid) | - | Enhanced antiproliferative effect on prostate cancer cells. | [5] |
| Long-Circulating Pegylated Liposomes | 58.27% in 24h | 36.38-fold increase in half-life; 3.13-fold increase in bioavailability. | Significant reduction in tumor volume in a melanoma model. | [1] |
| Polymeric Micelles (PCL-PEG-PCL) | Sustained release over 7 days | - | 8-fold increase in anti-plasmodial activity compared to free this compound. | [13] |
| TPGS-Folic Acid Micelles | Sustained release | 4.8-fold increase in bioavailability. | Enhanced in vitro anticancer activity in MCF-7 cells. | [7] |
| Niosomes | ~40% in 6h | - | - | [1] |
| PLGA Microspheres | Triphasic release over 4 weeks | - | - | [1] |
| Transferrin-Conjugated Liposomes | - | - | Led to tumor suppression and regression in a melanoma model. | [16] |
| Temperature Sensitive Liposomes | 51.25% at 42°C; <9% at 37°C | - | Better anticancer activity when combined with hyperthermia in a melanoma model. | [17] |
| This compound Nanoliposomes | - | - | Suppressed HepG2 cell proliferation and migration in a tumor mouse model. | [18] |
Experimental Protocols
Here are detailed methodologies for key experiments involved in the development and characterization of this compound-loaded novel drug delivery systems.
Protocol 1: Preparation of this compound-Loaded Polymeric Nanoparticles by Nanoprecipitation
This protocol is based on the fabrication method for poly(ε-caprolactone) nanoparticles.[9][10]
Materials:
-
This compound
-
Poly(ε-caprolactone) (PCL)
-
Acetone (Solvent)
-
Purified water
-
Poloxamer or other suitable surfactant (Stabilizer)
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
Organic Phase Preparation: Dissolve a precisely weighed amount of this compound and PCL in acetone.
-
Aqueous Phase Preparation: Prepare an aqueous solution containing a suitable surfactant (e.g., Poloxamer) to act as a stabilizer.
-
Nanoprecipitation: Inject the organic phase dropwise into the aqueous phase under constant magnetic stirring at a controlled speed (e.g., 500-1000 rpm). The instantaneous diffusion of the solvent into the non-solvent phase leads to the precipitation of the polymer and the formation of nanoparticles.
-
Solvent Evaporation: Continue stirring the resulting nanoparticle suspension for several hours (e.g., 3-4 hours) at room temperature to allow for the complete evaporation of the organic solvent (acetone). A rotary evaporator can also be used to expedite this step.
-
Purification: Centrifuge the nanoparticle suspension to separate the nanoparticles from the aqueous phase. Wash the nanoparticle pellet with purified water multiple times to remove any unentrapped drug and excess surfactant.
-
Storage: Resuspend the purified nanoparticles in deionized water or a suitable buffer for immediate characterization, or lyophilize for long-term storage.
Protocol 2: Preparation of this compound-Loaded Liposomes by Thin Film Hydration
This is a common method for preparing liposomes, including long-circulating and temperature-sensitive formulations.[12][17]
Materials:
-
This compound
-
Phospholipids (e.g., Dipalmitoylphosphatidylcholine - DPPC, Cholesterol)
-
For PEGylated liposomes: DSPE-PEG
-
Chloroform or a chloroform/methanol mixture
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Rotary evaporator
-
Water bath sonicator or probe sonicator
-
Extruder with polycarbonate membranes (optional, for size homogenization)
Procedure:
-
Lipid Film Formation: Dissolve this compound and lipids (e.g., DPPC, Cholesterol, and DSPE-PEG) in a suitable organic solvent like chloroform in a round-bottom flask.
-
Solvent Removal: Attach the flask to a rotary evaporator. Evaporate the organic solvent under reduced pressure at a temperature above the lipid phase transition temperature. This will form a thin, dry lipid film on the inner wall of the flask.
-
Hydration: Add the aqueous phase (e.g., PBS pH 7.4) to the flask containing the lipid film. Hydrate the film by rotating the flask in a water bath at a temperature above the lipid's phase transition temperature for about 1 hour. This process results in the formation of multilamellar vesicles (MLVs).
-
Size Reduction (Sonication): To obtain smaller, more uniform liposomes (small unilamellar vesicles or SUVs), sonicate the MLV suspension using a bath or probe sonicator.[17] Keep the suspension on ice during sonication to prevent lipid degradation.
-
Extrusion (Optional): For a more defined and homogenous size distribution, subject the liposomal suspension to extrusion through polycarbonate membranes of a specific pore size (e.g., 100 nm).
-
Purification: Remove the unencapsulated this compound by methods such as dialysis against PBS or size exclusion chromatography.
-
Storage: Store the final liposomal formulation at 4°C.
Protocol 3: Characterization of Nanoparticles - Particle Size and Zeta Potential
Dynamic Light Scattering (DLS) is the standard technique for these measurements.
Materials:
-
This compound nanoparticle/liposome suspension
-
Dynamic Light Scattering (DLS) instrument
-
Disposable cuvettes
-
Deionized water or appropriate buffer for dilution
Procedure:
-
Sample Preparation: Dilute the nanoparticle or liposome suspension with deionized water or the original buffer to an appropriate concentration to avoid multiple scattering effects.
-
Particle Size Measurement:
-
Transfer the diluted sample into a clean cuvette.
-
Place the cuvette in the DLS instrument.
-
Set the instrument parameters (e.g., temperature, laser wavelength, scattering angle).
-
Perform the measurement. The instrument software will report the mean hydrodynamic diameter (Z-average) and the Polydispersity Index (PDI), which indicates the width of the size distribution.
-
-
Zeta Potential Measurement:
-
Transfer the diluted sample into a specific zeta potential cuvette equipped with electrodes.
-
Place the cuvette in the instrument.
-
The instrument applies an electric field and measures the velocity of the particles using Laser Doppler Velocimetry.
-
The software calculates the zeta potential, which is an indicator of the surface charge and stability of the nanoparticle suspension.
-
Protocol 4: Determination of Encapsulation Efficiency and Drug Loading
This protocol quantifies the amount of drug successfully incorporated into the nanoparticles.
Materials:
-
This compound-loaded nanoparticle suspension
-
Centrifuge
-
UV-Vis Spectrophotometer
-
Suitable solvent to dissolve the nanoparticles and release the drug (e.g., methanol, acetone)
Procedure:
-
Separation of Free Drug: Centrifuge a known amount of the nanoparticle suspension at high speed to pellet the nanoparticles.
-
Quantify Unencapsulated Drug: Carefully collect the supernatant, which contains the unencapsulated ("free") this compound. Measure the concentration of this compound in the supernatant using a UV-Vis spectrophotometer at its maximum absorbance wavelength (λmax) against a pre-established calibration curve.
-
Quantify Total Drug: Take the same initial amount of the nanoparticle suspension and disrupt the nanoparticles by adding a suitable organic solvent to release the encapsulated drug. Measure the total concentration of this compound in this solution.
-
Calculations:
-
Encapsulation Efficiency (EE %): EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100
-
Drug Loading (DL %): DL (%) = [Weight of Drug in Nanoparticles / Total Weight of Nanoparticles] x 100
-
Protocol 5: In Vitro Drug Release Study using Dialysis Bag Method
This method simulates the release of the drug from the nanocarrier into a physiological medium.[9]
Materials:
-
This compound-loaded nanoparticle suspension
-
Free this compound solution (as control)
-
Dialysis membrane bag (with an appropriate molecular weight cut-off)
-
Release medium (e.g., Phosphate Buffered Saline (PBS) pH 7.4, sometimes with a small percentage of Tween 80 to maintain sink conditions)
-
Shaking water bath or magnetic stirrer with a thermostat
-
UV-Vis Spectrophotometer
Procedure:
-
Preparation: Take a known volume of the this compound-loaded nanoparticle suspension (equivalent to a specific amount of this compound) and place it inside a dialysis bag. Securely seal both ends of the bag.
-
Release Study: Immerse the sealed dialysis bag in a container with a known volume of the release medium (e.g., 50 mL of PBS pH 7.4).[9]
-
Incubation: Place the container in a shaking water bath set at 37°C with constant, gentle agitation (e.g., 100 rpm).[9]
-
Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 12, 24 hours), withdraw a small aliquot (e.g., 1 mL) of the release medium for analysis.
-
Maintain Sink Conditions: Immediately after each sampling, replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain a constant total volume and ensure sink conditions.[9]
-
Analysis: Measure the concentration of this compound in the collected samples using a UV-Vis spectrophotometer.
-
Data Analysis: Calculate the cumulative percentage of drug released at each time point and plot it against time to obtain the drug release profile. The release kinetics can be fitted to various mathematical models (e.g., Zero-order, First-order, Higuchi, Korsmeyer-Peppas) to understand the release mechanism.[19]
Protocol 6: In Vitro Cytotoxicity Assay (SRB Assay)
The Sulforhodamine B (SRB) assay is used to assess the antiproliferative activity of this compound formulations on cancer cell lines.[9][10]
Materials:
-
Cancer cell line (e.g., MCF-7, HeLa, A549)
-
Complete cell culture medium
-
This compound-loaded nanoparticles, free this compound, and blank nanoparticles
-
96-well plates
-
Trichloroacetic acid (TCA)
-
Sulforhodamine B (SRB) solution
-
Tris base solution
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into 96-well plates at an appropriate density and allow them to attach overnight.
-
Treatment: Treat the cells with serial dilutions of free this compound, this compound-loaded nanoparticles, and blank nanoparticles (as a control). Include untreated cells as a negative control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Cell Fixation: After incubation, gently discard the medium and fix the cells by adding cold TCA to each well and incubating for 1 hour at 4°C.
-
Staining: Wash the plates with water to remove the TCA. Add the SRB solution to each well and stain the cells for 15-30 minutes at room temperature.
-
Washing: Remove the unbound SRB dye by washing the plates with 1% acetic acid.
-
Solubilization: Air-dry the plates and then add Tris base solution to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance (optical density) of each well using a microplate reader at a wavelength of ~510 nm.
-
Analysis: Calculate the percentage of cell growth inhibition for each concentration compared to the untreated control. Plot a dose-response curve and determine the IC50 value (the concentration required to inhibit 50% of cell growth).
Visualizations
References
- 1. tandfonline.com [tandfonline.com]
- 2. Anticancer Effects and Mechanisms of Action of this compound: Review of Research Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jddtonline.info [jddtonline.info]
- 4. This compound: A Potential Candidate for Future Research and Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound-Loaded Nanoemulsion Drug Delivery Formulation and Evaluation of Antiproliferative Effect on Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. mdpi.com [mdpi.com]
- 8. This compound: A Potential Anti-cancer Compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design and development of this compound loaded poly (ε -caprolactone) nanoparticles for improved cytotoxicity [nanomedicine-rj.com]
- 10. nanomedicine-rj.com [nanomedicine-rj.com]
- 11. Anti-tumor activity of intravenously administered this compound entrapped in targeted nanoparticles – The British Society for Nanomedicine [britishsocietynanomedicine.org]
- 12. tandfonline.com [tandfonline.com]
- 13. Nanoincorporation of this compound in Micelles Increase Its in Vivo Anti-Plasmodial Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Different Derivatives of this compound Analogue: Bioavailability and Their Toxicity Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound-silver nanoparticle formulations enhance the cellular uptake of this compound and its antiproliferative activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Transferrin‐bearing liposomes entrapping this compound for targeted cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Temperature sensitive liposomes of this compound: characterization and in vivo evaluation in mice bearing melanoma B16F1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. This compound Nanoliposomes Suppress HepG2 Cell Proliferation, Migrat...: Ingenta Connect [ingentaconnect.com]
- 19. scientificliterature.org [scientificliterature.org]
Application Notes and Protocols: Synthesis and Evaluation of Plumbagin Derivatives for Enhanced Therapeutic Efficacy
Audience: Researchers, scientists, and drug development professionals.
Introduction
Plumbagin, a naturally occurring naphthoquinone isolated from the roots of plants of the Plumbago genus, has garnered significant attention for its diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] However, its clinical application is often limited by factors such as poor bioavailability and potential toxicity.[2][3] To address these limitations, researchers have focused on synthesizing this compound derivatives with the aim of improving their therapeutic efficacy and reducing side effects. These modifications often involve alterations at various positions of the this compound scaffold to enhance biological activity and drug-like properties.
This document provides detailed application notes and protocols for the synthesis of this compound derivatives and the evaluation of their efficacy, with a focus on anticancer applications.
Key Signaling Pathways Targeted by this compound and its Derivatives
This compound and its derivatives exert their biological effects by modulating multiple signaling pathways crucial for cell survival, proliferation, and inflammation. Understanding these pathways is essential for the rational design of new derivatives and for interpreting their mechanisms of action.
References
Application of Plumbagin in Agricultural Research as a Natural Pesticide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Plumbagin, a naturally occurring naphthoquinone isolated from plants of the Plumbago genus, has garnered significant attention in agricultural research as a promising natural pesticide.[1][2] Its broad-spectrum insecticidal activity, coupled with a novel mode of action, positions it as a viable alternative to synthetic pesticides in integrated pest management strategies.[2][3] This document provides detailed application notes and protocols for the use of this compound in agricultural research, summarizing its efficacy, mechanism of action, and methodologies for key experiments.
Mechanism of Action
This compound exerts its insecticidal effects through a multi-targeted approach, primarily by disrupting crucial physiological and biochemical processes in insects. Its primary modes of action include:
-
Chitin Synthesis Inhibition: this compound acts as a potent inhibitor of chitin synthesis, a critical component of the insect cuticle.[1][4] This inhibition disrupts the molting process, leading to ecdysial failure, morphological abnormalities, and ultimately, mortality.[1]
-
Endocrine Disruption: The compound interferes with the endocrine mechanisms of insects, particularly affecting the secretion of hormones from the corpus allatum and prothoracic gland.[1] This hormonal imbalance leads to the formation of abnormal larvae and non-viable adults.[1]
-
Antifeedant Activity: this compound exhibits significant antifeedant properties, deterring insects from feeding on treated plant material.[3][4] This leads to starvation, weight loss, and reduced larval growth.[1][4]
-
Enzyme Inhibition and Oxidative Stress: this compound can inhibit the activity of key enzymes in insects, such as phenoloxidase and ecdysone 20-monooxygenase.[4] It is also a redox-active compound that can generate oxidative stress within the insect.[4]
-
Modulation of Gene Expression: Recent studies have shown that this compound can lead to the aberrant expression of a large number of genes related to nutrient and energy metabolism, immune response, cuticle proteins, chitin synthesis and degradation, and insect hormones.[5][6][7]
Data Presentation: Efficacy of this compound Against Agricultural Pests
The following tables summarize the quantitative data on the efficacy of this compound against various insect pests from cited research.
Table 1: Larvicidal and Growth Inhibition Activity of this compound
| Target Pest | Instar | Bioassay Method | Parameter | Value | Reference |
| Spodoptera frugiperda | 2nd | Diet Incorporation | 72h LC50 | 0.573 mg/g | [5][6][7] |
| Spodoptera frugiperda | 3rd | Diet Incorporation | 72h LC50 | 2.676 mg/g | [5][6][7] |
| Spodoptera littoralis | Not Specified | Diet Incorporation | EC50 (Growth Inhibition) | 226.5 µg/g | [4] |
| Pericallia ricini | 4th & 5th | Topical Application | Mortality at 100 mg/mL | 76.6% | [1] |
| Pericallia ricini | 4th & 5th | Topical Application | Mortality at 75 mg/mL | 63.3% | [1] |
| Pericallia ricini | 4th & 5th | Topical Application | Mortality at 35 mg/mL | 41.6% | [1] |
| Pericallia ricini | 4th & 5th | Topical Application | Mortality at 25 mg/mL | 30% | [1] |
Experimental Protocols
Protocol 1: Topical Application Bioassay for Insect Growth Regulating (IGR) Activity
This protocol is adapted from the methodology used to assess the IGR activity of this compound against Pericallia ricini.[1]
1. Objective: To evaluate the effect of this compound on the growth and development of lepidopteran larvae through direct contact.
2. Materials:
- This compound (analytical grade)
- Acetone (solvent)
- Micropipette
- Fourth or fifth instar larvae of the target pest
- Petri dishes or rearing containers
- Fresh host plant leaves
- Incubator or controlled environment chamber (25±2°C, 75±5% RH, 12:12 L:D photoperiod)
3. Procedure:
- Preparation of this compound Solutions: Prepare a stock solution of this compound in acetone. From the stock solution, prepare a series of dilutions to achieve the desired concentrations (e.g., 10, 25, 50, 75, 100 mg/mL). A control solution of pure acetone should also be prepared.
- Insect Treatment:
- Select healthy, uniform-sized larvae.
- Using a micropipette, apply a small, precise volume (e.g., 1 µL) of the this compound solution to the dorsal thoracic region of each larva.
- Treat a control group of larvae with acetone only.
- Ensure a sufficient number of larvae are used for each treatment and control group for statistical validity (e.g., n=30).
- Rearing and Observation:
- Place the treated larvae individually in Petri dishes or rearing containers with a fresh supply of host plant leaves.
- Maintain the larvae in a controlled environment chamber.
- Observe the larvae daily for mortality, molting abnormalities (ecdysial failure), morphological changes (larval-pupal intermediates, deformed pupae), and adult emergence.
- Data Collection: Record the number of dead larvae, larvae exhibiting developmental abnormalities, and successfully emerged adults for each concentration.
- Data Analysis: Calculate the percentage of mortality and developmental abnormalities for each treatment group. Correct for control mortality using Abbott's formula if necessary.
Protocol 2: Diet Incorporation Bioassay for Larvicidal and Growth Inhibition Activity
This protocol is based on the methodology for assessing the toxicity of this compound against Spodoptera frugiperda and Spodoptera littoralis.[4][6][7]
1. Objective: To determine the lethal concentration (LC50) and effective concentration for growth inhibition (EC50) of this compound when ingested by insect larvae.
2. Materials:
- This compound (analytical grade)
- Artificial insect diet specific to the target pest
- Solvent for this compound (e.g., ethanol or acetone)
- Blender or homogenizer
- Rearing trays or multi-well plates
- Second or third instar larvae of the target pest
- Incubator or controlled environment chamber
3. Procedure:
- Preparation of Treated Diet:
- Prepare the artificial diet according to the standard recipe.
- Dissolve this compound in a small amount of solvent to create a stock solution.
- Prepare serial dilutions of the this compound stock solution.
- While the artificial diet is still liquid and has cooled to a safe temperature, add the this compound solutions to achieve the desired final concentrations (e.g., µg/g or mg/g of diet).
- Prepare a control diet by adding only the solvent to the artificial diet.
- Thoroughly mix the diet to ensure uniform distribution of this compound.
- Pour the diet into rearing trays or multi-well plates and allow it to solidify.
- Insect Infestation:
- Carefully place one larva into each well or compartment containing the treated or control diet.
- Use a sufficient number of larvae per concentration for statistical analysis.
- Incubation and Observation:
- Maintain the rearing trays in a controlled environment chamber.
- Monitor the larvae daily for mortality.
- After a set period (e.g., 4 or 7 days), record the number of dead larvae and the weight of the surviving larvae.
- Data Collection:
- For LC50 determination, record larval mortality at specific time points (e.g., 72 hours).
- For EC50 determination, measure the weight of surviving larvae at the end of the experiment.
- Data Analysis:
- Use probit analysis to calculate the LC50 value from the mortality data.
- Calculate the percentage of growth inhibition for each concentration relative to the control group and determine the EC50 value using regression analysis.
Mandatory Visualizations
Signaling Pathways and Mechanisms
Caption: Mechanism of action of this compound as an insecticide.
Experimental Workflow
Caption: General workflow for this compound insecticidal bioassays.
Logical Relationships
Caption: Logical flow of this compound's IGR effects.
References
- 1. scialert.net [scialert.net]
- 2. Natural Products for Pesticides Discovery: Structural Diversity Derivation and Biological Activities of Naphthoquinones this compound and Juglone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Insecticidal activity and underlying molecular mechanisms of a phytochemical this compound against Spodoptera frugiperda - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Insecticidal activity and underlying molecular mechanisms of a phytochemical this compound against Spodoptera frugiperda - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Insecticidal activity and underlying molecular mechanisms of a phytochemical this compound against Spodoptera frugiperda [frontiersin.org]
Application Notes and Protocols for Inducing Reactive Oxygen Species (ROS) in Cells Using Plumbagin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Plumbagin, a naturally occurring naphthoquinone, to induce reactive oxygen species (ROS) in cellular models. This document outlines the mechanism of action, provides detailed experimental protocols, and summarizes key quantitative data for researchers in oncology, cell biology, and drug development.
Introduction
This compound (5-hydroxy-2-methyl-1,4-naphthoquinone), isolated from plants of the Plumbago genus, is a potent inducer of oxidative stress in cells.[1][2] It readily enters cells and triggers a rapid increase in intracellular ROS levels, leading to a cascade of cellular events including cell cycle arrest, apoptosis, and autophagy.[1][2][3] Its ability to selectively target cancer cells, which often exhibit a compromised antioxidant defense system, makes it a subject of intense research for novel therapeutic strategies.[3]
Mechanism of Action
This compound induces ROS through a multi-faceted mechanism. A primary mode of action is the depletion of intracellular glutathione (GSH), a key antioxidant.[4][5] this compound can directly react with GSH, diminishing the cell's capacity to neutralize free radicals.[4][5] Furthermore, this compound has been shown to inhibit antioxidant enzymes such as Glutathione Peroxidase 4 (GPX4).[1] This disruption of the cellular redox balance leads to the accumulation of ROS, which in turn can cause oxidative damage to DNA, proteins, and lipids, ultimately triggering programmed cell death.[2] The resulting oxidative stress activates several signaling pathways, including the ATM-p53 pathway in response to DNA damage and the JNK and p38 MAPK pathways.[1]
Caption: Mechanism of this compound-induced ROS generation and downstream effects.
Quantitative Data Summary
The following tables summarize the effective concentrations of this compound and its quantitative effects on various cancer cell lines as reported in the literature.
Table 1: this compound IC50 Values in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) |
| A549 | Lung Cancer | 3.10 ± 0.5 | 48 |
| NCI-H522 | Lung Cancer | 4.10 ± 0.5 | 48 |
| Huh-7 | Hepatocellular Carcinoma | 11.49 | 12 |
| Hep-G2 | Hepatocellular Carcinoma | 16.42 | 12 |
| DU145 | Prostate Cancer | ~5-10 | 24 |
| PC-3 | Prostate Cancer | ~5-10 | 24 |
Table 2: this compound-Induced Effects on Cellular Processes
| Cell Line | This compound Conc. (µM) | Parameter Measured | Observation |
| SiHa | 2 - 4 | Apoptotic Cells | 6-19% increase after 24h |
| HeLa | 1 - 4 | Apoptotic Cells | 6-20% increase after 24h |
| NB4 | 2 (mg/kg, in vivo) | Tumor Volume Reduction | 64.49% after 3 weeks |
| CTAC | 5 | ROS Increase | Rapid increase within 15 min |
| Huh-7 & Hep-G2 | 10 - 15 | ROS Levels | Significant increase after 12h |
Experimental Protocols
Protocol for Inducing ROS with this compound
This protocol describes the general procedure for treating cultured cells with this compound to induce ROS.
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Complete cell culture medium appropriate for the cell line
-
Cultured cells in multi-well plates or flasks
-
Phosphate-buffered saline (PBS)
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Cell Seeding: Seed cells in a suitable culture vessel (e.g., 96-well plate for viability assays, 6-well plate for flow cytometry or western blotting) at a density that will ensure they are in the exponential growth phase at the time of treatment (typically 60-80% confluency).
-
This compound Treatment: The following day, dilute the this compound stock solution in a complete culture medium to the desired final concentration (e.g., 1-20 µM). Remove the old medium from the cells and replace it with the this compound-containing medium. For control wells, use a medium containing the same final concentration of DMSO.
-
Incubation: Incubate the cells for the desired period (e.g., 6, 12, or 24 hours) at 37°C in a humidified incubator with 5% CO2. The incubation time will depend on the specific endpoint being measured.
Protocol for Detection of Intracellular ROS using DCFH-DA
This protocol outlines the use of 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS levels by flow cytometry or fluorescence microscopy.
Materials:
-
This compound-treated and control cells (from Protocol 4.1)
-
2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA)
-
Hank's Balanced Salt Solution (HBSS) or serum-free medium
-
Flow cytometer or fluorescence microscope
Procedure:
-
DCFH-DA Loading: After this compound treatment, remove the medium and wash the cells twice with warm PBS or HBSS.
-
Incubate the cells with 10-20 µM DCFH-DA in HBSS or serum-free medium for 25-30 minutes at 37°C in the dark.
-
Wash: Remove the DCFH-DA solution and wash the cells twice with PBS or HBSS to remove excess probe.
-
Analysis:
-
Fluorescence Microscopy: Add PBS to the wells and immediately visualize the cells under a fluorescence microscope with excitation at ~488 nm and emission at ~525 nm.[6]
-
Flow Cytometry: Trypsinize and resuspend the cells in PBS. Analyze the fluorescence intensity of the cell suspension using a flow cytometer.
-
-
ROS Scavenging Control (Optional): To confirm that the observed effects are ROS-dependent, pre-treat a set of cells with a ROS scavenger, such as 5-10 mM N-acetylcysteine (NAC), for 1-2 hours before adding this compound.[7][8][9]
Caption: General experimental workflow for studying this compound-induced ROS.
Protocol for Western Blot Analysis of Downstream Signaling
This protocol provides a general framework for assessing the activation of signaling pathways downstream of ROS induction.
Materials:
-
This compound-treated and control cells (from Protocol 4.1)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels, running and transfer buffers
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-ATM, anti-p53, anti-cleaved caspase-3, anti-Bax, anti-Bcl-2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay or similar method.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibody overnight at 4°C, diluted in blocking buffer according to the manufacturer's instructions.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system. Analyze the band intensities relative to a loading control like β-actin.
Concluding Remarks
This compound is a reliable and potent agent for inducing ROS in a variety of cell lines, particularly those of cancerous origin. The protocols provided herein offer a starting point for investigating the multifaceted cellular responses to this compound-induced oxidative stress. Researchers should optimize concentrations and incubation times for their specific cell model and experimental questions. The use of appropriate controls, such as ROS scavengers, is crucial for validating the role of oxidative stress in the observed biological effects.
References
- 1. mdpi.com [mdpi.com]
- 2. Anticancer Effects and Mechanisms of Action of this compound: Review of Research Advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. karger.com [karger.com]
- 4. This compound Inhibits Proliferative and Inflammatory Responses of T Cells Independent of ROS Generation But by Modulating Intracellular Thiols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. This compound induces reactive oxygen species, which mediate apoptosis in human cervical cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound induces ROS-mediated apoptosis in human promyelocytic leukemia cells in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound Triggers STING Pathway Activation to Suppress Non-Small Cell Lung Cancer Progression - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating the Effects of Plumbagin on Mitochondrial Function
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to study the effects of Plumbagin, a naturally occurring naphthoquinone, on mitochondrial function. The protocols outlined below are based on established methodologies and provide a framework for consistent and reproducible results.
Overview
This compound has been shown to exert significant effects on mitochondrial function, primarily through the induction of reactive oxygen species (ROS) and the subsequent activation of the intrinsic apoptotic pathway.[1][2][3][4] This document details the experimental procedures to assess these effects, including cytotoxicity assays, measurement of mitochondrial membrane potential, detection of ROS, and analysis of key apoptotic proteins.
Quantitative Data Summary
The following tables summarize the key quantitative data reported on the effects of this compound on various cancer cell lines.
Table 1: Cytotoxicity of this compound (IC50 Values)
| Cell Line | Assay | IC50 (µM) | Reference |
| A549 (Lung Cancer) | MTT | 3.10 ± 0.5 | [1] |
| NCI-H522 (Lung Cancer) | MTT | 4.10 ± 0.5 | [1] |
| A549 (Gefitinib-sensitive) | MTT | 3.2 | [3][4] |
| A549GR (Gefitinib-resistant) | MTT | 4.5 | [3][4] |
| Y79 (Metastatic Retinoblastoma) | WST-1 | ~2.5 | [5][6] |
| Rat Glioblastoma C6 | Not Specified | 7.7 ± 0.28 | [7] |
Table 2: this compound's Effect on Mitochondrial Permeability Transition (mPT) Pore Opening in Testis Mitochondria
| This compound Concentration (mg/kg) | Fold Induction of mPT Pore Opening (relative to control) | Reference |
| 2.5 | 2.3 | [8] |
| 5.0 | 4.6 | [8] |
| 10.0 | 8.0 | [8] |
Experimental Protocols
Cell Viability and Cytotoxicity Assays
3.1.1. WST-1 Cell Proliferation Assay [5][6]
This assay is used to assess cell proliferation and cytotoxicity based on the cleavage of the tetrazolium salt WST-1 by mitochondrial dehydrogenases in viable cells.
-
Materials:
-
Y79 cells
-
RPMI-1640 medium supplemented with 10% FBS and penicillin-streptomycin
-
96-well plates
-
This compound (dissolved in DMSO)
-
WST-1 reagent
-
Microplate reader
-
-
Protocol:
-
Seed 1 x 10^5 cells/ml in 100 µl of medium per well in a 96-well plate and incubate overnight.
-
Treat cells with various concentrations of this compound (e.g., 0, 1.25, 2.5, 5, 10, and 20 µM) or DMSO (vehicle control) for 24 hours.[5]
-
Add 10 µl of WST-1 reagent to each well and incubate for 3 hours under standard cell culture conditions.[5]
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell growth as a percentage relative to the untreated control.
-
This colorimetric assay measures cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
-
Materials:
-
A549 or other target cells
-
Appropriate cell culture medium
-
96-well plates
-
This compound (dissolved in DMSO)
-
MTT solution (5 mg/ml in PBS)
-
DMSO
-
Microplate reader
-
-
Protocol:
-
Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
Treat cells with a range of this compound concentrations for the desired time period (e.g., 24 or 48 hours).
-
Add MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Apoptosis Assays
3.2.1. Annexin V-FITC/Propidium Iodide (PI) Staining [6]
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
Target cells
-
96-well plates
-
This compound
-
Annexin V-FITC Assay Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
-
-
Protocol:
-
Seed 1 x 10^5 cells/ml in 100 µl of medium per well in a 96-well plate and incubate overnight.[6]
-
Treat cells with this compound (e.g., 2.5 µM) for 24 hours.[6]
-
Collect the cells by centrifugation at 400 x g for 5 minutes.[6]
-
Resuspend the cells in 100 µl of 1X binding buffer.[6]
-
Add Annexin V-FITC and PI according to the manufacturer's instructions and incubate in the dark.
-
Analyze the cells by flow cytometry.
-
3.2.2. Acridine Orange/Ethidium Bromide (AO/EtBr) Live/Dead Assay [5][6]
This fluorescence microscopy-based assay distinguishes between live, apoptotic, and necrotic cells based on membrane integrity.
-
Materials:
-
Target cells
-
Poly-L-lysine coated petri dishes
-
This compound
-
Acridine Orange (AO) and Ethidium Bromide (EtBr) staining solution
-
-
Protocol:
-
Seed 2 x 10^5 cells/ml in 500 µl of medium in poly-L-lysine coated microwells overnight.[5]
-
Treat cells with this compound (e.g., 2.5 µM) for 24 hours.[5]
-
Add the AO/EtBr staining solution to the cells.
-
Immediately visualize the cells under a fluorescence microscope. Live cells will appear green, early apoptotic cells will show bright green nuclei with condensed chromatin, late apoptotic cells will have orange to red nuclei, and necrotic cells will have uniformly orange to red nuclei.
-
Measurement of Mitochondrial Membrane Potential (ΔΨm)
JC-10 is a cationic dye that accumulates in mitochondria in a potential-dependent manner, forming red fluorescent aggregates in healthy mitochondria with high ΔΨm and existing as green fluorescent monomers in the cytoplasm of apoptotic cells with low ΔΨm.
-
Materials:
-
Target cells
-
This compound
-
JC-10 Dye Loading Solution
-
Assay Buffer B
-
Fluorescence microscope or plate reader
-
-
Protocol:
-
Seed 1 x 10^5 cells/ml in 500 µl of medium and treat with this compound as described for the AO/EtBr assay.[5]
-
Incubate the cells in JC-10 Dye Loading Solution for 30 minutes under standard cell culture conditions.[5]
-
Replace half of the JC-10 solution with Assay Buffer B.[5]
-
Immediately image the cells using a fluorescence microscope. A decrease in the red/green fluorescence intensity ratio indicates mitochondrial membrane depolarization.
-
Detection of Reactive Oxygen Species (ROS)
Dihydrodichlorofluorescein Diacetate (H2DCF-DA) Assay [9]
H2DCF-DA is a cell-permeable dye that is oxidized by ROS to the highly fluorescent compound DCF.
-
Materials:
-
Target cells
-
This compound
-
H2DCF-DA solution (10 µM)
-
Phosphate-Buffered Saline (PBS)
-
Fluorescence multi-well plate reader
-
-
Protocol:
-
Treat 1 x 10^6 cells with this compound for the desired time.[9]
-
Incubate the cells with 10 µM H2DCF-DA at 37°C for 30 minutes.[9]
-
Wash the cells with PBS and resuspend them in PBS.[9]
-
Immediately measure the fluorescence intensity using a fluorescence plate reader with excitation and emission wavelengths of 485 nm and 530 nm, respectively.[9]
-
Analysis of Apoptosis-Related Proteins
Western Blotting
This technique is used to detect and quantify the expression levels of specific proteins involved in the mitochondrial apoptotic pathway, such as Bcl-2, Bax, Cytochrome c, and caspases.[1][2]
-
Materials:
-
This compound-treated and control cells
-
Lysis buffer
-
Protein assay kit
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-Cytochrome c, anti-Caspase-9, anti-Caspase-3)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Protocol:
-
Lyse the cells and determine the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
-
Visualizations
Caption: this compound's effect on the mitochondrial apoptotic pathway.
Caption: General experimental workflow for studying this compound's effects.
References
- 1. This compound engenders apoptosis in lung cancer cells via caspase-9 activation and targeting mitochondrial-mediated ROS induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound promotes mitochondrial mediated apoptosis in gefitinib sensitive and resistant A549 lung cancer cell line through enhancing reactive oxygen species generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ar.iiarjournals.org [ar.iiarjournals.org]
- 6. This compound Induces Cytotoxicity via Loss of Mitochondrial Membrane Potential and Caspase Activation in Metastatic Retinoblastoma | Anticancer Research [ar.iiarjournals.org]
- 7. Anticancer Effects and Mechanisms of Action of this compound: Review of Research Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound-INDUCED TESTICULAR MITOCHONDRIAL-DEPENDENT CELL DEATH AND INFERTILITY IN MALE WISTAR RATS [pgsdspace.ictp.it]
- 9. This compound reduces human colon cancer cell survival by inducing cell cycle arrest and mitochondria-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
The application of Plumbagin in combination with other chemotherapeutic agents
Application Notes and Protocols for Researchers
The growing challenge of chemoresistance and the dose-limiting toxicities of conventional anticancer drugs have spurred the search for novel therapeutic strategies. Plumbagin, a naturally occurring naphthoquinone derived from the plants of the Plumbago genus, has emerged as a promising candidate for combination chemotherapy. Its multifaceted anticancer activities, including the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways, can synergize with existing chemotherapeutic agents to enhance their efficacy and overcome resistance.
These application notes provide a comprehensive overview of the synergistic applications of this compound with various chemotherapeutic drugs. Detailed protocols for key in vitro experiments are outlined to facilitate further research in this promising area of cancer therapy.
Synergistic Combinations of this compound with Chemotherapeutic Agents
This compound has demonstrated synergistic or additive effects when combined with a range of standard chemotherapeutic drugs across various cancer cell lines. This synergy often allows for dose reduction of the conventional drug, potentially mitigating its toxic side effects.
| Cancer Type | Chemotherapeutic Agent | Cell Line(s) | Observed Effect | Key Mechanistic Insights |
| Tongue Squamous Cell Carcinoma (TSCC) | Cisplatin | CAL27, CAL27/CDDP (cisplatin-resistant) | Enhanced cytotoxicity, apoptosis, and autophagy.[1][2] | Increased intracellular ROS, activation of JNK, and inhibition of AKT/mTOR signaling pathways.[2] |
| Tongue Squamous Cell Carcinoma (TSCC) | 5-Fluorouracil (5-FU) + Cisplatin (PF) | CAL27, CAL27/CDDP (cisplatin-resistant) | Increased sensitivity to PF, S-phase cell cycle arrest, enhanced apoptosis.[1][3] | Downregulation of the PI3K/AKT/mTOR/p70S6K pathway.[3] |
| Gastric Cancer | Cisplatin, TNF-α | SGC-7901 | Potentiated apoptosis.[4] | Inhibition of the NF-κB signaling pathway.[4] |
| Breast Cancer | Paclitaxel | Paclitaxel-resistant breast cancer cells | Overcame paclitaxel resistance, increased paclitaxel-induced cell death.[1][5] | Inhibition of ERK activation.[1][5] |
| Breast Cancer | Tamoxifen | Endocrine-resistant breast cancer cells | Re-sensitized cells to tamoxifen.[1][6] | Regulation of Epithelial-Mesenchymal Transition (EMT).[6] |
| Hepatocellular Carcinoma (HCC) | Doxorubicin | Doxorubicin-resistant HCC | Synergistic chemotherapy, tumor inhibition.[7] | Inhibition of STAT3 activity.[7] |
| Melanoma | Celecoxib | B16F10 melanoma cells | Synergistic inhibition of proliferation and vascular development.[1][8] | Inhibition of COX-2 and STAT3.[1][8] |
| Pancreatic Cancer | Xanthohumol | HPAF-II, mT4-2D, KPC mouse model | Significant synergistic anticancer activity, increased survival in vivo.[9][10][11][12] | Downregulation of BCL2 protein.[9][10][11][12] |
| Osteosarcoma | Cisplatin | MG-63 | Potential to improve response to chemotherapy.[13] | Downregulation of c-myc.[13] |
Experimental Protocols
Herein are detailed protocols for fundamental in vitro assays to evaluate the synergistic anticancer effects of this compound in combination with other chemotherapeutic agents.
Cell Viability and Synergy Assessment using the MTT Assay
Objective: To determine the cytotoxic effects of this compound, a chemotherapeutic agent, and their combination, and to quantify the synergy using the Combination Index (CI).
Materials:
-
Cancer cell line of interest
-
Complete growth medium (e.g., DMEM/RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
Chemotherapeutic agent (stock solution in an appropriate solvent)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Drug Treatment:
-
Prepare serial dilutions of this compound and the chemotherapeutic agent in complete medium.
-
Treat cells with varying concentrations of this compound alone, the chemotherapeutic agent alone, and the combination of both at constant or non-constant ratios. Include a vehicle control (DMSO).
-
Incubate the plates for 24, 48, or 72 hours.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 (the concentration that inhibits 50% of cell growth) for each drug alone and in combination.
-
Calculate the Combination Index (CI) using software like CompuSyn. A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[12]
-
Apoptosis Analysis by Annexin V-FITC/Propidium Iodide (PI) Staining
Objective: To quantify the induction of apoptosis by this compound and a chemotherapeutic agent, alone and in combination.
Materials:
-
Cancer cell line
-
6-well plates
-
This compound and chemotherapeutic agent
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound, the chemotherapeutic agent, or their combination for 24-48 hours.
-
Cell Harvesting:
-
Collect both adherent and floating cells.
-
Wash the cells twice with ice-cold PBS.
-
-
Staining:
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry: Analyze the cells by flow cytometry within one hour. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Western Blot Analysis of Signaling Pathways
Objective: To investigate the effect of the combination treatment on the expression and phosphorylation of key proteins in signaling pathways.
Materials:
-
Treated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against p-Akt, Akt, p-ERK, ERK, NF-κB p65, Bcl-2, Bax, Caspase-3)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
Procedure:
-
Protein Extraction and Quantification: Lyse the treated cells and determine the protein concentration.
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein per lane on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation:
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using a chemiluminescence detection system. Analyze the band intensities relative to a loading control (e.g., β-actin or GAPDH).
Visualizing Mechanisms of Action
The synergistic effects of this compound with chemotherapeutic agents are often rooted in their combined impact on critical cellular signaling pathways.
Caption: A generalized workflow for in vitro evaluation of this compound combination therapy.
Caption: this compound potentiates chemotherapy by inhibiting the NF-κB survival pathway.
Caption: this compound enhances PF chemotherapy sensitivity by downregulating PI3K/Akt/mTOR.
These notes and protocols serve as a starting point for researchers interested in exploring the therapeutic potential of this compound in combination chemotherapy. The synergistic interactions highlighted here underscore the promise of this natural compound in developing more effective and less toxic cancer treatments. Further in vivo studies and clinical trials are warranted to translate these preclinical findings into patient care.[1]
References
- 1. mdpi.com [mdpi.com]
- 2. This compound Enhances the Anticancer Efficacy of Cisplatin by Increasing Intracellular ROS in Human Tongue Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Enhances the Anticancer Effects of PF Chemotherapy via Downregulation of the PI3K/AKT/mTOR/p70S6K Pathway in Human Tongue Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound inhibits cell growth and potentiates apoptosis in human gastric cancer cells in vitro through the NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Increases Paclitaxel-Induced Cell Death and Overcomes Paclitaxel Resistance in Breast Cancer Cells through ERK-Mediated Apoptosis Induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. greenmedinfo.com [greenmedinfo.com]
- 8. Nanoparticle-Based Celecoxib and this compound for the Synergistic Treatment of Melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Synergistic Anticancer Activity of this compound and Xanthohumol Combination on Pancreatic Cancer Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synergistic Anticancer Activity of this compound and Xanthohumol Combination on Pancreatic Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound shows anticancer activity in human osteosarcoma (MG-63) cells via the inhibition of S-Phase checkpoints and down-regulation of c-myc - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
How to improve the solubility of Plumbagin for in vivo studies
This guide provides researchers, scientists, and drug development professionals with troubleshooting and frequently asked questions regarding the enhancement of Plumbagin's solubility for in vivo studies.
Frequently Asked Questions (FAQs)
Q1: Why is improving this compound's solubility crucial for in vivo research?
This compound, a promising natural compound with potent anticancer, anti-inflammatory, and other pharmacological activities, suffers from poor water solubility.[1][2] This intrinsic property limits its bioavailability, hinders its translation into clinical applications, and can lead to variability in experimental results.[1][3][4] Enhancing its solubility is a critical step to ensure adequate absorption, effective systemic circulation, and optimal therapeutic efficacy in animal models.[1][5]
Q2: What are the primary strategies to enhance this compound's solubility for in vivo administration?
The main approaches focus on advanced formulation techniques to overcome this compound's lipophilicity. These include:
-
Nanoformulations: Encapsulating this compound within nanoparticles (e.g., nanoemulsions, liposomes, polymeric nanoparticles, micelles) can significantly improve its aqueous dispersibility and stability.[2][6]
-
Complexation: Forming inclusion complexes with molecules like cyclodextrins can mask the hydrophobic nature of this compound, thereby increasing its water solubility.[7][8]
-
Hydrotropic Solubilization: Using agents like caffeine can dramatically increase the aqueous solubility of poorly water-soluble drugs like this compound.[9][10]
-
Co-Solvent Systems: For direct injection, specific mixtures of solvents can be used to dissolve this compound, although care must be taken regarding potential toxicity.[11]
Q3: Can I dissolve this compound in a simple solvent for intraperitoneal injection?
Yes, a common method for animal studies involves a co-solvent system. One published protocol uses a vehicle of DMSO (2%), ethanol (5%), and Tween-80 (5%) in physiological saline (88%) for intraperitoneal injection in mice.[11] However, researchers must conduct preliminary toxicity studies for any new solvent system to rule out vehicle-induced effects.
Q4: Which nanoformulation offers the best improvement in bioavailability?
Long-circulating liposomes, often "pegylated" (coated with polyethylene glycol), have shown significant success. Studies have demonstrated that pegylated liposomal formulations of this compound can increase its elimination half-life from approximately 36 minutes (free this compound) to over 1300 minutes, indicating substantially prolonged circulation time and bioavailability.[12][13][14]
Q5: Are there any non-lipid-based methods to improve oral bioavailability?
Yes, forming inclusion complexes with cyclodextrins is a widely used method. Beta-cyclodextrin (βCD) and its derivatives like hydroxypropyl-β-cyclodextrin (HPBCD) can encapsulate the this compound molecule, enhancing its aqueous solubility and stability.[7][15][16] Another technique is hydrotropic solubilization. Using caffeine as a hydrotropic agent has been reported to increase the solubility of this compound by 97-fold, allowing for the development of a stable oral syrup formulation.[9][10]
Troubleshooting Guide
Issue: this compound precipitates out of my vehicle during preparation or upon administration.
-
Possible Cause: The concentration of this compound exceeds its solubility limit in the chosen solvent system. The vehicle may not be robust enough for the required dose.
-
Solution:
-
Re-evaluate the Vehicle: For simple co-solvent systems, ensure the proportions are optimized. For example, oleic acid has been identified as a good solubilizer, capable of dissolving up to 51.8 mg/mL of this compound.[1]
-
Switch to a Formulation Strategy: If a simple solvent is insufficient, transition to a nanoformulation or complexation approach. Nanoemulsions, liposomes, or cyclodextrin complexes are designed to handle poorly soluble compounds.[1][7]
-
Sonication: For nanoparticle suspensions, gentle sonication immediately before administration can help re-disperse any small aggregates.
-
Issue: High variability in therapeutic outcomes between animals in the same treatment group.
-
Possible Cause: Inconsistent bioavailability due to poor solubility and absorption. The administered this compound may be precipitating at the injection site or failing to be absorbed uniformly.
-
Solution:
-
Improve the Formulation: This is a strong indicator that the current delivery method is inadequate. Employing a nanoformulation like pegylated liposomes or polymeric micelles can provide a more consistent and sustained release, reducing inter-individual variability.[2][12][17]
-
Confirm Formulation Stability: Characterize your formulation before each experiment. Use techniques like Dynamic Light Scattering (DLS) to ensure particle size and polydispersity are consistent, as changes can affect bioavailability.[1]
-
Issue: Observed toxicity or adverse effects in animals that may not be related to this compound's pharmacology.
-
Possible Cause: The vehicle or excipients used in the formulation may be causing toxicity. High concentrations of DMSO, ethanol, or certain surfactants can have their own biological effects.
-
Solution:
-
Run a Vehicle Control Group: Always include a group of animals that receives the formulation vehicle without this compound. This is essential to differentiate between vehicle-induced toxicity and drug-specific effects.
-
Choose Biocompatible Excipients: Select formulation components that are generally recognized as safe (GRAS). For example, oleic acid and polysorbate 80 used in nanoemulsions are FDA-approved excipients.[1] Liposomes are often made from naturally occurring phospholipids.
-
Data Summary Tables
Table 1: Comparison of this compound Solubility Enhancement Techniques
| Technique | Formulation Details | Solubility/Bioavailability Improvement | Reference(s) |
| Hydrotropic Solubilization | 2% w/v Caffeine Solution | 97-fold increase in aqueous solubility. | [9][10] |
| Nanoemulsion | Oleic acid as oil phase, Polysorbate 80 as surfactant | Oleic acid solubilizes 51.8 mg/mL of this compound. Formulation enhances antiproliferative effects compared to free drug. | [1] |
| Pegylated Liposomes | Thin-film hydration method (Drug:Lipid molar ratio 1:20) | Elimination half-life increased from ~36 min (free) to ~1306 min (pegylated). | [12][13][14] |
| Polymeric Micelles | PCL-PEG-PCL copolymer | 8-fold increase in in vivo anti-plasmodial activity compared to free this compound. | [17][18] |
| Cyclodextrin Complex | β-Cyclodextrin | Forms a 1:1 host-guest complex, enhancing solubility and stability. | [7][8] |
Table 2: Characterization of this compound Nanoformulations
| Formulation Type | Key Components | Particle Size (nm) | Encapsulation Efficiency (%) | Reference(s) |
| Nanoemulsion | Oleic acid, Polysorbate 80 | ~135 | High drug-loading capacity | [1][19] |
| Pegylated Liposomes | Phospholipids, Cholesterol, DSPE-PEG | ~124 | ~53 | [2] |
| Polymeric Nanoparticles | Poly(ε-caprolactone) | 186 - 300 | 65 - 74 | [20][21] |
| Polymeric Micelles | PCL-PEG-PCL | < 80 | ~81 | [17] |
| Silver Nanoparticle Complex | Silver Nanoparticles (AgNP) | 32 ± 8 | ~50 | [2][22] |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Nanoemulsion
This protocol is based on the high-pressure homogenization method.[1][19]
-
Oil Phase Preparation: Dissolve this compound in oleic acid to its saturation point (approx. 51.8 mg/mL) at 25°C. This solution forms the oil phase.
-
Aqueous Phase Preparation: Prepare an aqueous solution containing a surfactant, such as Polysorbate 80 (Tween 80), at a desired concentration (e.g., 1-3.5% w/w).
-
Pre-emulsification: Add the oil phase to the aqueous phase and mix using a high-speed mechanical stirrer to form a coarse pre-emulsion.
-
Homogenization: Pass the pre-emulsion through a high-pressure homogenizer. The pressure and number of passes should be optimized to achieve the desired particle size (e.g., ~135 nm).
-
Characterization: Analyze the resulting nanoemulsion for particle size and distribution using Dynamic Light Scattering (DLS).
Protocol 2: Preparation of Long-Circulating (Pegylated) Liposomes
This protocol uses the thin-film hydration method.[12][13][14]
-
Lipid Film Formation: Dissolve phospholipids (e.g., soy phosphatidylcholine), cholesterol, and a pegylated lipid (e.g., DSPE-PEG) along with this compound in an organic solvent like chloroform or a chloroform-methanol mixture in a round-bottom flask. A typical molar ratio of drug to total lipid is 1:20.
-
Solvent Evaporation: Evaporate the organic solvent using a rotary evaporator under vacuum. This will form a thin, dry lipid film on the inner wall of the flask.
-
Hydration: Hydrate the lipid film by adding an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) and rotating the flask at a temperature above the lipid phase transition temperature. This causes the lipids to self-assemble into multilamellar vesicles (MLVs).
-
Size Reduction (Sonication): To obtain smaller, unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator or bath sonicator until the suspension becomes clear.
-
Purification: Remove any unencapsulated (free) this compound by methods such as dialysis or size exclusion chromatography.
-
Characterization: Determine the particle size, zeta potential, and encapsulation efficiency of the final liposomal formulation.
Visualizations
Experimental Workflow and Signaling Pathways
Caption: Workflow for enhancing this compound's in vivo solubility.
Caption: Key signaling pathways targeted by this compound in cancer cells.[6][23]
References
- 1. This compound-Loaded Nanoemulsion Drug Delivery Formulation and Evaluation of Antiproliferative Effect on Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Different Derivatives of this compound Analogue: Bioavailability and Their Toxicity Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benthamdirect.com [benthamdirect.com]
- 5. scienceopen.com [scienceopen.com]
- 6. Emerging role of this compound: Cytotoxic potential and pharmaceutical relevance towards cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. media.neliti.com [media.neliti.com]
- 10. researchgate.net [researchgate.net]
- 11. This compound can potently enhance the activity of xanthine oxidase: in vitro, in vivo and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. Formulation of this compound loaded long circulating pegylated liposomes: in vivo evaluation in C57BL/6J mice bearing B16F1 melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. mdpi.com [mdpi.com]
- 16. Molecular Dynamic Simulation Analysis on the Inclusion Complexation of this compound with β-Cyclodextrin Derivatives in Aqueous Solution [mdpi.com]
- 17. Nanoincorporation of this compound in Micelles Increase Its in Vivo Anti-Plasmodial Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Design and development of this compound loaded poly (ε -caprolactone) nanoparticles for improved cytotoxicity [nanomedicine-rj.com]
- 21. researchgate.net [researchgate.net]
- 22. This compound-silver nanoparticle formulations enhance the cellular uptake of this compound and its antiproliferative activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Anticancer Effects and Mechanisms of Action of this compound: Review of Research Advances - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Plumbagin Dosage for Cell Culture Experiments: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the dosage of Plumbagin for cell culture experiments. This compound, a naturally occurring naphthoquinone from the roots of Plumbago zeylanica, has demonstrated significant anti-cancer properties by inducing apoptosis, cell cycle arrest, and autophagy in various cancer cell lines.[1][2] This guide offers troubleshooting advice and frequently asked questions to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
1. What is the recommended starting concentration range for this compound in cell culture experiments?
The effective concentration of this compound can vary significantly depending on the cell line. Based on published data, a starting range of 1 µM to 20 µM is recommended for initial screening.[3][4] For most cancer cell lines, cytotoxic effects are observed within the low micromolar range.[5][6]
2. How should I prepare a stock solution of this compound?
This compound is soluble in organic solvents like DMSO, methanol, and ethanol.[7] A common practice is to prepare a high-concentration stock solution (e.g., 10 mM to 200 mM) in DMSO and store it at -20°C in a dark-colored bottle.[4][8] The stock solution should be diluted with cell culture medium to the desired final concentration immediately before use.[8]
3. What are the common mechanisms of action of this compound in cancer cells?
This compound exerts its anticancer effects through multiple mechanisms, including:
-
Induction of Apoptosis: It can trigger programmed cell death through both intrinsic (mitochondrial-mediated) and extrinsic pathways.[9][10]
-
Cell Cycle Arrest: this compound can cause cell cycle arrest at different phases, most commonly the G1 and G2/M phases, by modulating the expression of cyclins and cyclin-dependent kinases.[3][5][11]
-
Generation of Reactive Oxygen Species (ROS): It is a potent inducer of ROS, which leads to oxidative stress and subsequent DNA damage in cancer cells.[1][3]
-
Inhibition of Signaling Pathways: this compound has been shown to inhibit key signaling pathways involved in cancer cell proliferation, survival, and metastasis, such as NF-κB, STAT3, and PI3K/Akt/mTOR.[2][12][13]
4. How long should I incubate my cells with this compound?
Incubation times can range from 12 to 72 hours, depending on the cell line and the specific assay being performed.[10][14] For cell viability assays, a 24 to 48-hour incubation is common.[3] It is advisable to perform a time-course experiment to determine the optimal incubation period for your specific experimental setup.
Troubleshooting Guide
Issue: High variability in experimental results.
-
Possible Cause: Inconsistent this compound concentration.
-
Solution: Ensure the stock solution is thoroughly mixed before each use. Prepare fresh dilutions from the stock for each experiment to avoid degradation.
-
-
Possible Cause: Cell seeding density.
-
Solution: Maintain a consistent cell seeding density across all wells and experiments. Uneven cell distribution can lead to variable drug effects.
-
-
Possible Cause: Edge effects in multi-well plates.
-
Solution: Avoid using the outer wells of the plate for treatment groups, as they are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile PBS or media.
-
Issue: No significant effect of this compound observed.
-
Possible Cause: Insufficient concentration or incubation time.
-
Solution: Increase the concentration of this compound and/or extend the incubation period. Refer to the provided table of IC50 values for guidance on effective concentrations for different cell lines.
-
-
Possible Cause: Cell line resistance.
-
Solution: Some cell lines may be inherently resistant to this compound. Consider using a different cell line or investigating the potential mechanisms of resistance.
-
-
Possible Cause: Degraded this compound stock.
-
Solution: Prepare a fresh stock solution of this compound. Protect the stock solution from light and repeated freeze-thaw cycles.
-
Issue: Excessive cell death observed even at low concentrations.
-
Possible Cause: High sensitivity of the cell line.
-
Solution: Perform a dose-response experiment with a wider range of lower concentrations to determine the optimal non-toxic and effective doses.
-
-
Possible Cause: Solvent toxicity.
-
Solution: Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is non-toxic to the cells (typically <0.5%). Run a solvent control to assess its effect on cell viability.
-
Data Presentation: this compound IC50 Values in Various Cancer Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in different cancer cell lines, providing a reference for dosage selection.
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (hours) | Reference |
| A549 | Non-small cell lung cancer | 10.3 | 12 | [10][15] |
| H292 | Non-small cell lung cancer | 7.3 | 12 | [10][15] |
| H460 | Non-small cell lung cancer | 6.1 | 12 | [10][15] |
| SGC-7901 | Gastric cancer | 19.12 | 24 | [4][16] |
| MKN-28 | Gastric cancer | 13.64 | 24 | [4][16] |
| AGS | Gastric cancer | 10.12 | 24 | [4][16] |
| MDA-MB-231SA | Breast cancer | 14.7 | Not Specified | [8] |
| A375 | Melanoma | 2.790 | Not Specified | [17] |
| SK-MEL-28 | Melanoma | 3.872 | Not Specified | [17] |
| Huh-7 | Hepatocellular carcinoma | 11.49 | 12 | [18] |
| Hep-G2 | Hepatocellular carcinoma | 16.42 | 12 | [18] |
| SiHa | Cervical carcinoma | 1-4 (effective range) | 24 and 48 | [3] |
| HeLa | Cervical carcinoma | 1-4 (effective range) | 24 and 48 | [3] |
| HCT116 | Colon cancer | 5-10 (effective range) | 24 | [5] |
| Y79 | Retinoblastoma | 2.5 (effective dose) | 24 | [9] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a standard method to assess the cytotoxic effects of this compound.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: The following day, treat the cells with various concentrations of this compound (e.g., 0.1, 1, 5, 10, 20 µM). Include a vehicle control (DMSO) and an untreated control.
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of this compound for the determined incubation time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.[10]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in different phases of the cell cycle.
-
Cell Seeding and Treatment: Seed cells and treat with this compound as described for the apoptosis assay.
-
Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing PI and RNase A. Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.[19]
Visualizations
Caption: Experimental workflow for optimizing this compound dosage.
Caption: Simplified signaling pathways affected by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Anticancer Effects and Mechanisms of Action of this compound: Review of Research Advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound induces ROS-mediated apoptosis and cell cycle arrest and inhibits EMT in human cervical carcinoma cells - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. This compound inhibits cell growth and potentiates apoptosis in human gastric cancer cells in vitro through the NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound reduces human colon cancer cell survival by inducing cell cycle arrest and mitochondria-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In-vitro Studies of Extracts of Plumbago Zeylanica in Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. This compound attenuates cancer cell growth and osteoclast formation in the bone microenvironment of mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound Induces Cytotoxicity via Loss of Mitochondrial Membrane Potential and Caspase Activation in Metastatic Retinoblastoma | Anticancer Research [ar.iiarjournals.org]
- 10. This compound from Plumbago Zeylanica L induces apoptosis in human non-small cell lung cancer cell lines through NF- κB inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. mdpi.com [mdpi.com]
- 13. This compound: A Potential Anti-cancer Compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. This compound from Plumbago Zeylanica L Induces Apoptosis in Human Non-small Cell Lung Cancer Cell Lines through NFkB Inactivation [journal.waocp.org]
- 16. This compound inhibits cell growth and potentiates apoptosis in human gastric cancer cells in vitro through the NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. mdpi.com [mdpi.com]
- 19. This compound shows anti-cancer activity in human breast cancer cells by the upregulation of p53 and p21 and suppression of G1 cell cycle regulators - PubMed [pubmed.ncbi.nlm.nih.gov]
The stability and degradation profile of Plumbagin under laboratory conditions
This technical support center provides guidance and answers frequently asked questions regarding the stability and degradation profile of Plumbagin under typical laboratory conditions. It is intended for researchers, scientists, and drug development professionals working with this natural compound.
Frequently Asked Questions (FAQs)
General Stability and Storage
Q: What are the recommended storage conditions for solid this compound?
A: Solid, crystalline this compound is generally stable when stored in a well-sealed container, protected from light, at -20°C. Under these conditions, it can be stable for at least four years.
Q: How stable is this compound in solution?
A: The stability of this compound in solution is highly dependent on the solvent, pH, temperature, and exposure to light. Stock solutions are typically prepared fresh in a suitable organic solvent and stored at low temperatures. It is advisable to purge the solvent with an inert gas before dissolving this compound to minimize oxidation.
Q: In which solvents is this compound soluble and what are the approximate solubilities?
A: this compound is poorly soluble in water but soluble in several organic solvents. The approximate solubilities are as follows:
| Solvent | Approximate Solubility |
| DMSO | ~10 mg/mL |
| Ethanol | ~5 mg/mL |
| Methanol | ~5 mg/mL |
| Chloroform | Soluble |
| Acetone | Soluble |
| Hexane | Soluble |
Note: These values are approximate and may vary depending on the specific experimental conditions.
Degradation Profile
Q: What are the main factors that cause this compound to degrade?
A: this compound is susceptible to degradation under several conditions, primarily:
-
pH: It is sensitive to alkaline conditions.
-
Heat: Prolonged exposure to high temperatures can lead to degradation.
-
Light: As a naphthoquinone, this compound may be photolabile.
-
Oxidizing agents: It can be degraded by oxidative stress.
Q: How does pH affect the stability and appearance of this compound solutions?
A: this compound's phenolic hydroxyl group makes it pH-sensitive. In acidic to neutral solutions, it typically appears yellow. Under alkaline conditions (pH 8.02–10.07), the solution color changes to pink or reddish-purple due to the ionization of the phenolic group, and it is more prone to degradation.[1][2]
Q: Is this compound susceptible to photodegradation?
A: Yes, compounds with a naphthoquinone structure are often sensitive to light. It is recommended to protect this compound solutions from light by using amber vials or covering the containers with aluminum foil during experiments and storage. Photostability studies are a standard part of forced degradation testing as per ICH guidelines.[3][4][5]
Troubleshooting Guide
Q: My this compound solution changed color from yellow to pink/purple. What does this mean?
A: A color change to pink or purple indicates an increase in the pH of your solution, making it alkaline. This can happen due to the experimental conditions or the type of container used. This color change is a visual indicator that the compound may be in a less stable state. It is crucial to control the pH of your experimental medium to ensure the integrity of this compound.[1][2]
Q: I am seeing extra peaks in my HPLC chromatogram after storing my this compound stock solution for a few days. What could be the cause?
A: The appearance of additional peaks likely indicates the degradation of this compound. This could be due to several factors, including:
-
Solvent purity: Impurities in the solvent could be reacting with this compound.
-
Storage temperature: Storing at room temperature or even 4°C for extended periods may not be sufficient to prevent degradation. Aliquot and store at -20°C or below for longer-term storage.
-
Exposure to light or air: Ensure solutions are protected from light and containers are tightly sealed to minimize oxidation.
Q: The biological activity of my this compound seems to be lower than expected. Could this be related to stability issues?
A: Yes, degradation of this compound will lead to a decrease in its effective concentration and potentially generate degradation products with lower or no biological activity. It is essential to use freshly prepared solutions or to have validated the stability of your stock solutions under your specific storage conditions.
Experimental Protocols
Forced Degradation Studies (Illustrative Protocol)
Forced degradation studies are essential for developing and validating stability-indicating analytical methods. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API). The following are general protocols that can be adapted for this compound.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis:
-
To 1 mL of this compound stock solution, add 1 mL of 0.1 M HCl.
-
Keep the mixture at 60°C for 24 hours.
-
Cool the solution to room temperature and neutralize with an appropriate volume of 0.1 M NaOH.
-
Dilute with the mobile phase to a final concentration of 100 µg/mL for HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of this compound stock solution, add 1 mL of 0.1 M NaOH.
-
Keep the mixture at room temperature for 4 hours.
-
Neutralize with an appropriate volume of 0.1 M HCl.
-
Dilute with the mobile phase to a final concentration of 100 µg/mL for HPLC analysis.
-
-
Oxidative Degradation:
-
To 1 mL of this compound stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Keep the mixture at room temperature for 24 hours, protected from light.
-
Dilute with the mobile phase to a final concentration of 100 µg/mL for HPLC analysis.
-
-
Thermal Degradation:
-
Place solid this compound powder in a hot air oven at 80°C for 48 hours.
-
Alternatively, reflux a this compound solution (1 mg/mL in methanol) at 60°C for 8 hours.
-
After exposure, prepare a 100 µg/mL solution in the mobile phase for HPLC analysis.
-
-
Photodegradation:
-
Expose a this compound solution (100 µg/mL in mobile phase) to direct sunlight for 8 hours or in a photostability chamber with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[3][4][5]
-
Analyze the solution by HPLC. A control sample should be kept in the dark under the same conditions.
-
Stability-Indicating HPLC Method
This method can be used to separate this compound from its potential degradation products.
| Parameter | Specification |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Methanol:Water (65:35, v/v) or Acetonitrile:Water (50:50, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 265 nm |
| Injection Volume | 20 µL |
| Column Temperature | Ambient (or controlled at 25°C) |
| Retention Time (Approx.) | 7.5 ± 0.2 min |
Note: This is a general method and may require optimization for specific applications and equipment.
Data Presentation
Illustrative Degradation Profile of this compound
The following table provides an illustrative summary of this compound's stability under forced degradation conditions. The percentage of degradation is hypothetical due to the lack of specific published quantitative data and will vary based on the exact experimental conditions.
| Stress Condition | Reagent/Condition Details | Duration | Temperature | % Degradation (Illustrative) | No. of Degradation Products (Illustrative) |
| Acid Hydrolysis | 0.1 M HCl | 24 hrs | 60°C | ~10% | 1-2 |
| Base Hydrolysis | 0.1 M NaOH | 4 hrs | RT | ~15% | 2-3 |
| Oxidative Degradation | 3% H₂O₂ | 24 hrs | RT | ~12% | 2 |
| Thermal Degradation | Solid, 80°C | 48 hrs | 80°C | ~8% | 1 |
| Photodegradation | Sunlight Exposure (in solution) | 8 hrs | RT | ~18% | 2-3 |
Visualizations
Experimental Workflow for Forced Degradation Studies
Caption: Workflow for a typical forced degradation study of this compound.
Signaling Pathways Modulated by this compound
This compound has been reported to modulate several signaling pathways involved in cancer cell proliferation and survival. The NF-κB pathway is a key target.
Caption: Inhibition of the NF-κB signaling pathway by this compound.
References
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rjptonline.org [rjptonline.org]
- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 4. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 5. Development and Validation of HPLC Method for Quantification of this compound in Plumbago Zeylanica L. Roots - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategies to overcome the toxicity of Plumbagin in non-cancerous cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with plumbagin-induced toxicity in non-cancerous cells during pre-clinical research.
Frequently Asked Questions (FAQs)
Q1: We are observing significant cytotoxicity in our non-cancerous control cell line when treated with this compound. What is the primary mechanism of this toxicity?
A1: The primary mechanism of this compound-induced toxicity in non-cancerous cells is the induction of oxidative stress.[1][2][3] this compound, a naphthoquinone, readily participates in redox cycling, leading to the generation of reactive oxygen species (ROS) such as superoxide anions and hydrogen peroxide.[3][4] This surge in ROS can overwhelm the cell's endogenous antioxidant defenses, leading to damage of cellular macromolecules, including lipids, proteins, and DNA.[3] Furthermore, this compound has been shown to deplete intracellular glutathione (GSH), a critical component of the cellular antioxidant system, thereby exacerbating oxidative stress.[4][5]
Q2: How can we mitigate this compound-induced cytotoxicity in our normal cell lines without compromising its anti-cancer effects on tumor cells?
A2: Several strategies can be employed to reduce the off-target toxicity of this compound:
-
Co-administration with Antioxidants: The use of antioxidants, particularly thiol-based antioxidants like N-acetylcysteine (NAC), has been shown to effectively counteract this compound's toxicity.[5][6] NAC serves as a precursor for GSH synthesis, thus replenishing the depleted intracellular antioxidant pool and neutralizing ROS.[6]
-
Novel Drug Delivery Systems: Encapsulating this compound into nanoparticle-based delivery systems can significantly reduce its systemic toxicity.[5][7] Formulations such as liposomes, niosomes, and polymeric nanoparticles (e.g., PLGA) can improve the bioavailability and stability of this compound, and potentially offer targeted delivery to tumor sites.[5][7]
-
Chemical Modification: Synthesis of this compound derivatives is another promising approach.[8] Modifications at the 5'-hydroxyl group have been reported to reduce toxicity towards normal cells while maintaining or even enhancing anticancer activity.[9]
Q3: What are the typical IC50 values for this compound in non-cancerous cell lines? We need a baseline for our experiments.
A3: The IC50 values for this compound can vary significantly depending on the specific non-cancerous cell line and the duration of exposure. Generally, this compound exhibits a degree of selective cytotoxicity towards cancer cells over non-cancerous cells.[6][10][11] For instance, some studies have shown that this compound has minimal effect on the viability of normal lung epithelial cells (BEAS-2B) at concentrations that are cytotoxic to lung cancer cells.[12] Similarly, it has been reported to be less toxic to normal bone cells (hFOB1.19) compared to osteosarcoma cells.[11] However, it is crucial to determine the IC50 value empirically for your specific non-cancerous cell line in your experimental setup.
Troubleshooting Guides
Problem 1: High variability in cytotoxicity results with this compound in our non-cancerous cell line.
-
Possible Cause 1: this compound Instability: this compound is known for its poor water solubility and potential instability in aqueous solutions.[7]
-
Solution: Prepare fresh stock solutions of this compound in a suitable solvent like DMSO for each experiment. Minimize the time the this compound-containing media is on the cells. Consider using a formulation, such as encapsulation in nanoparticles, to improve stability.[7]
-
-
Possible Cause 2: Inconsistent Cell Health: Variations in the health and metabolic state of your control cells can influence their susceptibility to this compound.
-
Solution: Ensure consistent cell culture practices, including cell passage number, seeding density, and media conditions. Regularly check for mycoplasma contamination.
-
-
Possible Cause 3: Oxidative Stress Fluctuation: The cellular response to oxidative stress can be dynamic.
-
Solution: Standardize all experimental parameters that could influence oxidative stress, such as incubation times and exposure to light.
-
Problem 2: Our chosen antioxidant is not effectively reducing this compound's toxicity.
-
Possible Cause 1: Type of Antioxidant: The effectiveness of an antioxidant can depend on its mechanism of action. Thiol-based antioxidants appear to be particularly effective against this compound's toxicity.[4]
-
Solution: If you are using a non-thiol antioxidant, consider switching to a thiol-based one like N-acetylcysteine (NAC).[4]
-
-
Possible Cause 2: Insufficient Antioxidant Concentration or Pre-incubation Time: The antioxidant may not be present at a high enough concentration or for a sufficient duration to counteract the effects of this compound.
-
Solution: Perform a dose-response experiment to determine the optimal concentration of the antioxidant. Also, consider pre-incubating the cells with the antioxidant for a period before adding this compound to allow for cellular uptake and enhancement of antioxidant defenses.
-
Quantitative Data Summary
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (hours) | Reference |
| A549 | Non-small cell lung cancer | 10.3 | 12 | [13] |
| H292 | Non-small cell lung cancer | 7.3 | 12 | [13] |
| H460 | Non-small cell lung cancer | 6.1 | 12 | [13] |
| MCF-7 | Breast Cancer | 8.2 | Not Specified | [6] |
| HeLa | Cervical Carcinoma | 7 | Not Specified | [6] |
| B16F10 | Murine Melanoma | 6.2 | Not Specified | [6] |
| MG63 | Osteosarcoma | 0.59 | 48 | [11] |
| HOS | Osteosarcoma | 0.78 | 48 | [11] |
| U2OS | Osteosarcoma | 1.24 | 48 | [11] |
| MDA-MB-231SArfp | Breast Cancer | 14.7 | 24 | [10] |
| Huh-7 | Hepatocellular Carcinoma | 11.49 | 12 | [3] |
| Hep-G2 | Hepatocellular Carcinoma | 16.42 | 12 | [3] |
Table 2: Effect of this compound on the Viability of Cancer vs. Non-Cancerous Cells
| Cell Line | Cell Type | This compound Concentration (µM) | % Viability | Exposure Time (hours) | Reference |
| H460 | Lung Cancer | 3 | 56.97 | 24 | [12] |
| H460 | Lung Cancer | 6 | 37.51 | 24 | [12] |
| H460 | Lung Cancer | 9 | 3.73 | 24 | [12] |
| A549 | Lung Cancer | 9 | 55.17 | 24 | [12] |
| A549 | Lung Cancer | 12 | 33.1 | 24 | [12] |
| A549 | Lung Cancer | 15 | 17.6 | 24 | [12] |
| BEAS-2B | Normal Lung Epithelial | up to 6 | No significant alteration | 24 | [12] |
| MG63, U2OS, HOS | Osteosarcoma | Various | Reduced | 24 or 48 | [11] |
| hFOB1.19 | Normal Bone | Various | Not reduced | 24 or 48 | [11] |
Experimental Protocols
1. Cell Viability Assessment using MTT Assay
-
Objective: To determine the cytotoxic effect of this compound on non-cancerous cells.
-
Materials:
-
Non-cancerous cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well microplate
-
Multichannel pipette
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of this compound in complete medium from the stock solution.
-
After 24 hours, remove the medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability as: (Absorbance of treated cells / Absorbance of control cells) x 100.
-
2. Measurement of Intracellular ROS using DCFDA
-
Objective: To quantify the generation of reactive oxygen species in response to this compound treatment.
-
Materials:
-
Non-cancerous cell line
-
Complete cell culture medium
-
This compound
-
2',7'–dichlorofluorescin diacetate (DCFDA) stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
6-well plate or fluorescence microplate reader compatible plate
-
Fluorescence microscope or microplate reader
-
-
Procedure:
-
Seed cells in a suitable plate and allow them to adhere overnight.
-
Treat the cells with different concentrations of this compound for the desired time.
-
After treatment, wash the cells twice with warm PBS.
-
Incubate the cells with 5-10 µM DCFDA in serum-free medium for 30 minutes at 37°C in the dark.
-
Wash the cells twice with PBS to remove excess DCFDA.
-
Measure the fluorescence intensity using a fluorescence microscope or a microplate reader with excitation at ~485 nm and emission at ~535 nm.
-
The increase in fluorescence intensity corresponds to the level of intracellular ROS.
-
Signaling Pathways and Workflows
Caption: this compound-induced toxicity pathway and mitigation strategies.
Caption: Workflow for assessing this compound cytotoxicity using MTT assay.
References
- 1. karger.com [karger.com]
- 2. This compound-induced oxidative stress leads to inhibition of Na+/K+-ATPase (NKA) in canine cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Exhibits Genotoxicity and Induces G2/M Cell Cycle Arrest via ROS-Mediated Oxidative Stress and Activation of ATM-p53 Signaling Pathway in Hepatocellular Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Inhibits Proliferative and Inflammatory Responses of T Cells Independent of ROS Generation But by Modulating Intracellular Thiols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Different Derivatives of this compound Analogue: Bioavailability and Their Toxicity Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. tandfonline.com [tandfonline.com]
- 8. Cytotoxicity and Apoptosis Induced by a this compound Derivative in Estrogen Positive MCF-7 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound attenuates cancer cell growth and osteoclast formation in the bone microenvironment of mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. This compound from Plumbago Zeylanica L induces apoptosis in human non-small cell lung cancer cell lines through NF- κB inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
The appropriate experimental controls for studying Plumbagin's effects
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on designing and troubleshooting experiments involving Plumbagin.
Frequently Asked Questions (FAQs)
Q1: What are the primary molecular mechanisms of this compound?
A1: this compound, a naturally occurring naphthoquinone, exerts its biological effects through a variety of mechanisms. It is known to be a potent inducer of reactive oxygen species (ROS), which can lead to oxidative DNA damage and cell death.[1][2] Key signaling pathways modulated by this compound include NF-κβ, STAT3, and AKT.[1][2][3] It has also been shown to target apoptosis, autophagy, and cell cycle arrest.[1][3] Furthermore, this compound can act as a proteasome inhibitor.[1][2]
Q2: What are the essential negative controls to include in an in vitro experiment with this compound?
A2: Appropriate negative controls are crucial for interpreting the effects of this compound accurately.
-
Vehicle Control: Since this compound is often dissolved in a solvent like DMSO, a vehicle control group treated with the same concentration of the solvent is essential to distinguish the effects of this compound from those of the solvent.
-
Untreated Control: This group of cells is not exposed to either this compound or the vehicle and serves as a baseline for cell viability, proliferation, and other measured parameters.
-
Cell Line-Specific Considerations: Depending on the research question and the cell line used, you might consider a negative control cell line that is known to be resistant to this compound or does not express a target of interest.
Q3: How can I control for off-target effects of this compound?
A3: this compound is known to have pleiotropic effects, meaning it can interact with multiple molecular targets.[4] To control for off-target effects:
-
Rescue experiments: If you hypothesize that this compound acts on a specific target, attempt to "rescue" the phenotype by overexpressing the target protein or using a downstream activator.
-
Use a structurally related but inactive analog: If available, a derivative of this compound that is known to be inactive against your primary target can serve as an excellent negative control.
-
Knockdown or knockout of the proposed target: The most definitive way to confirm on-target activity is to show that this compound has no effect in cells where the proposed target has been genetically removed.
Q4: What are typical working concentrations for this compound in cell culture?
A4: The effective concentration of this compound can vary significantly depending on the cell line and the duration of treatment. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup. However, based on published literature, typical concentrations range from the low micromolar to nanomolar range.
Troubleshooting Guides
Problem 1: High variability in cell viability assays.
-
Possible Cause: Inconsistent this compound concentration or solvent effects.
-
Solution: Ensure this compound is fully dissolved in the vehicle (e.g., DMSO) before diluting in culture medium. Prepare fresh dilutions for each experiment. Always include a vehicle control with the same final concentration of the solvent as the this compound-treated groups.
-
-
Possible Cause: Cell density variation.
-
Solution: Ensure uniform cell seeding density across all wells. Variations in cell number at the start of the experiment can lead to significant differences in the final readout.
-
-
Possible Cause: Edge effects in multi-well plates.
-
Solution: Avoid using the outer wells of multi-well plates for experimental conditions, as they are more prone to evaporation and temperature fluctuations. Fill these wells with sterile PBS or media.
-
Problem 2: No significant effect of this compound is observed.
-
Possible Cause: this compound degradation.
-
Solution: this compound is sensitive to light and can degrade over time. Store stock solutions protected from light at -20°C or below. Prepare fresh working solutions for each experiment.
-
-
Possible Cause: Incorrect concentration range.
-
Solution: The effective concentration of this compound is highly cell-type dependent. Perform a broad dose-response experiment (e.g., from nanomolar to high micromolar) to identify the active range for your specific cell line.
-
-
Possible Cause: Cell line resistance.
-
Solution: Some cell lines may be inherently resistant to this compound. If possible, try a different cell line that has been reported to be sensitive to this compound to validate your experimental setup and this compound stock.
-
Problem 3: Inconsistent results in signaling pathway analysis (e.g., Western blotting).
-
Possible Cause: Timing of sample collection.
-
Solution: The activation or inhibition of signaling pathways can be transient. Perform a time-course experiment to determine the optimal time point to observe changes in your protein of interest after this compound treatment.
-
-
Possible Cause: Off-target effects influencing the pathway of interest.
-
Solution: As mentioned in the FAQs, this compound has multiple targets. To confirm that the observed signaling changes are due to the intended mechanism, consider using specific inhibitors for upstream or downstream components of the pathway as controls.
-
Data Presentation
Table 1: In Vitro IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Assay Duration (h) | Reference |
| BEL-7404 | Hepatocellular Carcinoma | 2.457 | 24 | [5] |
| SMMC-7721 | Hepatocellular Carcinoma | 2.43 | 24 | [5] |
| MG-63 | Osteosarcoma | 15.9 (µg/mL) | 72 | [6] |
| 3D7 P. falciparum | Malaria (chloroquine-sensitive) | 0.58 | - | [7][8] |
| K1 P. falciparum | Malaria (chloroquine-resistant) | 0.37 | - | [7][8] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Disease | Dosage | Route of Administration | Key Findings | Reference |
| Mice | Plasmodium berghei infection | 25 mg/kg/day for 4 days | Oral | Weak antimalarial activity | [7][8] |
| Mice | Experimental Ulcerative Colitis | 8-10 mg/kg | - | Significant suppression of disease symptoms | [9] |
| Mice | Pancreatic Cancer Xenograft | - | - | Significant inhibition of tumor growth | [10] |
| Mice | Schistosomiasis (S. mansoni) | 8, 16, 32 mg/kg | - | Reduction in worm and egg load | [11] |
Experimental Protocols
Protocol 1: Determination of Cell Viability using MTT Assay
This protocol is adapted from methodologies described for osteosarcoma and hepatocellular carcinoma cells.[6][12]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 8x10³ cells per well. Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
This compound Treatment: Prepare serial dilutions of this compound in culture medium from a concentrated stock solution (typically dissolved in DMSO). Remove the old medium from the wells and add 100 µL of the this compound-containing medium or vehicle control medium.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Western Blot Analysis of Signaling Proteins
This protocol is a general guide based on the analysis of signaling pathways affected by this compound.[12]
-
Cell Lysis: After treating cells with this compound for the desired time, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody specific to your target protein (e.g., p-AKT, NF-κB, STAT3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control like β-actin or GAPDH.
Visualizations
Caption: Key signaling pathways modulated by this compound.
Caption: Logical workflow for in vitro this compound experiments.
References
- 1. [PDF] Anticancer Effects and Mechanisms of Action of this compound: Review of Research Advances | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Anticancer Effects and Mechanisms of Action of this compound: Review of Research Advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Computational and In Vitro Analysis of this compound’s Molecular Mechanism for the Treatment of Hepatocellular Carcinoma [frontiersin.org]
- 6. This compound shows anticancer activity in human osteosarcoma (MG-63) cells via the inhibition of S-Phase checkpoints and down-regulation of c-myc - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antimalarial activity of this compound in vitro and in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antimalarial activity of this compound in vitro and in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Interventional effects of this compound on experimental ulcerative colitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Targeting Pancreatic Cancer with Novel this compound Derivatives: Design, Synthesis, Molecular Mechanism, In Vitro and In Vivo Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. This compound exhibits an anti-proliferative effect in human osteosarcoma cells by downregulating FHL2 and interfering with Wnt/β-catenin signalling - PMC [pmc.ncbi.nlm.nih.gov]
Refining Plumbagin treatment protocols to minimize off-target effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining Plumbagin treatment protocols to minimize off-target effects.
Troubleshooting Guides
This section addresses specific issues that may arise during experimentation with this compound.
Issue 1: High Cytotoxicity Observed in Normal/Control Cell Lines
This compound's therapeutic effects are primarily driven by the induction of reactive oxygen species (ROS), which can also lead to toxicity in non-cancerous cells. If you observe significant cell death in your normal or control cell lines, consider the following troubleshooting steps:
| Troubleshooting Step | Recommendation | Rationale |
| Optimize this compound Concentration | Perform a dose-response curve with a wide range of this compound concentrations on both your cancer and normal cell lines. Start with low nanomolar concentrations and increase incrementally. | To identify a therapeutic window where this compound exhibits significant cytotoxicity in cancer cells with minimal impact on normal cells. The IC50 values of this compound can vary significantly between cell lines. |
| Reduce Incubation Time | Decrease the duration of this compound exposure. For example, if you are treating for 24 hours, try reducing it to 12, 6, or even shorter time points. | To minimize the cumulative oxidative stress on normal cells while still inducing the desired effect in cancer cells, which may be more susceptible. |
| Co-treatment with an Antioxidant | Consider co-treatment with a ROS scavenger, such as N-acetylcysteine (NAC). Pre-incubating cells with NAC before adding this compound can help mitigate ROS-mediated damage. | NAC can neutralize excessive ROS, potentially reducing off-target cytotoxicity in normal cells. |
| Use a Nanoformulation | If available, consider using a nanoformulation of this compound. | Studies have suggested that nanoformulations can improve the biocompatibility of this compound with normal cells while maintaining its toxicity towards cancer cells. |
Issue 2: Inconsistent or Non-reproducible Experimental Results
Inconsistent results can stem from various factors related to this compound's chemical properties and handling.
| Troubleshooting Step | Recommendation | Rationale |
| Ensure Proper Solubilization | This compound is sparingly soluble in water but soluble in organic solvents like DMSO and ethanol. Prepare a high-concentration stock solution in 100% DMSO and then dilute it to the final working concentration in your cell culture medium. Ensure the final DMSO concentration in the medium is low (typically <0.5%) and consistent across all experiments, including vehicle controls. | Improper solubilization can lead to inaccurate dosing and precipitation of the compound in the culture medium, resulting in variability. |
| Check for Compound Stability | Prepare fresh dilutions of this compound from the stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. | The stability of this compound in aqueous solutions over time can be a factor, and fresh preparations ensure consistent potency. |
| Verify Cell Health and Density | Ensure that cells are healthy, in the logarithmic growth phase, and seeded at a consistent density for all experiments. | Cellular response to treatment can be influenced by the initial health and density of the cell population. |
| Control for Environmental Factors | Maintain consistent incubation conditions (temperature, CO2, humidity) as variations can affect cell growth and drug efficacy. | Environmental fluctuations can introduce variability in experimental outcomes. |
Issue 3: Difficulty in Interpreting Apoptosis Assay Results
This compound can induce both apoptosis and autophagy, which can sometimes lead to complex results in cell death assays.
| Troubleshooting Step | Recommendation | Rationale |
| Use Multiple Apoptosis Markers | In addition to Annexin V/PI staining, consider using assays that measure caspase activation (e.g., Caspase-3/7 activity assay) or DNA fragmentation (e.g., TUNEL assay) to confirm apoptosis. | Relying on a single marker may not provide a complete picture of the cell death mechanism. |
| Investigate Autophagy | If you observe a significant cellular response but low levels of apoptosis, consider investigating autophagy. This can be done by monitoring the expression of autophagy markers like LC3-II by Western blot or immunofluorescence. | This compound has been shown to induce autophagy in several cancer cell lines, and this may be a parallel or even a primary mechanism of cell death. |
| Time-Course Experiment | Perform a time-course experiment to capture the dynamics of apoptosis and autophagy induction. | The peak of apoptosis and autophagy may occur at different time points after this compound treatment. |
Frequently Asked Questions (FAQs)
Q1: What are the primary off-target effects of this compound?
The most significant off-target effect of this compound is its potential cytotoxicity towards normal, non-cancerous cells. This is largely attributed to its mechanism of action, which involves the generation of reactive oxygen species (ROS). While ROS induction is a key driver of its anti-cancer activity, excessive ROS can also damage healthy cells. Additionally, this compound has been shown to interact with multiple signaling pathways, and its effects may not be exclusively limited to its primary anti-cancer targets.
Q2: How can I determine the optimal concentration of this compound for my experiments?
The
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with plumbagin. The information is designed to address common challenges and ensure the consistency and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is soluble in organic solvents such as methanol, ethanol, and Dimethyl Sulfoxide (DMSO).[1] The solubility is approximately 5 mg/mL in methanol and ethanol, and about 10 mg/mL in DMSO.[1] For in vivo studies, a common vehicle is a solution of 10% DMSO in corn oil or a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[2]
Q2: How should this compound be stored to ensure its stability?
A2: this compound should be stored as a crystalline solid at -20°C.[1] Under these conditions, it is stable for at least four years.[1] Stock solutions should be stored at -80°C for up to two years or at -20°C for up to one year.[3] It is recommended to purge the solvent with an inert gas before dissolving this compound to prevent oxidation.[1]
Q3: Why do I observe different IC50 values for this compound across different cancer cell lines?
A3: The half-maximal inhibitory concentration (IC50) of this compound can vary significantly between different cell lines due to inherent biological differences.[4] For instance, the IC50 for A375 melanoma cells is 2.790 µM, while for SK-MEL-28 melanoma cells, it is 3.872 µM.[4] In non-small cell lung cancer cell lines, the IC50 values at 12 hours were 10.3 µmol/L for A549, 7.3 µmol/L for H292, and 6.1 µmol/L for H460 cells.[5][6] This variability is attributed to differences in cellular uptake, metabolic pathways, and the expression levels of molecular targets of this compound in each cell line.[4]
Q4: What are the known signaling pathways affected by this compound?
A4: this compound affects multiple signaling pathways involved in cancer progression. Key pathways include the downregulation of NF-κB, STAT3, and PI3K/Akt/mTOR signaling.[7][8][9][10] It can also induce apoptosis through both p53-dependent and independent pathways and cause cell cycle arrest, primarily at the G2/M phase.[7] Additionally, this compound is known to induce reactive oxygen species (ROS), leading to oxidative stress and DNA damage.[8][9]
Troubleshooting Guide
Inconsistent Cell Viability Assay Results
Problem: High variability in cell viability (e.g., MTT, CCK-8) assay results between experiments.
| Potential Cause | Troubleshooting Step |
| This compound Precipitation | Ensure this compound is fully dissolved in the stock solution. Visually inspect for any precipitate before diluting into culture medium. Consider the final concentration of the solvent (e.g., DMSO) in the culture medium, as high concentrations can be toxic to cells. |
| Cell Seeding Density | Optimize cell seeding density to ensure cells are in the logarithmic growth phase during treatment. Inconsistent cell numbers at the start of the experiment can lead to variable results. |
| Treatment Duration | Standardize the incubation time with this compound. Cell viability can be significantly different at various time points. |
| Assay Interference | This compound, as a colored compound, may interfere with colorimetric assays. Run a control with this compound in cell-free medium to check for any direct reaction with the assay reagent. |
Issues with Western Blotting
Problem: Weak or no signal for the target protein after this compound treatment.
| Potential Cause | Troubleshooting Step |
| Suboptimal Antibody Concentration | Titrate the primary and secondary antibody concentrations to find the optimal dilution for your specific target and experimental conditions. |
| Inefficient Protein Transfer | Verify protein transfer from the gel to the membrane using Ponceau S staining. For smaller proteins (<15 kDa), consider using a membrane with a smaller pore size (e.g., 0.2 µm).[11] For larger proteins, ensure adequate transfer time.[11] |
| Protein Degradation | Prepare fresh cell lysates and use protease inhibitors to prevent protein degradation. |
| Incorrect Blocking | Optimize the blocking buffer. Sometimes switching from milk to bovine serum albumin (BSA) or vice versa can reduce background and improve signal.[12] |
Problem: High background or non-specific bands on the Western blot.
| Potential Cause | Troubleshooting Step |
| Antibody Concentration Too High | Reduce the concentration of the primary and/or secondary antibodies. |
| Inadequate Washing | Increase the number and duration of wash steps after antibody incubations to remove non-specific binding.[12][13] |
| Blocking Inefficiency | Ensure the blocking step is performed for a sufficient duration (e.g., 1 hour at room temperature or overnight at 4°C). |
| Contaminated Buffers | Prepare fresh buffers, especially the wash buffer, to avoid contamination.[13] |
Variability in Animal Studies
Problem: Inconsistent tumor growth inhibition in this compound-treated animal models.
| Potential Cause | Troubleshooting Step |
| Poor Bioavailability | This compound has low water solubility which can affect its bioavailability.[10] Consider using a formulation designed to enhance solubility and absorption, such as nanoemulsions.[14] |
| Dosage and Administration Route | The therapeutic effects and toxicity of this compound are dose-dependent.[15][16] The route of administration (e.g., oral gavage vs. intraperitoneal injection) will also significantly impact its efficacy.[15] Ensure consistent and accurate dosing. |
| Animal Health and Handling | The health status and stress levels of the animals can influence experimental outcomes. Ensure proper animal husbandry and handling techniques. |
| Tumor Implantation Site | The site of tumor cell implantation (e.g., subcutaneous vs. orthotopic) can affect tumor growth and response to treatment. |
Quantitative Data Summary
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time | Reference |
| A549 | Non-small Cell Lung Cancer | 10.3 | 12 hours | [5][6] |
| H292 | Non-small Cell Lung Cancer | 7.3 | 12 hours | [5][6] |
| H460 | Non-small Cell Lung Cancer | 6.1 | 12 hours | [5][6] |
| MCF7 | Breast Cancer | 2.84 | 48 hours | [7] |
| MDA-MB-468 | Breast Cancer | 2.5 | Not Specified | [7] |
| A375 | Melanoma | 2.79 | 48 hours | [4] |
| SK-MEL-28 | Melanoma | 3.872 | 48 hours | [4] |
| SGC-7901 | Gastric Cancer | 19.12 | 24 hours | [16] |
| MKN-28 | Gastric Cancer | 13.64 | 24 hours | [16] |
| AGS | Gastric Cancer | 10.12 | 24 hours | [16] |
| Huh-7 | Hepatocellular Carcinoma | 11.49 | 12 hours | [17] |
| Hep-G2 | Hepatocellular Carcinoma | 16.42 | 12 hours | [17] |
| HCT15 | Colon Cancer | 22.5 | 24 hours | [18] |
| HT29 | Colon Cancer | 62.5 | 24 hours | [18] |
Table 2: In Vivo Toxicity of this compound
| Animal Model | Administration Route | LD50 | Maximum Tolerated Dose | Reference |
| Mice | Oral | 8-65 mg/kg | 150 mg/kg (single dose) | [15][19] |
| Mice | Intraperitoneal | 16 mg/kg | Not Specified | [15] |
| Rats | Oral | 250 mg/kg (acute) | 25 mg/kg (28 days) | [19] |
Experimental Protocols
Cell Viability Assay (CCK-8)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound (and a vehicle control, e.g., DMSO) for the desired duration (e.g., 12, 24, or 48 hours).
-
Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C in a humidified incubator with 5% CO2.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Calculation: Calculate the cell viability as a percentage of the control group.
Western Blotting
-
Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate them by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using an imaging system.
Visualizations
Caption: Key signaling pathways modulated by this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mdpi.com [mdpi.com]
- 5. This compound from Plumbago Zeylanica L induces apoptosis in human non-small cell lung cancer cell lines through NF- κB inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound from Plumbago Zeylanica L Induces Apoptosis in Human Non-small Cell Lung Cancer Cell Lines through NFkB Inactivation [journal.waocp.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Anticancer Effects and Mechanisms of Action of this compound: Review of Research Advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Different Derivatives of this compound Analogue: Bioavailability and Their Toxicity Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. blog.addgene.org [blog.addgene.org]
- 12. Western Blot Troubleshooting: 10 Common Problems and Solutions [synapse.patsnap.com]
- 13. Western Blot Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. This compound-Loaded Nanoemulsion Drug Delivery Formulation and Evaluation of Antiproliferative Effect on Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound, a medicinal plant-derived naphthoquinone, is a novel inhibitor of the growth and invasion of hormone refractory prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound inhibits cell growth and potentiates apoptosis in human gastric cancer cells in vitro through the NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound Exhibits Genotoxicity and Induces G2/M Cell Cycle Arrest via ROS-Mediated Oxidative Stress and Activation of ATM-p53 Signaling Pathway in Hepatocellular Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Apoptosis Inducing Effect of this compound on Colonic Cancer Cells Depends on Expression of COX-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Pharmacokinetics, toxicity, and cytochrome P450 modulatory activity of this compound - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Plumbagin Delivery to Target Tissues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on strategies to improve the delivery of Plumbagin to target tissues. This compound, a naturally occurring naphthoquinone, exhibits significant therapeutic potential, particularly in oncology. However, its clinical application is often hindered by poor aqueous solubility, low bioavailability, and non-specific toxicity.[1][2] This resource offers troubleshooting guides and frequently asked questions (FAQs) to address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in delivering this compound to target tissues?
A1: The main obstacles in delivering this compound effectively are its high lipophilicity and poor water solubility, leading to low bioavailability (approximately 39% orally).[1][3] These characteristics necessitate high doses to achieve therapeutic concentrations, which can result in systemic toxicity.[1] Furthermore, its rapid elimination from the body limits its therapeutic window.[4]
Q2: What are the most promising strategies to enhance this compound delivery?
A2: Nano-based drug delivery systems are the most promising approaches to overcome the challenges associated with this compound delivery.[1][2] These include:
-
Polymeric Nanoparticles: Biodegradable polymers like Poly(ε-caprolactone) (PCL) and Poly(lactic-co-glycolic acid) (PLGA) can encapsulate this compound, improving its solubility, providing sustained release, and enhancing cytotoxicity against cancer cells.[1][4]
-
Liposomes: These lipid-based vesicles can carry this compound within their lipid bilayer. Pegylated (PEG-coated) liposomes, in particular, offer the advantage of long circulation times, increasing the likelihood of reaching tumor tissues.[5][6]
-
Micelles: Polymeric micelles, formed from amphiphilic block copolymers, can encapsulate hydrophobic drugs like this compound in their core, leading to improved solubility and bioavailability.[2][7]
-
Nanoemulsions: Oil-in-water nanoemulsions can be formulated using biocompatible oils and surfactants to carry this compound, demonstrating enhanced antiproliferative effects.[8]
-
Niosomes: These are non-ionic surfactant-based vesicles that offer an alternative to liposomes for drug delivery, showing potential for controlled release.[9]
Q3: How can the targeting of this compound to specific tissues, like tumors, be improved?
A3: Active targeting strategies can be employed to enhance the accumulation of this compound-loaded nanocarriers in specific tissues. This is often achieved by conjugating targeting ligands to the surface of the nanoparticles. For instance, transferrin, a protein for which receptors are overexpressed on many cancer cells, can be attached to nanoparticles to facilitate receptor-mediated endocytosis and selective drug delivery to tumors.[4][10]
Troubleshooting Guides
Issue 1: Low Encapsulation Efficiency (%EE) of this compound in Polymeric Nanoparticles
-
Symptom: The calculated percentage of this compound successfully entrapped within the nanoparticles is below the desired range.
-
Possible Cause: this compound, being hydrophobic, may prematurely precipitate from the organic solvent before being effectively encapsulated, or it may partition into the aqueous phase during the emulsification process.[11]
-
Solutions:
-
Optimize the Drug-to-Polymer Ratio: The amount of this compound relative to the polymer concentration can significantly impact encapsulation. Systematically varying this ratio can help identify the optimal loading capacity.[11]
-
Control the Precipitation Process: The rate of addition of the organic phase to the aqueous phase during nanoprecipitation can influence encapsulation. A slower, controlled addition may allow for more efficient entrapment.[11]
-
Choice of Organic Solvent: Using a water-immiscible solvent like dichloromethane for the organic phase in emulsion-based methods can minimize drug leakage into the aqueous phase.[12]
-
Rapid Solvent Evaporation: Ensuring the rapid removal of the organic solvent helps to quickly solidify the nanoparticles, thereby trapping the drug inside.[12]
-
Issue 2: Poor In Vivo Stability and Rapid Clearance of this compound-Loaded Nanoparticles
-
Symptom: The formulated nanoparticles show aggregation in biological fluids or are rapidly cleared from circulation upon in vivo administration.
-
Possible Cause: The surface properties of the nanoparticles may lead to opsonization (coating by plasma proteins) and subsequent uptake by the reticuloendothelial system (RES), primarily in the liver and spleen.[1]
-
Solutions:
-
Surface Modification with PEG: Coating the nanoparticles with Polyethylene Glycol (PEG), a process known as PEGylation, creates a hydrophilic layer that repels opsonins, thus prolonging circulation time.[1][5]
-
Optimize Particle Size and Surface Charge: Nanoparticles with a size range of 20-100 nm and a slightly negative surface charge are generally recommended to avoid rapid kidney filtration and macrophage uptake.[1]
-
Use of Stabilizing Excipients: Incorporating stabilizers in the formulation can prevent aggregation in the gastrointestinal tract for oral delivery systems.[2]
-
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on this compound delivery systems for easy comparison.
Table 1: Characteristics of this compound-Loaded Nanoparticles
| Nanoparticle Type | Polymer/Lipid | Particle Size (nm) | Encapsulation Efficiency (%) | Zeta Potential (mV) | Reference(s) |
| Polymeric Nanoparticles | Poly(ε-caprolactone) | 186 - 300 | 65.0 - 74.0 | - | [1][13] |
| Polymeric Micelles | PCL-PEG-PCL | < 80 | 81.0 | -5.37 | [7][14] |
| Nanoemulsion | Oleic Acid, Polysorbate 80 | ~135 | - | - | [8] |
| Niosomes | Cholesterol, Span 20 | 133.6 | 75.6 | - | [9] |
| Lipid-Polymer Hybrid NP | PLGA-COOH, DSPE-PEG2K | 143 - 157 | 40 - 50 | -53.0 to -58.5 | [10] |
Table 2: In Vivo Performance of this compound Formulations
| Formulation | Animal Model | Key Finding | Reference(s) |
| Pegylated Liposomes | B16F1 Melanoma Mice | 36.38-fold improvement in plasma half-life compared to free this compound. | [5] |
| Chitosan Microspheres | - | 22-fold improvement in half-life and 9-fold improvement in bioavailability. | [2] |
| Polymeric Micelles | P. berghei infected mice | 8-fold increase in anti-plasmodial activity compared to free this compound. | [7][15] |
| Transferrin-conjugated Nanoparticles | B16-F10 Tumor-bearing mice | Complete suppression of 10% of tumors and regression in 30%. | [4] |
Experimental Protocols
1. Preparation of this compound-Loaded Poly(ε-caprolactone) (PCL) Nanoparticles by Nanoprecipitation
-
Materials: this compound, Poly(ε-caprolactone) (PCL), Pluronic® F-127 (PF-127), Acetone, Deionized water.
-
Procedure:
-
Dissolve a specific amount of PCL and PF-127 in 2 mL of acetone.
-
Add the desired amount of this compound to the polymer solution and ensure it is completely dissolved.[1]
-
Prepare an aqueous solution of a surfactant (e.g., 0.1-2% Tween 80 or 0.1-3% PVA).[14]
-
Add the organic phase dropwise into 10-20 mL of the aqueous surfactant solution under constant magnetic stirring.[14]
-
Continue stirring overnight to allow for the complete evaporation of the organic solvent.[14]
-
Collect the resulting nanoparticle suspension. For purification, nanoparticles can be collected by centrifugation.[14]
-
2. Preparation of this compound-Loaded Liposomes by Thin-Film Hydration
-
Materials: this compound, Phospholipids (e.g., Soy Phosphatidylcholine - SPC), Cholesterol, Chloroform, Phosphate-Buffered Saline (PBS, pH 7.4).
-
Procedure:
-
Accurately weigh this compound, SPC, and cholesterol (a common starting drug-to-lipid molar ratio is 1:20).[5]
-
Dissolve all components in chloroform in a round-bottom flask.
-
Evaporate the organic solvent under reduced pressure using a rotary evaporator to form a thin lipid film on the flask wall.
-
Place the flask in a vacuum desiccator for several hours to remove any residual solvent.
-
Hydrate the lipid film with PBS (pH 7.4) by rotating the flask at a temperature above the lipid phase transition temperature. This will form multilamellar vesicles (MLVs).[13]
-
To obtain smaller, unilamellar vesicles, the MLV suspension can be sonicated or extruded through polycarbonate membranes of a specific pore size.[16]
-
3. In Vitro Drug Release Study using Dialysis Bag Method
-
Materials: this compound-loaded nanoparticle suspension, Dialysis tubing (with an appropriate molecular weight cut-off, e.g., 12 kDa), Release medium (e.g., PBS, pH 7.4), Magnetic stirrer.
-
Procedure:
-
Disperse a known amount of the this compound-loaded nanoparticle formulation (e.g., equivalent to 2 mg of this compound) in a small volume of release medium.[17]
-
Transfer the suspension into a dialysis bag and securely seal both ends.[17]
-
Immerse the dialysis bag in a larger volume of the release medium (e.g., 50 mL) maintained at 37°C with constant gentle stirring.[8][17]
-
At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.[17]
-
Analyze the concentration of this compound in the collected samples using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.[8][17]
-
Signaling Pathways and Experimental Workflows
References
- 1. researchgate.net [researchgate.net]
- 2. Strategies to Enhance Nanocrystal Formulations for Overcoming Physiological Barriers Across Diverse Routes of Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. worldscientific.com [worldscientific.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. jchps.com [jchps.com]
- 7. dovepress.com [dovepress.com]
- 8. Design and development of this compound loaded poly (ε -caprolactone) nanoparticles for improved cytotoxicity [nanomedicine-rj.com]
- 9. In Vitro Release Study of the Polymeric Drug Nanoparticles: Development and Validation of a Novel Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. A new method for encapsulating hydrophobic compounds within cationic polymeric nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Thin Film Hydration Method for Liposome and LNP formulation - Inside Therapeutics [insidetx.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Nanoincorporation of this compound in Micelles Increase Its in Vivo Anti-Plasmodial Properties - PMC [pmc.ncbi.nlm.nih.gov]
Methods for preventing the precipitation of Plumbagin in aqueous solutions
Troubleshooting Guide
This guide addresses common issues encountered during the preparation and use of Plumbagin in aqueous solutions.
| Problem | Potential Cause | Suggested Solution |
| This compound precipitates immediately upon addition to my aqueous buffer. | Low Aqueous Solubility: this compound is a lipophilic compound with very poor solubility in water.[1][2] Direct addition to aqueous media will almost always result in precipitation. | Use a Co-solvent: First, dissolve this compound in an organic solvent like DMSO, ethanol, or methanol to create a concentrated stock solution.[1][3] Then, add this stock solution dropwise to your aqueous buffer while vortexing to achieve the final desired concentration. Ensure the final concentration of the organic solvent is compatible with your experimental system (e.g., <0.5% DMSO for many cell cultures). |
| My this compound stock solution (in organic solvent) is clear, but it precipitates when diluted in my cell culture media or buffer. | Exceeding Solubility Limit: Even with a co-solvent, the final concentration of this compound in the aqueous medium may exceed its solubility limit, causing it to precipitate over time. | Lower the Final Concentration: Try working with a lower final concentration of this compound. Increase Co-solvent Percentage: If your experimental system can tolerate it, slightly increasing the final percentage of the organic solvent may help. Use a Formulation Strategy: For higher concentrations or long-term stability, encapsulation methods like using cyclodextrins or creating nanoformulations are necessary.[4] |
| My this compound solution is unstable and changes color or precipitates after a few hours/days, even when protected from light. | Chemical Instability: this compound can be unstable in certain aqueous environments, potentially due to pH, temperature, or oxidative degradation.[5] | pH Adjustment: Check the pH of your buffer. The solubility and stability of compounds with hydroxyl groups can be pH-dependent.[6] Temperature Control: Store solutions at recommended temperatures (-20°C or -80°C for long-term storage) and minimize time at room temperature.[7] Use a Stabilizing Formulation: Encapsulation within cyclodextrins, liposomes, or nanoparticles can significantly enhance stability.[5][8] Encapsulation with β-cyclodextrin, for example, can prevent the loss of this compound up to three-fold better than the free form.[8] |
| I need to prepare a high-concentration aqueous solution of this compound for in vivo studies. | Systemic Delivery Challenges: The low solubility and poor bioavailability of this compound make direct aqueous administration for in vivo studies impractical.[9][10] | Advanced Formulation: Utilize drug delivery systems. Options include: • Liposomes: Pegylated liposomes have been shown to increase the elimination half-life of this compound over 36-fold compared to free this compound.[11][12][13] • Nanoemulsions: Oleic acid-based nanoemulsions can solubilize this compound effectively (up to 51.8 mg/ml in oleic acid) and show good stability.[14] • Niosomes: Niosomal formulations have demonstrated sustained release and enhanced cytotoxic action on cancer cells.[10] • Co-solvent Systems for Injection: A common vehicle for in vivo use is a mixture of DMSO, PEG300, Tween-80, and saline.[15] |
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound in common solvents?
This compound is sparingly soluble in water but shows good solubility in several organic solvents.[1][6]
| Solvent | Approximate Solubility |
| DMSO | ≥ 150 mg/mL (797.11 mM)[15] / ~10 mg/mL[3] |
| Ethanol | ~50 mM[1] / ~5 mg/mL[3] |
| Methanol | ~5 mg/mL[3] |
| Oleic Acid | 51.8 mg/mL[14] |
| Water | Sparingly soluble / Slightly soluble[1][2] |
| Note: Solubility values can vary between sources. It is recommended to determine the solubility for your specific batch and solvent. |
Q2: How can I improve the aqueous solubility and stability of this compound for my experiments?
Several formulation strategies can be employed to overcome the challenges of this compound's poor water solubility and enhance its stability.[4]
-
Cyclodextrin Inclusion Complexes: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior.[5][16] They can encapsulate this compound, increasing its aqueous solubility and stability.[17][18] Studies suggest that 2-O-monohydroxypropyl-β-cyclodextrin (HPBCD) is an excellent candidate for creating a stable complex with this compound.[19]
-
Liposomal Formulations: Encapsulating this compound within liposomes (lipid vesicles) can significantly improve its pharmacokinetic profile.[11][12] Pegylated (stealth) liposomes, in particular, have been shown to dramatically increase the circulation half-life, allowing for better therapeutic efficacy in vivo.[11][12]
-
Nanoemulsions and Nanoparticles: Formulating this compound into nanoemulsions or polymeric nanoparticles is another effective approach.[9][14] These systems can increase drug loading, improve stability in physiological fluids, and enhance cellular uptake and cytotoxicity against cancer cells compared to free this compound.[14][20]
Q3: What is a good starting point for preparing a this compound stock solution?
A common and effective practice is to prepare a high-concentration stock solution in 100% DMSO. For example, dissolving this compound in DMSO to a concentration of 10-50 mM is a typical starting point.[1] This stock can then be stored at -20°C or -80°C.[7] When preparing your working solution, dilute the DMSO stock into your aqueous buffer or media to the final desired concentration, ensuring the final DMSO concentration is minimal and non-toxic to your system.
Q4: Are there any other methods to increase this compound solubility?
Hydrotropic solubilization is another technique that has been explored. This method uses hydrotropes (amphiphilic substances) to enhance the solubility of poorly soluble compounds. One study showed that using caffeine as a hydrotropic agent increased the aqueous solubility of this compound by 97-fold, allowing for the creation of a stable oral syrup formulation.[21]
Experimental Protocols & Visualizations
Protocol 1: Preparation of this compound-Cyclodextrin Inclusion Complex
This protocol is based on the co-precipitation method to enhance this compound's aqueous solubility and stability.
-
Molar Ratio Determination: Based on phase solubility studies, a 1:1 host-guest molar ratio between β-cyclodextrin (βCD) and this compound is often optimal.[8]
-
Dissolution: Dissolve a specific amount of β-cyclodextrin in deionized water with heating (e.g., 50-60°C) and stirring until a clear solution is obtained.
-
Addition of this compound: Prepare a concentrated solution of this compound in an appropriate organic solvent (e.g., ethanol).
-
Complexation: Add the this compound solution dropwise to the aqueous β-cyclodextrin solution under continuous stirring.
-
Co-precipitation: Allow the mixture to stir for several hours (e.g., 24 hours) at a controlled temperature. Gradually cool the mixture to room temperature and then to 4°C to facilitate the precipitation of the inclusion complex.
-
Isolation and Drying: Collect the precipitate by filtration or centrifugation. Wash the collected complex with a small amount of cold deionized water to remove any uncomplexed drug or cyclodextrin.
-
Drying: Dry the resulting powder in a vacuum desiccator or by freeze-drying to obtain the final this compound-βCD complex.[8] The resulting complex can be reconstituted in aqueous solutions.
Diagram: Decision Workflow for this compound Solubilization
Caption: Decision tree for selecting a this compound solubilization method.
Diagram: Mechanism of Cyclodextrin Encapsulation
Caption: Encapsulation of hydrophobic this compound by a cyclodextrin molecule.
References
- 1. Pharmacological Features and Therapeutic Implications of this compound in Cancer and Metabolic Disorders: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Showing Compound this compound (FDB005844) - FooDB [foodb.ca]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Emerging role of this compound: Cytotoxic potential and pharmaceutical relevance towards cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molecular Dynamic Simulation Analysis on the Inclusion Complexation of this compound with β-Cyclodextrin Derivatives in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Nanoincorporation of this compound in Micelles Increase Its in Vivo Anti-Plasmodial Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. informaticsjournals.co.in [informaticsjournals.co.in]
- 11. tandfonline.com [tandfonline.com]
- 12. tandfonline.com [tandfonline.com]
- 13. tandfonline.com [tandfonline.com]
- 14. This compound-Loaded Nanoemulsion Drug Delivery Formulation and Evaluation of Antiproliferative Effect on Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. file.medchemexpress.com [file.medchemexpress.com]
- 16. touroscholar.touro.edu [touroscholar.touro.edu]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Molecular Dynamic Simulation Analysis on the Inclusion Complexation of this compound with β-Cyclodextrin Derivatives in Aqueous Solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Optimizing HPLC for Plumbagin Quantification
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols for the quantification of plumbagin using High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guide
This section addresses common issues encountered during the HPLC analysis of this compound.
Issue 1: Poor Peak Shape (Tailing or Fronting)
Q: My this compound peak is showing significant tailing or fronting. What are the possible causes and solutions?
A: Peak tailing is a common issue that can arise from several factors. Here’s a systematic approach to troubleshoot this problem:
-
Column Overload: Injecting a sample that is too concentrated can lead to peak tailing.
-
Solution: Dilute your sample and re-inject.
-
-
Column Contamination or Degradation: The column's stationary phase can degrade over time, or highly retained compounds from previous injections can accumulate.
-
Solution: Flush the column with a strong solvent (like 100% acetonitrile or methanol) to remove contaminants. If the problem persists, the column may need replacement, especially if the guard column is old.
-
-
Mobile Phase pH: An inappropriate mobile phase pH can affect the ionization state of this compound, leading to poor peak shape.
-
Solution: While many methods use a simple methanol/water or acetonitrile/water mobile phase, some protocols use buffers like ammonium acetate or sodium dihydrogen phosphate to control pH.[1][2] Ensure your mobile phase is properly prepared and degassed. Initial trials with buffers have sometimes resulted in peak tailing, suggesting that a simple solvent mixture might be preferable.[3]
-
-
Secondary Silanol Interactions: Free silanol groups on the silica-based C18 column can interact with the analyte, causing tailing.
-
Solution: Use a base-deactivated or end-capped column. Alternatively, adding a small amount of a competing base, like triethylamine, to the mobile phase can mitigate these interactions.
-
Issue 2: Inconsistent Retention Times
Q: The retention time for my this compound peak is shifting between injections. What should I check?
A: Retention time variability can compromise the accuracy and precision of your quantification. Consider the following:
-
Mobile Phase Composition: Even small variations in the mobile phase ratio can cause shifts.
-
Solution: Ensure accurate and consistent preparation of the mobile phase. Use a graduated cylinder for precise measurements. Premixing the mobile phase in a single container before use is recommended.
-
-
Flow Rate Fluctuation: A problem with the HPLC pump can lead to an inconsistent flow rate.
-
Column Temperature: Fluctuations in ambient temperature can affect retention time.
-
Solution: Use a column oven to maintain a constant and controlled temperature. A common temperature for this analysis is 30°C.[5]
-
-
Column Equilibration: Insufficient equilibration time between injections or after a change in mobile phase can lead to drifting retention times.
Issue 3: Poor Resolution or Extra Peaks
Q: I am seeing co-eluting peaks or unexpected peaks in my chromatogram. How can I improve the resolution?
A: Achieving good separation is crucial for accurate quantification.
-
Mobile Phase Optimization: The composition of the mobile phase is a key factor in chromatographic separation.
-
Solution: Adjust the ratio of your organic solvent (methanol or acetonitrile) to the aqueous phase. Increasing the aqueous component will generally increase retention times and may improve the resolution of early-eluting peaks.
-
-
Contaminated Sample or Solvents: Impurities in your sample extract or solvents can introduce extra peaks.
-
Carryover: Residual sample from a previous injection can appear in a subsequent run.
-
Solution: Implement a robust needle wash protocol and flush the injection port between samples.
-
Frequently Asked Questions (FAQs)
Q1: What is a typical C18 column and mobile phase for this compound analysis?
A1: A common setup involves a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) with a C18 guard column.[1][4] Several mobile phase compositions have been successfully used:
-
Methanol and 5 mM sodium dihydrogen phosphate (90:10 v/v).[1][4]
-
Acetonitrile and 5mM Ammonium acetate buffer, pH 3.8 (60:40 v/v).[2]
-
Acetonitrile and water (50:50 v/v).[9]
Q2: What is the optimal detection wavelength for this compound?
A2: this compound is typically detected at a wavelength between 254 nm and 270 nm. Common wavelengths reported in the literature are 254 nm, 265 nm, 268 nm, and 270 nm.[1][2][5][10]
Q3: How should I prepare my plant material for extraction?
A3: The plant material (typically roots) should be shade-dried and then pulverized into a fine powder.[11] Extraction is commonly performed using methanol, either through cold maceration or with a Soxhlet apparatus.[2][5]
Q4: How do I prepare a standard stock solution of this compound?
A4: Accurately weigh a known amount of pure this compound standard and dissolve it in a suitable solvent like methanol or ethanol to create a stock solution (e.g., 1 mg/mL).[2][11] This stock solution can then be serially diluted to prepare calibration standards.
Experimental Protocol: HPLC Quantification of this compound
This protocol provides a general method for the quantification of this compound. Method validation according to ICH guidelines is recommended before routine use.[3][12]
Materials and Reagents
-
This compound standard (Sigma-Aldrich or equivalent)
-
HPLC-grade methanol
-
HPLC-grade water
-
C18 HPLC column (250 mm x 4.6 mm, 5 µm)
-
Syringe filters (0.45 µm)
Instrumentation and Conditions
-
HPLC System: An HPLC system with a pump, injector, column oven, and a PDA or UV detector.
-
Mobile Phase: Methanol:Water (65:35 v/v).
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
Sample and Standard Preparation
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve in 10 mL of methanol.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 20 µg/mL) by diluting the stock solution with methanol.
-
Sample Preparation:
-
Extract powdered plant material with methanol.
-
Filter the extract and evaporate the solvent to dryness using a rotary evaporator.[11]
-
Redissolve a known weight of the dried extract in methanol to a specific concentration (e.g., 1 mg/mL).[2]
-
Filter the final sample solution through a 0.45 µm syringe filter before injection.
-
Analysis Procedure
-
Equilibrate the HPLC system with the mobile phase for at least 60 minutes or until a stable baseline is achieved.
-
Inject the prepared calibration standards in triplicate, starting with the lowest concentration.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Inject the prepared sample solutions in triplicate.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
Quantitative Data Summary
The following tables summarize validation parameters from various published HPLC methods for this compound quantification.
Table 1: Linearity and Sensitivity of this compound HPLC Methods
| Mobile Phase | Linearity Range | Correlation Coefficient (r²) | LOD (ng/mL) | LOQ (ng/mL) | Reference |
| Methanol:Water (65:35) | 312.5–20000 ng/mL | 0.9985 | 34.06 | 113 | [6][8][12] |
| Methanol:5mM NaH₂PO₄ (90:10) | 1–20 µg/mL | 0.9943 | N/A | N/A | [1] |
| Acetonitrile:5mM Ammonium Acetate (60:40) | 0.15–1.2 µg/mL | 0.9991 | 50 | 150 | [2] |
| Acetonitrile:Water (50:50) | N/A | 0.99823 | 21.85 | 72.82 | [9] |
| Methanol:Water (70:30) | 0.1220–1.2198 mg/mL | 0.9998 | N/A | N/A | [5] |
Table 2: Precision and Accuracy of this compound HPLC Methods
| Method | Intraday Precision (%RSD) | Interday Precision (%RSD) | Accuracy (% Recovery) | Reference |
| Methanol:5mM NaH₂PO₄ (90:10) | 0.9% to 3.2% | 0.30% to 4.1% | 96.16 - 96.56 | [1] |
| Acetonitrile:Water (50:50) | 0.37% - 0.65% | 0.17% - 1.25% | 98.71 ± 4.83 | [9] |
| Methanol:Water (70:30) | Repeatability RSD: 0.11% | N/A | 98.6 - 102.8 | [5] |
Visualizations
HPLC Analysis Workflow
The following diagram illustrates the general workflow for the HPLC quantification of this compound.
Caption: General workflow for this compound quantification by HPLC.
Troubleshooting Decision Tree
This diagram provides a logical path for troubleshooting common HPLC issues.
Caption: Decision tree for troubleshooting common HPLC issues.
References
- 1. A Reverse Phase HPLC-UV and HPTLC Methods for Determination of this compound in Plumbago indica and Plumbago zeylanica - PMC [pmc.ncbi.nlm.nih.gov]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. Thieme E-Journals - Drug Research / Abstract [thieme-connect.com]
- 4. scispace.com [scispace.com]
- 5. asianpubs.org [asianpubs.org]
- 6. Thieme E-Journals - Drug Research / Abstract [thieme-connect.com]
- 7. researchgate.net [researchgate.net]
- 8. Development and Validation of HPLC Method for Quantification of this compound in Plumbago Zeylanica L. Roots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. he01.tci-thaijo.org [he01.tci-thaijo.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Thieme E-Journals - Drug Research / Abstract [thieme-connect.com]
Validation & Comparative
A comparative analysis of Plumbagin versus doxorubicin in breast cancer treatment
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of Plumbagin, a naturally occurring naphthoquinone, and Doxorubicin, a conventional chemotherapeutic agent, in the context of breast cancer treatment. The information presented is based on preclinical experimental data to assist researchers in understanding their relative efficacy, mechanisms of action, and potential as therapeutic agents.
Executive Summary
Doxorubicin has long been a cornerstone of breast cancer chemotherapy, demonstrating potent cytotoxic effects. However, its clinical utility is often limited by significant side effects, most notably cardiotoxicity. This compound, derived from plants of the Plumbago genus, has emerged as a promising natural compound with significant anti-cancer properties. This guide delves into a side-by-side comparison of their performance in preclinical breast cancer models, focusing on cytotoxicity, effects on the cell cycle and apoptosis, and their underlying molecular mechanisms.
Comparative Efficacy and Cytotoxicity
In vitro studies have demonstrated that both this compound and Doxorubicin exhibit potent cytotoxic effects against various breast cancer cell lines. However, their relative potency can vary depending on the specific cell line and experimental conditions.
| Compound | Breast Cancer Cell Line | IC50 Value (µM) | Reference |
| This compound | MCF-7 | 0.06 | [1] |
| Doxorubicin | MCF-7 | >0.07 | [1] |
| This compound | MDA-MB-231SA | 14.7 | [2] |
| This compound | MCF-7 (under normoxic conditions) | 2.63 (24h), 2.86 (48h), 2.76 (72h) | [3] |
| This compound | MCF-7 (under hypoxic conditions) | 2.30 (24h) | [3] |
Note: IC50 (half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition of cell viability in vitro. Lower IC50 values indicate higher potency.
Mechanism of Action: A Head-to-Head Comparison
This compound and Doxorubicin employ distinct yet sometimes overlapping mechanisms to induce cancer cell death.
This compound: A Multi-pronged Attack
This compound's anti-cancer activity is attributed to its ability to modulate multiple signaling pathways. It is known to induce apoptosis (programmed cell death), cause cell cycle arrest, and inhibit angiogenesis and metastasis.[4] Key molecular targets of this compound in breast cancer include:
-
Induction of Apoptosis: this compound upregulates pro-apoptotic proteins like Bax and Bak while downregulating anti-apoptotic proteins such as Bcl-2 and Bcl-xL.[4]
-
Cell Cycle Arrest: It causes cell cycle arrest, primarily at the G1 and S phases, by inhibiting cyclin D1 and cyclin E and upregulating tumor suppressor proteins p53 and p21.[4]
-
Inhibition of Pro-survival Pathways: this compound has been shown to inhibit key survival signaling pathways such as NF-κB, STAT3, and PI3K/Akt/mTOR.[5][6][7]
-
Generation of Reactive Oxygen Species (ROS): this compound can induce oxidative stress in cancer cells by generating ROS, which can lead to DNA damage and cell death.[1]
Doxorubicin: The DNA Damage Inducer
Doxorubicin's primary mechanism of action involves intercalating into DNA, thereby inhibiting topoisomerase II and leading to DNA double-strand breaks. This DNA damage triggers cell cycle arrest and apoptosis.[8] However, Doxorubicin resistance can develop in breast cancer cells through various mechanisms, including the activation of survival pathways like MAPK/ERK and PI3K/Akt.[8][9]
Signaling Pathways
The following diagrams illustrate the key signaling pathways affected by this compound and Doxorubicin in breast cancer cells.
References
- 1. Cytotoxicity of this compound, Rapanone and 12 other naturally occurring Quinones from Kenyan Flora towards human carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound attenuates cancer cell growth and osteoclast formation in the bone microenvironment of mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Suppresses Breast Cancer Progression by Downregulating HIF-1α Expression via a PI3K/Akt/mTOR Independent Pathway under Hypoxic Condition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. Anticancer Effects and Mechanisms of Action of this compound: Review of Research Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suppressive Effects of this compound on Invasion and Migration of Breast Cancer Cells via the Inhibition of STAT3 Signaling and Down-regulation of Inflammatory Cytokine Expressions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Suppresses Breast Cancer Progression by Downregulating HIF-1α Expression via a PI3K/Akt/mTOR Independent Pathway under Hypoxic Condition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanisms of doxorubicin-induced drug resistance and drug resistant tumour growth in a murine breast tumour model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Differential responses to doxorubicin-induced phosphorylation and activation of Akt in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
A comparative study of the efficacy of different Plumbagin derivatives
An Objective Comparison of the Efficacy of Plumbagin and Its Derivatives in Cancer Therapy
This compound, a naturally occurring naphthoquinone derived from plants of the Plumbago genus, has demonstrated significant potential as an anticancer agent.[1] Its therapeutic application, however, is often limited by factors such as low bioavailability and dose-dependent toxicity.[1][2] To address these limitations, researchers have synthesized and evaluated a variety of this compound derivatives, aiming to enhance efficacy, improve selectivity for cancer cells, and reduce adverse effects. This guide provides a comparative analysis of these derivatives, supported by experimental data, to assist researchers and drug development professionals in navigating this promising class of compounds.
Comparative Efficacy: In Vitro Cytotoxicity
The primary measure of efficacy in initial screenings is the half-maximal inhibitory concentration (IC50), which quantifies the amount of a substance needed to inhibit a biological process by 50%. A lower IC50 value indicates greater potency. The following table summarizes the IC50 values for this compound and several of its key derivatives against various human cancer cell lines.
| Compound | Cancer Cell Line | IC50 (µM) | Key Findings |
| This compound | C6 Glioblastoma | 7.7 ± 0.28 | Potent cytotoxic properties correlated with ROS generation.[3] |
| HeLa (Cervical Carcinoma) | 7 ± 0.1 | - | |
| MCF-7 (Breast Cancer) | 8.2 ± 0.2 | Showed limited selectivity between cancerous and non-cancerous cells.[4] | |
| B16F10 (Murine Melanoma) | 6.2 ± 0.4 | - | |
| MG-63 (Osteosarcoma) | 15.9 µg/mL | Exhibited high cytotoxicity in a dose-dependent manner.[5] | |
| Oral Squamous Cell Carcinoma | 3.87 to 14.6 | -[6] | |
| Copper-Plumbagin (Cu-PLN) | HeLa (Cervical Carcinoma) | 0.85 ± 0.05 | ~8 times stronger antiproliferative activity than this compound.[4] |
| MCF-7 (Breast Cancer) | 2.3 ± 0.1 | Showed a 10-fold higher activity against cancerous cells vs. non-cancerous (MCF10A) cells.[4] | |
| B16F10 (Murine Melanoma) | 1.1 ± 0.1 | Significantly more potent than the parent compound.[4] | |
| 2-(cyclohexylmethyl)-plumbagin (3f) | Pancreatic Cancer Cells | 0.11 (PC50) | Identified as a highly promising lead for anticancer drug development.[7] |
| Furoxan-based NO-releasing Derivatives (e.g., 11a) | MDA-MB-231 (Triple Negative Breast Cancer) | 1.24 to 5.20 | Significantly superior potency compared to this compound; activity correlated with intracellular NO release.[8] |
| HepG2 (Hepatocellular Carcinoma) | > 1.24 | MDA-MB-231 cells were the most sensitive to these derivatives.[8] | |
| A549 (Lung Carcinoma) | > 1.24 | -[8] |
Mechanisms of Action and Signaling Pathways
This compound and its derivatives exert their anticancer effects through multiple molecular mechanisms, often targeting key signaling pathways involved in cell proliferation, survival, and apoptosis.[6][9]
ROS-Mediated Intrinsic Apoptosis
A primary mechanism of action for this compound is the induction of reactive oxygen species (ROS).[2][10] The excessive accumulation of ROS escalates intracellular oxidative stress, leading to mitochondrial membrane potential collapse. This triggers the intrinsic apoptotic pathway, characterized by the upregulation of the pro-apoptotic protein Bax, downregulation of the anti-apoptotic protein Bcl-2, and subsequent activation of caspase-9 and caspase-3.[10]
Caption: ROS-mediated intrinsic apoptosis pathway induced by this compound derivatives.
PI3K/Akt/mTOR Pathway Inhibition
The PI3K/Akt/mTOR signaling pathway is crucial for cell proliferation, growth, and survival.[11] Certain this compound derivatives, such as compound 3f , have been found to mechanistically inhibit this pathway.[7] By suppressing PI3K/Akt/mTOR signaling, these derivatives can effectively halt cell cycle progression and induce apoptosis, particularly in the nutrient-deprived tumor microenvironment.[7][12]
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by this compound derivatives.
In Vivo Efficacy
While in vitro studies are essential for initial screening, in vivo models provide critical data on a compound's therapeutic potential in a complex biological system.
-
This compound: In a study using OVCAR-5 ovarian cancer xenografts in mice, treatment with this compound (1mg/kg/day) resulted in a significant reduction in tumor volume (from 776.8 mm³ in the control group to 330.0 mm³ in the treated group) and tumor weight. The treatment also inhibited angiogenesis, the formation of new blood vessels necessary for tumor growth.[13]
-
2-(cyclohexylmethyl)-plumbagin (3f): This derivative demonstrated significant, dose-dependent inhibition of tumor growth in pancreatic cancer xenograft mouse models, confirming its efficacy in vivo.[7]
-
Targeted Nanoparticles: To overcome issues of solubility and systemic toxicity, this compound has been encapsulated in targeted nanoparticles. Intravenous administration of this compound in transferrin-conjugated PEGylated PLGA nanoparticles led to the complete suppression of 10% of B16-F10 melanoma tumors and regression in 30% of tumors in mice, highlighting the potential of advanced delivery systems.[14]
Experimental Protocols
The data presented in this guide are based on standardized experimental methodologies widely used in cancer research.
General Workflow for Derivative Evaluation
The process of evaluating a new this compound derivative typically follows a structured workflow from initial synthesis to in vivo testing. This ensures a systematic assessment of its potential as a therapeutic agent.
Caption: A typical experimental workflow for evaluating new this compound derivatives.
Cell Viability (MTT) Assay
-
Cell Seeding: Cancer cells (e.g., C6, HeLa, MCF-7) are seeded into 96-well plates at a specific density and allowed to adhere overnight.[3][5]
-
Compound Treatment: The cells are then treated with various concentrations of the this compound derivative or the parent compound for a specified period (e.g., 24, 48, or 72 hours).[5][15]
-
MTT Incubation: After treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT into a purple formazan product.
-
Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).
-
Absorbance Reading: The absorbance of the solution is measured using a microplate reader at a specific wavelength (typically ~570 nm).
-
IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is then determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.[4]
In Vivo Tumor Xenograft Model
-
Cell Implantation: A suspension of human cancer cells (e.g., OVCAR-5) is injected subcutaneously into immunocompromised mice (e.g., SCID mice).[13]
-
Tumor Growth: Tumors are allowed to grow to a palpable size.[13]
-
Treatment: Mice are randomized into control and treatment groups. The treatment group receives the this compound derivative (e.g., via intraperitoneal injection or oral gavage) at a specified dose and schedule. The control group receives the vehicle solution.[7][13]
-
Monitoring: Tumor volume and the body weight of the mice are measured regularly throughout the study.
-
Endpoint Analysis: At the end of the study, mice are euthanized, and tumors are excised and weighed. Tissues may be collected for further analysis, such as immunohistochemistry (e.g., for proliferation markers like Ki67 or angiogenesis markers like vWF).[13]
Conclusion
The development of this compound derivatives represents a highly promising strategy in cancer therapy. By modifying the parent structure, researchers have successfully created novel compounds with significantly enhanced potency and improved selectivity for cancer cells. Derivatives such as the copper-chelated Cu-PLN, the PI3K/Akt inhibitor 2-(cyclohexylmethyl)-plumbagin (3f), and various NO-releasing hybrids have demonstrated substantially lower IC50 values than this compound itself across a range of cancer cell lines.[4][7][8] Furthermore, the use of advanced drug delivery systems, such as targeted nanoparticles, offers a viable path to overcoming the pharmacokinetic challenges associated with this compound.[14] Continued research into these derivatives is crucial for identifying lead compounds that can be advanced into clinical trials, potentially offering new and more effective treatments for various cancers.
References
- 1. Different Derivatives of this compound Analogue: Bioavailability and Their Toxicity Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Different Derivatives of this compound Analogue: Bioavailability and Their Toxicity Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of the Effect of Native 1,4-Naphthoquinones this compound, Menadione, and Lawsone on Viability, Redox Status, and Mitochondrial Functions of C6 Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. This compound shows anticancer activity in human osteosarcoma (MG-63) cells via the inhibition of S-Phase checkpoints and down-regulation of c-myc - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anticancer Effects and Mechanisms of Action of this compound: Review of Research Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting Pancreatic Cancer with Novel this compound Derivatives: Design, Synthesis, Molecular Mechanism, In Vitro and In Vivo Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel NO-releasing this compound derivatives: Design, synthesis and evaluation of antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Prooxidative activity of this compound induces apoptosis in human pancreatic ductal adenocarcinoma cells via intrinsic apoptotic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound, a Natural Compound with Several Biological Effects and Anti-Inflammatory Properties [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. This compound inhibits tumorigenesis and angiogenesis of ovarian cancer cells in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Anti-Tumor Activity of Intravenously Administered this compound Entrapped in Targeted Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Plumbagin: A Potent Anticancer Agent with Broad Efficacy Across Diverse Cancer Cell Lines
For Immediate Release
Plumbagin, a naturally occurring naphthoquinone derived from the roots of plants of the Plumbago genus, has demonstrated significant anticancer properties across a wide spectrum of cancer cell lines. Extensive in vitro studies have revealed its ability to inhibit cell proliferation, induce programmed cell death (apoptosis), and arrest the cell cycle, making it a promising candidate for further investigation in cancer therapy. This guide provides a comparative overview of this compound's effectiveness, detailing its impact on various cancer cell lines and the underlying molecular mechanisms.
Comparative Efficacy of this compound: IC50 Values
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. The following table summarizes the IC50 values of this compound in various human cancer cell lines, showcasing its broad-spectrum activity.
| Cancer Type | Cell Line | IC50 (µM) | Duration of Treatment (hours) | Reference |
| Lung Cancer | A549 | 10.3 | 12 | [1][2] |
| H292 | 7.3 | 12 | [1][2] | |
| H460 | 6.1 | 12 | [1][2] | |
| Breast Cancer | MCF-7 | 2.63 - 2.86 | 24 - 72 | [3] |
| Melanoma | A375 | 2.79 | Not Specified | [4] |
| SK-MEL-28 | 3.872 | Not Specified | [4] | |
| Cervical Cancer | SiHa | 1 - 4 (effective range) | 24 - 48 | [5] |
| HeLa | 1 - 4 (effective range) | 24 - 48 | [5] |
Key Anticancer Mechanisms of this compound
This compound exerts its anticancer effects through multiple mechanisms, including the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways.
| Cancer Type | Cell Line(s) | Observed Effects | Reference |
| Lung Cancer | A549, H292, H460 | Inhibition of proliferation, induction of apoptosis through an NF-κB-regulated mitochondrial-mediated pathway. | [1][2] |
| Breast Cancer | MCF-7 | G1 phase cell cycle arrest, upregulation of p53 and p21, suppression of G1 cell cycle regulators. | [6] |
| Cervical Cancer | SiHa, HeLa | G2/M and S-G2/M phase cell cycle arrest, induction of ROS-mediated apoptosis. | [5] |
| Prostate Cancer | PC-3M | Inhibition of tumor growth and metastasis. | [7] |
| Colon Cancer | HCT116 | Induction of cell cycle arrest and mitochondria-mediated apoptosis. | [8] |
| Osteosarcoma | SaOS2, MG63, HOS, U2OS | Anti-proliferative activity by downregulating FHL2 and interfering with Wnt/β-catenin signaling. | [9] |
| Pancreatic Cancer | Various | Synergistic anticancer activity when combined with xanthohumol. | [10] |
Experimental Protocols
The following are detailed methodologies for key experiments frequently cited in the study of this compound's anticancer effects.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.
-
Treatment: The cells are then treated with various concentrations of this compound (or a vehicle control, such as DMSO) for specified time periods (e.g., 24, 48, 72 hours).
-
MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to the control group.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Cell Treatment: Cells are treated with this compound at the desired concentrations and for the appropriate duration.
-
Cell Harvesting: Both floating and adherent cells are collected, washed with cold PBS (phosphate-buffered saline).
-
Staining: The cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: The stained cells are analyzed by a flow cytometer. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.
Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Treatment and Harvesting: Cells are treated with this compound, harvested, and washed with PBS.
-
Fixation: The cells are fixed in cold 70% ethanol and stored at -20°C overnight.
-
Staining: The fixed cells are washed and then stained with a solution containing Propidium Iodide (PI) and RNase A.
-
Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).
Western Blot Analysis
-
Protein Extraction: Following treatment with this compound, cells are lysed to extract total protein.
-
Protein Quantification: The protein concentration is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., Bcl-2, Bax, caspases, cyclins), followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways Modulated by this compound
This compound's anticancer activity is attributed to its ability to modulate several key signaling pathways involved in cancer cell proliferation, survival, and metastasis.
References
- 1. This compound from Plumbago Zeylanica L induces apoptosis in human non-small cell lung cancer cell lines through NF- κB inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journal.waocp.org [journal.waocp.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. This compound induces ROS-mediated apoptosis and cell cycle arrest and inhibits EMT in human cervical carcinoma cells - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. This compound shows anti-cancer activity in human breast cancer cells by the upregulation of p53 and p21 and suppression of G1 cell cycle regulators [ejgo.net]
- 7. This compound, a medicinal plant (Plumbago zeylanica)-derived 1,4-naphthoquinone, inhibits growth and metastasis of human prostate ancer PC-3M-luciferase cells in an orthotopic xenograft mouse model – Carbone Cancer Center – UW–Madison [cancer.wisc.edu]
- 8. This compound reduces human colon cancer cell survival by inducing cell cycle arrest and mitochondria-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound exhibits an anti-proliferative effect in human osteosarcoma cells by downregulating FHL2 and interfering with Wnt/β-catenin signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synergistic Anticancer Activity of this compound and Xanthohumol Combination on Pancreatic Cancer Models [mdpi.com]
Plumbagin's Anti-Inflammatory Efficacy in Murine Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory activity of Plumbagin, a naturally occurring naphthoquinone, with other alternatives, supported by experimental data from various murine models. This compound has demonstrated significant anti-inflammatory properties, primarily through the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. This document summarizes key quantitative data, details experimental protocols, and visualizes the underlying molecular mechanisms and experimental workflows.
Data Presentation: this compound's Efficacy Across Murine Models
The following tables summarize the quantitative data on the anti-inflammatory effects of this compound in different murine models of inflammation, alongside comparative data for other anti-inflammatory agents.
Table 1: Efficacy of this compound in Carrageenan-Induced Paw Edema in Rats
| Treatment | Dosage | Route of Administration | Paw Edema Inhibition (%) | Reference |
| This compound | 5 mg/kg | Oral | Significant, dose-dependent | [1][2] |
| This compound | 10 mg/kg | Oral | Significant, dose-dependent | [1][2] |
| This compound | 20 mg/kg | Oral | Significant, dose-dependent | [1][2] |
| Indomethacin | 10 mg/kg | Oral | Significant inhibition | [1] |
Note: The referenced study demonstrated a clear dose-dependent inhibitory effect, though specific percentage inhibition values for each dose were not provided in the abstract. The effect was comparable to the standard NSAID, indomethacin.
Table 2: Efficacy of this compound in Lipopolysaccharide (LPS)-Induced Endotoxic Shock in Mice
| Treatment | Dosage | Route of Administration | Survival Rate (%) | Key Findings | Reference |
| Control (LPS only) | - | - | 10-20% | High mortality | [3] |
| This compound | Not specified | Pre-treatment | ~90% | Increased survival, reduced pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) | [3] |
Table 3: Comparative Efficacy of this compound and Methotrexate in a Rheumatoid Arthritis Model
| Treatment | Concentration | Model | Key Finding | Reference |
| This compound | 1 µM | Human Fibroblast-Like Synoviocytes (HFLS) from RA patients | Similar inhibitory effect on cell proliferation to Methotrexate | [4] |
| Methotrexate | Not specified | Human Fibroblast-Like Synoviocytes (HFLS) from RA patients | Positive control for inhibition of cell proliferation | [4] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.
Carrageenan-Induced Paw Edema in Rats
This is a widely used and reproducible model of acute inflammation.
-
Animals: Male Sprague-Dawley rats.
-
Induction of Inflammation: A subplantar injection of 0.1 mL of 1% carrageenan solution in saline is administered into the right hind paw of the rats.[5]
-
Treatment: this compound (5, 10, 20 mg/kg) or a reference drug (e.g., indomethacin, 10 mg/kg) is administered orally one hour before the carrageenan injection.[1] A control group receives the vehicle only.
-
Assessment: The volume of the paw is measured using a plethysmometer at various time points (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[6]
-
Data Analysis: The percentage of paw edema inhibition is calculated for the treated groups relative to the control group.
Lipopolysaccharide (LPS)-Induced Endotoxic Shock in Mice
This model mimics the systemic inflammatory response seen in sepsis.
-
Animals: Male BALB/c mice.
-
Induction of Endotoxic Shock: Mice are injected intraperitoneally with a lethal dose of LPS (e.g., 15 mg/kg).
-
Treatment: this compound is administered to the treatment group, often as a pre-treatment 2 hours prior to LPS administration.[3] A control group receives the vehicle.
-
Assessment: The primary endpoint is the survival rate, which is monitored over a set period (e.g., 72 hours). Secondary endpoints can include measuring the serum levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β using ELISA.[3]
Collagen-Induced Arthritis (CIA) in Mice
This is a well-established autoimmune model of rheumatoid arthritis.
-
Animals: DBA/1 mice.[7]
-
Induction of Arthritis: Mice are immunized with an emulsion of bovine type II collagen and Freund's complete adjuvant via intradermal injection at the base of the tail. A booster immunization is given 21 days later.[7]
-
Treatment: this compound is administered intraperitoneally at various doses (e.g., 3.3, 6.6, 13.3 mg/kg body weight) after the onset of arthritis.[7] A control group receives the vehicle.
-
Assessment: The severity of arthritis is evaluated using a clinical scoring system based on paw swelling and joint inflammation. Histopathological analysis of the joints can be performed to assess cartilage and bone erosion.[4] Levels of inflammatory cytokines and anti-collagen antibodies can be measured in the serum.
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate the key signaling pathway of this compound's anti-inflammatory action and a typical experimental workflow.
Caption: this compound's inhibition of the NF-κB signaling pathway.
Caption: General workflow for validating anti-inflammatory activity.
References
- 1. researchgate.net [researchgate.net]
- 2. Anti-inflammatory and analgesic effect of this compound through inhibition of nuclear factor-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a Natural Compound with Several Biological Effects and Anti-Inflammatory Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound relieves rheumatoid arthritis through nuclear factor kappa-B (NF-κB) pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Systemic changes following carrageenan-induced paw inflammation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Modulation of T cell proliferation and cytokine response by this compound, extracted from Plumbago zeylanica in collagen induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Antimicrobial Spectrum of Plumbagin Versus Commercial Antibiotics
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant pathogens presents a formidable challenge to global health, necessitating the exploration of novel antimicrobial agents. Plumbagin, a naturally occurring naphthoquinone derived from plants of the Plumbaginaceae family, has demonstrated significant antimicrobial properties. This guide provides a comprehensive comparison of the antimicrobial spectrum of this compound with that of widely used commercial antibiotics, supported by experimental data to inform future research and drug development endeavors.
Antimicrobial Spectrum: A Quantitative Comparison
The antimicrobial efficacy of a compound is quantitatively assessed by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The following tables summarize the MIC values of this compound and selected commercial antibiotics against a panel of clinically relevant bacteria and fungi.
Antibacterial Spectrum
| Microorganism | This compound MIC (µg/mL) | Penicillin MIC (µg/mL) | Tetracycline MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) |
| Staphylococcus aureus | 1.56 - 5[1] | 0.4 - 24[2] | 32 - 256 | 0.12 - 32[3] |
| Methicillin-resistant Staphylococcus aureus (MRSA) | 4 - 8[2] | Resistant | Variable | Variable |
| Escherichia coli | >50 | Resistant | 32 - 256[4] | ≤ 1 - >32[5] |
| Pseudomonas aeruginosa | >50 | Resistant | Resistant | 0.12 - 32[3] |
| Klebsiella pneumoniae | 19.8 (inhibition zone in mm) | Resistant | Variable | Variable |
Antifungal Spectrum
| Microorganism | This compound MIC (µg/mL) | Fluconazole MIC (µg/mL) | Amphotericin B MIC (µg/mL) |
| Candida albicans | 0.78 - 5[1] | ≤ 8 - >64[5] | ≤ 1 |
| Cryptococcus neoformans | 4 - 16 | 4 - 16[6] | 0.25 - 2 |
| Aspergillus fumigatus | Not widely reported | >16 | 0.12 - 2[7] |
| Candida auris | 1 - 4 | Often Resistant | Variable |
Mechanisms of Action: A Visualized Comparison
Understanding the mechanism of action is crucial for the development of new antimicrobial drugs. The following diagrams illustrate the known or proposed signaling pathways and mechanisms of action for this compound and the selected commercial antibiotics.
References
- 1. This compound, a Natural Compound with Several Biological Effects and Anti-Inflammatory Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Ciprofloxacin susceptibility of Pseudomonas aeruginosa isolates from keratitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tetracycline Resistance in Escherichia coli and Persistence in the Infantile Colonic Microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Interpretive Breakpoints for Fluconazole and Candida Revisited: a Blueprint for the Future of Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. academic.oup.com [academic.oup.com]
A Head-to-Head Comparison of Plumbagin and Other Natural Naphthoquinones
This guide provides a detailed comparative analysis of Plumbagin against other prominent natural naphthoquinones, including Juglone, Shikonin, Lapachol, and Lawsone. The comparison focuses on their biological activities, mechanisms of action, and cytotoxic profiles, supported by experimental data to inform researchers, scientists, and drug development professionals.
Introduction to Natural Naphthoquinones
Naphthoquinones are a class of naturally occurring phenolic compounds found across various plant families.[1] They are characterized by a naphthalene ring system with two carbonyl groups. This compound (from Plumbago species), Juglone (from walnuts), Shikonin (from Lithospermum erythrorhizon), Lapachol (from Tabebuia species), and Lawsone (from henna) are among the most studied members of this family, each exhibiting a unique spectrum of pharmacological activities.[1][2][3][4][5] This guide compares their performance, with a primary focus on this compound.
Comparative Biological Activity
Anticancer Activity
This compound has demonstrated broad-spectrum anticancer activity against a multitude of cancer cell lines, including breast, lung, prostate, and gastric cancers.[6] Its anticancer effects are multifaceted, involving the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis, invasion, and metastasis.[6][7]
-
This compound: Exerts potent cytotoxicity through multiple mechanisms. It is a known inducer of reactive oxygen species (ROS), which triggers DNA damage and activates apoptotic pathways.[6][7] Key signaling pathways inhibited by this compound include NF-κB, STAT3, and PI3K/Akt/mTOR.[2][7][8]
-
Juglone: Also exhibits significant cytotoxic activity against various cancer cells, including pancreatic and lung cancer.[9][10] Its mechanism involves ROS generation and the induction of apoptosis through the PI3K/Akt pathway.[3][10]
-
Shikonin: Shows antitumor effects and has been noted to inhibit tumor proliferation and angiogenesis.[11]
-
Lapachol & β-lapachone: These compounds have been evaluated for their cytotoxicity against cancer cells, with many derivatives showing enhanced cytotoxicity compared to cisplatin in oesophageal cancer cell lines.[12] β-lapachone, in particular, has shown efficacy against gastric, colon, and liver cancer cell lines.[13]
-
Lawsone: Generally displays lower cytotoxicity compared to other naphthoquinones.[14][15] However, its derivatives have been explored for potential cytotoxic effects against melanoma cancer cells.[5]
Anti-inflammatory Activity
Many naphthoquinones possess significant anti-inflammatory properties, primarily through the modulation of key inflammatory signaling pathways.
-
This compound: Exhibits anti-inflammatory effects, contributing to its overall therapeutic profile.[1]
-
Shikonin: Has been extensively studied for its anti-inflammatory properties. It effectively inhibits the NF-κB signaling pathway, a critical mediator of inflammation, and also regulates the PI3K/Akt pathway.[11][16][17][18][19] This leads to a reduction in pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[18][19]
Antioxidant and Pro-oxidant Activity
The redox properties of naphthoquinones mean they can act as both antioxidants and pro-oxidants, a duality that is central to their biological effects.
-
This compound: Acts as a potent pro-oxidant, inducing high levels of ROS in cancer cells, which leads to oxidative stress and subsequent cell death.[7][20] This is a primary mechanism of its anticancer action.
-
Juglone: Similar to this compound, Juglone can act as a redox cycling agent to produce ROS, contributing to its cytotoxicity in cancer cells.[3] However, it can also exhibit antioxidant properties by combating oxidative stress.[3][21]
-
Lawsone: In contrast to this compound and Juglone, Lawsone has been shown to possess strong antioxidant properties with a lower pro-oxidant effect.[14]
Antiparasitic and Antimicrobial Activity
Several naphthoquinones have been investigated for their efficacy against various pathogens.
-
This compound: Possesses antibacterial and antifungal activities.[22]
-
Lapachol: Is particularly noted for its potent antiparasitic activities against pathogens like Trypanosoma cruzi, Schistosoma mansoni, and Leishmania amazonensis.[4][23] Ruthenium complexes of Lapachol have shown even greater potency than the free compound.[24][25]
-
Lawsone: Has demonstrated cytotoxicity against certain bacteria, which is mediated in part by the generation of ROS.[26][27]
Quantitative Data: Comparative Cytotoxicity
The following table summarizes the 50% inhibitory concentration (IC50) values of various naphthoquinones against a range of human cancer cell lines, providing a quantitative basis for comparing their cytotoxic potency.
| Naphthoquinone | Cell Line | Cancer Type | IC50 (µM) | Exposure Time | Citation |
| This compound | A549 | Non-small cell lung | 10.3 | 12 h | [28] |
| H460 | Non-small cell lung | 6.1 | 12 h | [28] | |
| AGS | Gastric | 10.12 | 24 h | [29] | |
| SGC-7901 | Gastric | 19.12 | 24 h | [29] | |
| MCF-7 | Breast | 2.63 | 24 h | [30] | |
| A375 | Melanoma | 2.79 | 72 h | [31] | |
| SK-MEL-28 | Melanoma | 3.87 | 72 h | [31] | |
| MG-63 | Osteosarcoma | 15.9 µg/mL | 24 h | [32] | |
| C6 Glioblastoma | Glioblastoma | 7.7 | 24 h | [14][20] | |
| Juglone | A549 | Non-small cell lung | 9.47 | 24 h | [10] |
| NCI-H322 | Non-small cell lung | 7.94 | 48 h | [33] | |
| BxPC-3 | Pancreatic | ~21 | Not Specified | [9] | |
| PANC-1 | Pancreatic | ~21 | Not Specified | [9] | |
| MDA-MB-231 | Breast | 3.42 | 24 h | [34] | |
| Lapachol | WHCO1 | Oesophageal | >11.7 | Not Specified | [12] |
| 4T1 | Murine Breast | Not Specified | Not Specified | [35] | |
| MDA-MB-231 | Breast | Not Specified | Not Specified | [35] | |
| L. amazonensis | Leishmania (parasite) | 316.25 | 24 h | [4] | |
| β-Lapachone | WHCO1 | Oesophageal | 1.6 - 11.7 | Not Specified | [12] |
| HeLa | Cervical | 8.87 | 48 h | [36] | |
| HCT116 | Colon | 1.9 µg/mL | Not Specified | [13] | |
| HepG2 | Liver | 1.8 µg/mL | Not Specified | [13] | |
| L. amazonensis | Leishmania (parasite) | 6.73 | 24 h | [4] | |
| Lawsone | A431 | Epidermoid Carcinoma | 3650 | 24 h | [15] |
| 3T3 | Normal Fibroblast | No IC50 detected | 24 h | [15] | |
| A549 | Lung Carcinoma | 490 µg/mL | Not Specified | [37] |
Note: Some values are reported in µg/mL and are not directly comparable to µM without molecular weight conversion. **Note: Most synthetic derivatives showed IC50 values between 1.6-11.7 µM, while Lapachol itself was less potent. ***Note: IC50 values for Lapachol were obtained but not specified in the abstract.
Signaling Pathways & Experimental Workflows
Visual diagrams provide a clear understanding of the molecular mechanisms and experimental procedures discussed.
Signaling Pathway Diagrams
Caption: this compound's anticancer mechanism of action.
Caption: Shikonin's anti-inflammatory mechanism.
Experimental Workflow Diagrams
Caption: General workflow for an MTT cytotoxicity assay.
Caption: General workflow for a DPPH antioxidant assay.
Experimental Protocols
MTT Cell Viability Assay
This protocol is used to assess the cytotoxic effects of compounds on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for measuring cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals, which are then solubilized. The amount of formazan produced is directly proportional to the number of living cells.
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare stock solutions of this compound and other naphthoquinones in DMSO. Create a series of dilutions in the cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells for a vehicle control (DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the formula: % Viability = [(Absorbance_Sample - Absorbance_Blank) / (Absorbance_Control - Absorbance_Blank)] x 100 The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration.
DPPH Radical Scavenging Assay
This protocol measures the antioxidant capacity of the compounds.[38]
Principle: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is based on the ability of an antioxidant to donate an electron or hydrogen to the stable DPPH free radical.[38] This neutralizes the radical, causing a color change from violet to yellow, which is measured by a decrease in absorbance at ~517 nm.[38][39]
Methodology:
-
Reagent Preparation: Prepare a 0.1 mM working solution of DPPH in methanol or ethanol.[40] This solution should be freshly made and protected from light.
-
Sample Preparation: Prepare stock solutions of the test compounds (e.g., 1 mg/mL) and a positive control (e.g., Ascorbic Acid) in a suitable solvent.[38] Create serial dilutions from the stock solutions.
-
Reaction Setup: In a 96-well plate, add 100 µL of each sample dilution to triplicate wells.[38]
-
Reaction Initiation: Add 100 µL of the DPPH working solution to all wells.[38][40] Include a blank control containing only the solvent and the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[40][41]
-
Absorbance Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.[39]
-
Data Analysis: Calculate the percentage of radical scavenging activity using the following formula:[42] % Scavenging Activity = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the blank and A_sample is the absorbance of the test compound. The IC50 value is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.
Conclusion
The comparative analysis reveals that while all studied naphthoquinones possess valuable biological activities, they exhibit distinct profiles.
-
This compound stands out for its potent and broad-spectrum anticancer activity, driven by its strong pro-oxidant effects and its ability to modulate multiple critical signaling pathways like NF-κB and STAT3.[6][7] Its high cytotoxicity against a wide range of cancer cells makes it a compelling candidate for oncology research.
-
Juglone shares a similar pro-oxidant and anticancer mechanism with this compound but its overall potency can vary depending on the cell line.[3][10]
-
Shikonin is particularly distinguished by its potent anti-inflammatory properties, primarily through the inhibition of the NF-κB and PI3K/Akt pathways.[11][18]
-
Lapachol is most notable for its significant antiparasitic activity, a niche where it shows considerable promise.[4][23]
-
Lawsone generally demonstrates the lowest cytotoxicity and acts more as an antioxidant than a pro-oxidant, suggesting a better safety profile but more limited application as a primary cytotoxic agent.[14][15]
For drug development professionals, this compound represents a strong lead for developing multi-targeted anticancer agents. In contrast, Shikonin is a promising candidate for anti-inflammatory therapies, and Lapachol is a valuable starting point for novel antiparasitic drugs. This head-to-head comparison underscores the importance of understanding the specific molecular mechanisms and cytotoxic profiles of each naphthoquinone to best leverage their therapeutic potential.
References
- 1. mdpi.com [mdpi.com]
- 2. Pharmacological Features and Therapeutic Implications of this compound in Cancer and Metabolic Disorders: A Narrative Review [mdpi.com]
- 3. Juglone in Oxidative Stress and Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro effects of lapachol and β-lapachone against Leishmania amazonensis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lawsone Unleashed: A Comprehensive Review on Chemistry, Biosynthesis, and Therapeutic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Anticancer Effects and Mechanisms of Action of this compound: Review of Research Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anticancer Compound this compound and Its Molecular Targets: A Structural Insight into the Inhibitory Mechanisms Using Computational Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Juglone triggers apoptosis of non-small cell lung cancer through the reactive oxygen species -mediated PI3K/Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Shikonin inhibits inflammation and chondrocyte apoptosis by regulation of the PI3K/Akt signaling pathway in a rat model of osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cytotoxicity of lapachol, β-lapachone and related synthetic 1,4-naphthoquinones against oesophageal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Comparison of the Effect of Native 1,4-Naphthoquinones this compound, Menadione, and Lawsone on Viability, Redox Status, and Mitochondrial Functions of C6 Glioblastoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. scialert.net [scialert.net]
- 16. Shikonin exerts anti-inflammatory effects in a murine model of lipopolysaccharide-induced acute lung injury by inhibiting the nuclear factor-kappaB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Shikonin extracted from medicinal Chinese herbs exerts anti-inflammatory effect via proteasome inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Shikonin inhibits inflammation and chondrocyte apoptosis by regulation of the PI3K/Akt signaling pathway in a rat model of osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Shikonin exerts anti-inflammatory effects in LPS-induced mastitis by inhibiting NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Comparison of the Effect of Native 1,4-Naphthoquinones this compound, Menadione, and Lawsone on Viability, Redox Status, and Mitochondrial Functions of C6 Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. Natural Products for Pesticides Discovery: Structural Diversity Derivation and Biological Activities of Naphthoquinones this compound and Juglone - PMC [pmc.ncbi.nlm.nih.gov]
- 23. ANTHELMINTIC ACTIVITY OF LAPACHOL, β-LAPACHONE AND ITS DERIVATIVES AGAINST Toxocara canis LARVAE - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Antiparasitic activities of novel ruthenium/lapachol complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Cytotoxicity of lawsone and cytoprotective activity of antioxidants in catalase mutant Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. This compound from Plumbago Zeylanica L induces apoptosis in human non-small cell lung cancer cell lines through NF- κB inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. This compound inhibits cell growth and potentiates apoptosis in human gastric cancer cells in vitro through the NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. mdpi.com [mdpi.com]
- 32. This compound shows anticancer activity in human osteosarcoma (MG-63) cells via the inhibition of S-Phase checkpoints and down-regulation of c-myc - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Activity guided isolation and modification of juglone from Juglans regia as potent cytotoxic agent against lung cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 34. researchgate.net [researchgate.net]
- 35. Enhanced antitumor efficacy of lapachol-loaded nanoemulsion in breast cancer tumor model - PMC [pmc.ncbi.nlm.nih.gov]
- 36. New Insights into the Anticancer Effects and Toxicogenomic Safety of Two β-Lapachone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 37. In Vitro: Cytotoxicity, Apoptosis and Ameliorative Potential of Lawsonia inermis Extract in Human Lung, Colon and Liver Cancer Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 38. benchchem.com [benchchem.com]
- 39. mdpi.com [mdpi.com]
- 40. acmeresearchlabs.in [acmeresearchlabs.in]
- 41. researchgate.net [researchgate.net]
- 42. 2.8.1. DPPH• Antioxidant Assay [bio-protocol.org]
Unveiling Plumbagin's Therapeutic Targets: A Comparative Guide to Genomic Cross-Validation Approaches
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of genomic and proteomic approaches for the cross-validation of the therapeutic targets of Plumbagin, a promising natural compound with demonstrated anti-cancer properties. This document outlines key experimental data, detailed protocols, and visual workflows to facilitate a comprehensive understanding of this compound's molecular mechanisms.
This compound (5-hydroxy-2-methyl-1,4-naphthoquinone), a naturally occurring naphthoquinone derived from plants of the Plumbaginaceae family, has garnered significant attention for its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and anti-bacterial effects.[1] Its therapeutic potential, particularly in oncology, is attributed to its ability to modulate multiple signaling pathways crucial for cancer cell proliferation, survival, and metastasis. Key regulatory pathways impacted by this compound include NF-κB, STAT3, and PI3K/AKT/mTOR.[1][2] This guide focuses on the cross-validation of these targets using various genomic and proteomic techniques, providing a framework for robust target identification and validation.
Comparative Analysis of this compound's Molecular Targets
Genomic and proteomic approaches offer complementary insights into the mechanism of action of therapeutic compounds like this compound. While transcriptomic methods such as RNA-sequencing (RNA-seq) provide a global view of gene expression changes, proteomic techniques like Stable Isotope Labeling by Amino acids in Cell culture (SILAC) offer a direct measure of protein abundance. A comparative analysis of data from these methods can provide a more comprehensive and validated list of this compound's targets.
Quantitative Proteomic Analysis of this compound-Treated Cancer Cells
Quantitative proteomics has been instrumental in identifying proteins and signaling pathways that are significantly altered upon this compound treatment. One study utilized SILAC to compare the proteomic responses of two different human prostate cancer cell lines, PC-3 and DU145, to this compound.[1] This approach identified hundreds of proteins whose expression was modulated by the compound, providing a rich dataset for understanding its differential effects.[1] Another study on colon cancer cells employed a label-free quantitative proteomics approach to identify proteins involved in this compound's anti-proliferative effects.[3]
Table 1: Selected Differentially Regulated Proteins in Cancer Cells Treated with this compound (SILAC Proteomics)
| Protein | Gene | Function | Cell Line | Fold Change (this compound vs. Control) | Reference |
| p21 | CDKN1A | Cell cycle regulation, Apoptosis | PC-3 | Upregulated | [1] |
| Cyclin B1 | CCNB1 | Cell cycle G2/M transition | PC-3 | Downregulated | [1] |
| E-cadherin | CDH1 | Cell adhesion, EMT marker | PC-3 | Upregulated | [1] |
| Vimentin | VIM | Cytoskeleton, EMT marker | PC-3 | Downregulated | [1] |
| STAT3 | STAT3 | Signal transduction, Transcription | DU145 | Downregulated | [1] |
| Bcl-2 | BCL2 | Apoptosis regulation | DU145 | Downregulated | [1] |
Transcriptomic Analysis of this compound-Treated Cancer Cells
RNA-sequencing (RNA-seq) offers a powerful method to profile the global gene expression changes induced by this compound. An RNA-seq analysis of prostate cancer cells treated with this compound revealed a significant number of differentially expressed genes.[4][5] These changes in gene expression often correlate with the observed phenotypic effects of the compound, such as cell cycle arrest and apoptosis.
Table 2: Selected Differentially Expressed Genes in Prostate Cancer Cells Treated with this compound (RNA-seq)
| Gene | Function | Log2 Fold Change (this compound vs. Control) | Reference |
| CDKN1A (p21) | Cell cycle regulation, Apoptosis | Upregulated | [4][5] |
| CCND1 (Cyclin D1) | Cell cycle G1/S transition | Downregulated | [4][5] |
| BCL2L1 (Bcl-xL) | Apoptosis regulation | Downregulated | [4][5] |
| VEGFA | Angiogenesis | Downregulated | [4][5] |
| NFKBIA | NF-κB pathway inhibitor | Upregulated | [4][5] |
Data is illustrative and based on findings from the cited literature. The direction of regulation is indicated.
Cross-Validation of Therapeutic Targets
By comparing the data from proteomic and transcriptomic studies, researchers can identify targets that are consistently modulated at both the mRNA and protein levels, thereby increasing the confidence in their biological relevance. For instance, the upregulation of the cell cycle inhibitor p21 (CDKN1A) is a consistent finding in both proteomic and transcriptomic analyses of this compound-treated cancer cells, strongly suggesting it is a key mediator of this compound's anti-proliferative effects.
Experimental Workflows and Signaling Pathways
To systematically investigate and validate the therapeutic targets of this compound, a multi-pronged approach integrating various genomic and proteomic techniques is essential.
This compound has been shown to exert its anti-cancer effects by modulating several key signaling pathways. Understanding these pathways is crucial for elucidating its mechanism of action.
Detailed Experimental Protocols
Quantitative Proteomics using SILAC
Stable Isotope Labeling by Amino acids in Cell culture (SILAC) is a powerful method for the quantitative analysis of proteomes.
a. Cell Culture and Labeling:
-
Culture two populations of cells in parallel. One population is grown in "light" medium containing normal amino acids (e.g., L-Arginine and L-Lysine), while the other is grown in "heavy" medium containing stable isotope-labeled amino acids (e.g., 13C6-L-Arginine and 13C6,15N2-L-Lysine).
-
Ensure complete incorporation of the heavy amino acids by passaging the cells for at least five cell divisions in the heavy medium.
b. This compound Treatment and Sample Preparation:
-
Treat the "heavy" labeled cells with the desired concentration of this compound for a specified time. Treat the "light" labeled cells with vehicle control (e.g., DMSO).
-
Harvest both cell populations and mix them in a 1:1 ratio based on cell number or protein concentration.
-
Lyse the mixed cell pellet and extract the proteins.
c. Protein Digestion and Mass Spectrometry:
-
Reduce, alkylate, and digest the protein mixture with trypsin.
-
Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
d. Data Analysis:
-
Use software such as MaxQuant to identify and quantify the peptides. The relative abundance of proteins between the this compound-treated and control samples is determined by the ratio of the intensities of the "heavy" and "light" peptide pairs.
RNA-Sequencing (RNA-seq)
RNA-seq provides a comprehensive and quantitative analysis of the transcriptome.
a. Cell Culture and Treatment:
-
Culture cancer cells to the desired confluency and treat with this compound or vehicle control for the specified duration.
b. RNA Extraction and Library Preparation:
-
Extract total RNA from the cells using a suitable kit (e.g., RNeasy Kit, Qiagen).
-
Assess the quality and quantity of the extracted RNA using a spectrophotometer and a bioanalyzer.
-
Prepare the RNA-seq library by depleting ribosomal RNA (rRNA) and fragmenting the remaining RNA.
-
Synthesize cDNA from the fragmented RNA, add sequencing adapters, and amplify the library by PCR.
c. Sequencing and Data Analysis:
-
Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
Perform quality control on the raw sequencing reads and align them to the reference genome.
-
Quantify gene expression levels and identify differentially expressed genes between the this compound-treated and control samples using software such as DESeq2 or edgeR.[6]
Chromatin Immunoprecipitation-Sequencing (ChIP-seq)
ChIP-seq is used to identify the genome-wide binding sites of a specific transcription factor.
a. Cell Cross-linking and Chromatin Preparation:
-
Treat cells with this compound or vehicle control.
-
Cross-link protein-DNA complexes by adding formaldehyde directly to the culture medium.
-
Harvest the cells, lyse them to release the nuclei, and isolate the chromatin.
-
Shear the chromatin to an average size of 200-600 base pairs using sonication.
b. Immunoprecipitation:
-
Incubate the sheared chromatin with an antibody specific to the transcription factor of interest (e.g., STAT3 or NF-κB p65).
-
Add protein A/G magnetic beads to capture the antibody-chromatin complexes.
-
Wash the beads to remove non-specifically bound chromatin.
c. DNA Purification and Library Preparation:
-
Elute the chromatin from the beads and reverse the cross-links by heating.
-
Purify the DNA and prepare the ChIP-seq library as described for RNA-seq (ligation of adapters and PCR amplification).
d. Sequencing and Data Analysis:
-
Sequence the library and align the reads to the reference genome.
-
Use peak-calling algorithms (e.g., MACS2) to identify regions of the genome with significant enrichment of the transcription factor binding.
-
Annotate the identified peaks to determine the target genes.
By employing these complementary genomic and proteomic approaches, researchers can build a robust and validated profile of this compound's therapeutic targets, paving the way for its further development as a novel anti-cancer agent.
References
- 1. This compound elicits differential proteomic responses mainly involving cell cycle, apoptosis, autophagy, and epithelial-to-mesenchymal transition pathways in human prostate cancer PC-3 and DU145 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer Compound this compound and Its Molecular Targets: A Structural Insight into the Inhibitory Mechanisms Using Computational Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound induces apoptosis, cell cycle arrest, and inhibits protein synthesis in LoVo colon cancer cells: A proteomic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Differential gene expression induced by anti-cancer agent this compound is mediated by androgen receptor in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Differential gene expression induced by anti-cancer agent this compound is mediated by androgen receptor in prostate cancer cells [pubmed.ncbi.nlm.nih.gov]
- 6. Count-Based Differential Expression Analysis of RNA-seq Data [bioconnector.github.io]
A Comparative Transcriptomic Analysis of Cells Treated with Plumbagin: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the transcriptomic effects of Plumbagin on various cell lines, supported by experimental data. This compound, a naturally occurring naphthoquinone, has demonstrated significant anti-cancer properties by modulating multiple signaling pathways.
Quantitative Data Summary
The transcriptomic landscape of cells treated with this compound reveals significant alterations in gene expression across various cancer cell lines. The following tables summarize the key differentially expressed genes and affected signaling pathways identified through RNA sequencing (RNA-seq) and other transcriptomic analyses.
Table 1: Differentially Expressed Genes in this compound-Treated Cancer Cells
| Cell Line | Treatment Conditions | Top Upregulated Genes | Top Downregulated Genes | Reference |
| Non-Small Cell Lung Cancer (NSCLC) | This compound | CXCL10, CXCL9, CCL5 | Pro-survival signaling genes | [1] |
| Prostate Cancer (PTEN-P2) | This compound and Dihydrotestosterone (DHT) | Genes synergistically altered by this compound and DHT | Genes where DHT-induced increases are downregulated by this compound | [2][3] |
| Hepatocellular Carcinoma (LM3) | This compound | Genes involved in apoptosis | Genes involved in mTOR signaling pathway | [4] |
| LoVo Colon Cancer Cells | This compound | Genes inducing apoptosis and G0/G1 cell cycle arrest | Genes involved in protein synthesis and translation (e.g., eukaryotic initiation factors) | [5] |
| Breast Cancer (MCF-7) | This compound | p53, p21 | Cyclin D1, Cyclin E, Bcl-2, Bcl-xL | [6] |
Table 2: Key Signaling Pathways Modulated by this compound Treatment
| Signaling Pathway | Effect of this compound | Cell Line(s) | Reference(s) |
| STING Pathway | Activation | Non-Small Cell Lung Cancer | [1] |
| PI3K/Akt/mTOR Pathway | Inhibition | Breast Cancer, Hepatocellular Carcinoma, Pancreatic Cancer | [7][8][9] |
| NF-κB Pathway | Inactivation | Various cancer cells | [7][10] |
| MAPK Signaling Pathway | Regulation | Hepatocellular Carcinoma | [11] |
| Wnt/β-catenin Signaling | Attenuation | Osteosarcoma | [12] |
| Androgen Receptor Signaling | Mediation of this compound's effects | Prostate Cancer | [2] |
Experimental Protocols
The following methodologies are representative of the key experiments cited in the transcriptomic analysis of this compound-treated cells.
Cell Culture and Treatment
Human cancer cell lines (e.g., NSCLC, prostate, hepatocellular, colon, breast, osteosarcoma) were cultured in appropriate media supplemented with fetal bovine serum and antibiotics. Cells were maintained in a humidified incubator at 37°C with 5% CO2. For experimental purposes, cells were seeded and allowed to adhere overnight. Subsequently, the cells were treated with varying concentrations of this compound (typically in the µM range) or vehicle control (e.g., DMSO) for specified durations (e.g., 24, 48, 72 hours).[6][8][12][13]
RNA Sequencing (RNA-seq)
Total RNA was extracted from this compound-treated and control cells using commercially available kits. The quality and quantity of the extracted RNA were assessed using a spectrophotometer and bioanalyzer. RNA sequencing libraries were prepared following the manufacturer's protocols, which typically involve mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and PCR amplification. The prepared libraries were then sequenced on a high-throughput sequencing platform.[1][2]
Bioinformatic Analysis
The raw sequencing reads were processed to remove low-quality reads and adapter sequences. The clean reads were then aligned to the human reference genome. Differential gene expression analysis was performed to identify genes that were significantly upregulated or downregulated in this compound-treated cells compared to control cells. Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analyses were conducted to identify the biological processes and signaling pathways affected by this compound treatment.[4][11]
Signaling Pathways and Experimental Workflow Visualizations
The following diagrams illustrate key signaling pathways affected by this compound and a general experimental workflow for transcriptomic analysis.
References
- 1. This compound Triggers STING Pathway Activation to Suppress Non-Small Cell Lung Cancer Progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Differential gene expression induced by anti-cancer agent this compound is mediated by androgen receptor in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. urotoday.com [urotoday.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound induces apoptosis, cell cycle arrest, and inhibits protein synthesis in LoVo colon cancer cells: A proteomic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound shows anti-cancer activity in human breast cancer cells by the upregulation of p53 and p21 and suppression of G1 cell cycle regulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anticancer Compound this compound and Its Molecular Targets: A Structural Insight into the Inhibitory Mechanisms Using Computational Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Pharmacological Features and Therapeutic Implications of this compound in Cancer and Metabolic Disorders: A Narrative Review [mdpi.com]
- 10. The Occurrence, Uses, Biosynthetic Pathway, and Biotechnological Production of this compound, a Potent Antitumor Naphthoquinone - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Computational and In Vitro Analysis of this compound’s Molecular Mechanism for the Treatment of Hepatocellular Carcinoma [frontiersin.org]
- 12. This compound exhibits an anti-proliferative effect in human osteosarcoma cells by downregulating FHL2 and interfering with Wnt/β-catenin signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Plumbagin: A Guide for Laboratory Professionals
This guide provides essential safety and logistical information for the proper disposal of plumbagin, a naturally occurring naphthoquinone used in various research applications. Adherence to these procedures is critical for ensuring personnel safety and environmental protection. This compound is classified as a hazardous chemical, toxic if swallowed, and can cause severe skin burns and eye damage.[1][2] Therefore, all waste containing this compound must be managed as hazardous waste.
Immediate Safety and Handling for Disposal
Before beginning any disposal procedure, ensure that all relevant personnel are familiar with the hazards of this compound. The following table summarizes key safety and handling information pertinent to the waste management process.
| Parameter | Specification | Source(s) |
| Personal Protective Equipment (PPE) | Wear protective gloves (inspect before use), chemical-resistant clothing, and approved eye/face protection (e.g., NIOSH or EN 166 standards). | [1][2] |
| Handling Environment | Use only in a well-ventilated area, such as a chemical fume hood, to avoid the formation and inhalation of dust or aerosols. | [2][3] |
| Emergency Stations | Ensure that eyewash stations and safety showers are located close to the workstation. | [1] |
| Solubility (for decontamination) | Soluble in Dimethyl sulfoxide (DMSO) at ~10 mg/ml, and in methanol and ethanol at ~5 mg/ml. Use these solvents for decontaminating glassware and surfaces. | [4] |
| Storage of Waste | Store waste in tightly closed, properly labeled, and suitable containers in a dry, cool, and well-ventilated area, locked up and away from incompatible materials like strong oxidizing agents. | [1][2][3] |
Step-by-Step Disposal Protocol
The primary principle for this compound disposal is that it must not be discarded with general refuse or into the sanitary sewer system.[2][5] The material must be collected, segregated, and transferred to an approved hazardous waste management facility.
1. Waste Categorization and Segregation:
-
Solid Waste: Collect pure this compound, contaminated personal protective equipment (gloves, lab coats), and any material used for spill cleanup (e.g., absorbent pads) in a dedicated, sealed container labeled "Hazardous Waste: this compound."[2][3]
-
Liquid Waste: Collect solutions containing this compound in a separate, sealed, and compatible container. Clearly label it with "Hazardous Waste: this compound" and list all solvent constituents. Do not mix with other waste streams.[6][7]
-
Sharps: Any sharps (needles, scalpels) contaminated with this compound must be placed in a designated sharps container suitable for hazardous chemical waste.[8]
-
Contaminated Glassware: Decontaminate glassware by rinsing with a suitable solvent (e.g., ethanol or DMSO).[4] Collect the rinsate as hazardous liquid waste. Once thoroughly decontaminated, the glassware can be managed according to standard laboratory procedures for clean glassware.[8]
2. Spill Management:
-
In case of a spill, evacuate non-essential personnel and ensure adequate ventilation.[2]
-
Remove all sources of ignition.[3]
-
Wearing appropriate PPE, carefully sweep up the solid material to avoid creating dust and place it into a suitable, closed container for disposal.[1][2]
-
Prevent the spilled material from entering drains or waterways.[2][3]
3. Container Management and Labeling:
-
Use only containers that are compatible with this compound and any associated solvents.[6]
-
Ensure all waste containers are tightly sealed to prevent leaks or spills and are clearly labeled as hazardous waste, identifying the contents.[6][7]
-
Store waste containers in a designated and secure secondary containment area while awaiting pickup.[6]
4. Final Disposal:
-
Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[1][9]
-
The standard method for final disposal is through a licensed chemical destruction plant, typically involving controlled incineration with flue gas scrubbing.[3]
-
It is imperative to consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[1]
This compound Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the safe disposal of this compound waste in a laboratory setting.
References
- 1. fishersci.com [fishersci.com]
- 2. s3.amazonaws.com [s3.amazonaws.com]
- 3. targetmol.com [targetmol.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. documents.uow.edu.au [documents.uow.edu.au]
- 7. essex.ac.uk [essex.ac.uk]
- 8. Laboratory Waste Guide 2025 [wastemanaged.co.uk]
- 9. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
